Product packaging for 10-Norparvulenone(Cat. No.:CAS No. 313661-79-9)

10-Norparvulenone

カタログ番号: B1241056
CAS番号: 313661-79-9
分子量: 238.24 g/mol
InChIキー: NXSUIALRPVXVTA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

10-Norparvulenone is a member of tetralins.
This compound is a natural product found in Microsphaeropsis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O5 B1241056 10-Norparvulenone CAS No. 313661-79-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-17-10-4-6-8(14)2-3-9(15)11(6)12(16)7(10)5-13/h4,8,13-14,16H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSUIALRPVXVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=O)CCC(C2=C1)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201346895
Record name (±)-10-Norparvulenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618104-32-8
Record name (±)-10-Norparvulenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Isolation of 10-Norparvulenone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Norparvulenone is a naturally occurring polyketide that has garnered interest for its potential antiviral properties. First identified from the fungus Microsphaeropsis sp. FO-5050, this compound exhibits inhibitory activity against the influenza A virus. Its mechanism of action is believed to involve the targeting of viral neuraminidase (sialidase), an enzyme crucial for the release of new viral particles from infected host cells. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, based on available scientific literature.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its identification and characterization in a laboratory setting.

PropertyValue
Molecular Formula C₁₂H₁₄O₅
Molecular Weight 238.2 g/mol
Appearance Pale yellowish powder
Solubility Soluble in methanol and ethyl acetate
UV λmax (MeOH) nm (ε) 218 (11,000), 266 (7,300), 340 (3,100)

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The key data from these analyses are summarized in the following tables.

¹H NMR Spectroscopic Data (500 MHz, CD₃OD)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) in HzAssignment
6.43sH-5
4.60d1.5H-4
4.57sH₂-11
3.86sOCH₃-6
2.95dd17.0, 4.5H-2a
2.80d17.0H-2b
¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)
Chemical Shift (δ) ppmAssignment
199.4C-1
162.1C-7
160.0C-9
142.0C-6
116.1C-5
112.9C-10
109.8C-8
70.2C-4
60.1C-11
56.7OCH₃-6
45.8C-2
38.0C-3
Mass Spectrometry and Infrared Spectroscopy Data
Spectroscopic MethodKey Data
HR-FAB-MS m/z 239.0918 [M+H]⁺ (Calculated for C₁₂H₁₅O₅: 239.0920)
IR (KBr) νₘₐₓ cm⁻¹ 3380, 1660, 1620, 1590

Experimental Protocols

The isolation and purification of this compound from Microsphaeropsis sp. FO-5050 involves a multi-step process encompassing fermentation, extraction, and chromatography.

Fermentation of Microsphaeropsis sp. FO-5050

The producing fungal strain, Microsphaeropsis sp. FO-5050, is cultured in a suitable liquid medium to promote the production of secondary metabolites, including this compound.

  • Culture Medium: A typical medium would consist of a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.

  • Fermentation Conditions: The culture is incubated at a controlled temperature (e.g., 28°C) with agitation for a specific duration (e.g., 5 days) to allow for optimal growth and metabolite production.

Extraction and Initial Purification

Following fermentation, the culture broth is separated from the mycelia by filtration or centrifugation.

  • Solvent Extraction: The culture filtrate is extracted with an organic solvent such as ethyl acetate to partition the desired compound into the organic phase.

  • Concentration: The ethyl acetate extract is then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is further partitioned between n-hexane and methanol. The methanolic layer, containing the more polar compounds including this compound, is collected and concentrated.

Chromatographic Purification

The concentrated methanolic extract is subjected to a series of chromatographic steps to isolate this compound.

  • Silica Gel Chromatography: The extract is first fractionated on a silica gel column using a gradient elution system, for example, a mixture of chloroform and methanol with increasing polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Preparative HPLC: The fractions enriched with this compound are then subjected to preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., ODS) with a suitable mobile phase (e.g., a gradient of acetonitrile in water) to yield the pure compound.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification Fermentation Fungal Culture (Microsphaeropsis sp. FO-5050) Filtration Filtration Fermentation->Filtration CultureBroth Culture Broth SolventExtraction Ethyl Acetate Extraction CultureBroth->SolventExtraction Mycelia Mycelia (discarded) Filtration->CultureBroth Filtration->Mycelia Concentration1 Concentration SolventExtraction->Concentration1 SolventPartitioning n-Hexane/Methanol Partitioning Concentration1->SolventPartitioning MethanolLayer Methanol Layer SolventPartitioning->MethanolLayer HexaneLayer Hexane Layer (discarded) SolventPartitioning->HexaneLayer Concentration2 Concentration MethanolLayer->Concentration2 SilicaGel Silica Gel Chromatography Concentration2->SilicaGel Fractionation Fraction Collection SilicaGel->Fractionation HPLC Preparative HPLC (ODS Column) Fractionation->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: A generalized workflow for the isolation and purification of this compound.

Mechanism of Action: Inhibition of Viral Neuraminidase

This compound has been shown to decrease the activity of viral sialidase (neuraminidase). This enzyme is critical for the influenza virus life cycle, as it cleaves sialic acid residues on the surface of the host cell, allowing the newly formed viral particles to be released and infect other cells. By inhibiting this enzyme, this compound effectively traps the progeny virions on the host cell surface, preventing the spread of the infection.

The following diagram illustrates the proposed signaling pathway of influenza virus release and its inhibition by this compound.

Caption: Proposed mechanism of this compound's anti-influenza activity.

An In-depth Technical Guide on the Natural Source and Anti-Influenza Activity of 10-Norparvulenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Norparvulenone, a novel fungal metabolite, has demonstrated promising anti-influenza virus activity. This technical guide provides a comprehensive overview of its natural source, isolation, and reported biological activity. Detailed experimental protocols for the cultivation of the producing organism and the extraction and purification of this compound are presented. Due to the limited publicly available information, the biosynthetic and signaling pathways of this compound are yet to be elucidated. This document aims to serve as a foundational resource for researchers interested in the further development of this compound as a potential therapeutic agent.

Introduction

This compound is a naturally occurring tetralone derivative that has been identified as a potent inhibitor of influenza A virus replication. Its discovery has opened new avenues for the development of antiviral drugs with novel mechanisms of action. This guide synthesizes the available scientific literature to provide a detailed account of the natural origin and isolation of this promising compound.

Natural Source

The sole reported natural source of this compound is the fungal strain Microsphaeropsis sp. FO-5050[1]. Fungi of the genus Microsphaeropsis are known to produce a diverse array of secondary metabolites with a wide range of biological activities[1].

Quantitative Data

The following table summarizes the reported anti-influenza activity of this compound. Data regarding the production yield from the fungal culture is not available in the public domain.

Parameter Value Experimental System Reference
Anti-influenza Activity 27.2% cell survival (control) vs. higher survival with compoundMadin-Darby Canine Kidney (MDCK) cells infected with influenza virus A/PR/8/34[1]

Experimental Protocols

The following protocols are based on the original isolation report by Fukami et al. (2000) and established methodologies for the cultivation of fungi and extraction of secondary metabolites.

Cultivation of Microsphaeropsis sp. FO-5050

A detailed, step-by-step protocol for the cultivation of Microsphaeropsis sp. FO-5050 is not publicly available. However, a general workflow for fungal fermentation can be inferred.

G cluster_0 Fermentation Workflow A Inoculation of Microsphaeropsis sp. FO-5050 from stock culture B Growth in a suitable liquid medium (e.g., Potato Dextrose Broth) A->B Transfer C Incubation with shaking at a controlled temperature (e.g., 25-28°C) for a specified duration B->C Cultivation D Monitoring of culture growth and secondary metabolite production C->D Periodic Sampling

Caption: General workflow for the fermentation of Microsphaeropsis sp. FO-5050.

Extraction and Isolation of this compound

The specific details of the extraction and isolation procedure for this compound are not fully described in the available literature. The following is a generalized workflow based on standard practices for isolating fungal secondary metabolites.

G cluster_1 Extraction and Isolation Workflow E Separation of fungal mycelium and culture broth via filtration F Extraction of the culture broth with an organic solvent (e.g., ethyl acetate) E->F Liquid-liquid extraction G Concentration of the organic extract under reduced pressure F->G Evaporation H Chromatographic purification of the crude extract (e.g., silica gel column chromatography) G->H Fractionation I Further purification by High-Performance Liquid Chromatography (HPLC) H->I Fine separation J Isolation of pure this compound I->J Final purification

Caption: Generalized workflow for the extraction and isolation of this compound.

Biosynthetic Pathway

The biosynthetic pathway of this compound has not yet been elucidated. As a tetralone derivative, it is likely biosynthesized via a polyketide pathway, a common route for the production of aromatic compounds in fungi. Fungal polyketide synthases (PKSs) are large, multifunctional enzymes that iteratively condense acyl-CoA units to form a polyketide chain, which then undergoes cyclization and aromatization reactions to yield diverse structures.

Signaling Pathways and Mechanism of Action

The precise mechanism of action and the specific cellular signaling pathways targeted by this compound in the context of influenza virus infection remain unknown. The compound has been shown to inhibit the replication of the influenza A/PR/8/34 strain in MDCK cells[1]. Influenza viruses are known to modulate various host cell signaling pathways to facilitate their replication, including the NF-κB, MAPK, and PI3K/Akt pathways. It is plausible that this compound exerts its antiviral effect by interfering with one or more of these pathways.

G cluster_2 Hypothesized Mechanism of Action Influenza Influenza Virus Replication Cycle HostPathways Host Cell Signaling Pathways (e.g., NF-κB, MAPK, PI3K/Akt) Influenza->HostPathways Hijacks HostPathways->Influenza Supports Norparvulenone This compound Norparvulenone->Inhibition Inhibition->HostPathways

Caption: Hypothesized interference of this compound with host signaling pathways hijacked by influenza virus.

Conclusion

This compound, a secondary metabolite from Microsphaeropsis sp. FO-5050, represents a promising lead compound for the development of new anti-influenza therapeutics. While its natural source has been identified, further research is imperative to fully characterize its biosynthetic pathway, elucidate its mechanism of action, and optimize its production. The information compiled in this guide provides a solid foundation for future investigations into this intriguing natural product.

References

A Technical Guide to the Secondary Metabolites of Microsphaeropsis sp.: A Reservoir for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fungal genus Microsphaeropsis represents a prolific and largely untapped source of novel secondary metabolites with significant potential for pharmaceutical development.[1][2][3][4][5][6] Distributed across diverse ecosystems, from terrestrial plants as endophytes to marine sponges, these fungi produce a wide array of bioactive compounds.[1][4][5][6][7][8][9][10] This technical guide provides an in-depth overview of the secondary metabolites isolated from Microsphaeropsis sp., with a focus on their chemical diversity, biological activities, and the experimental methodologies used for their discovery and characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug discovery.

Chemical Diversity of Secondary Metabolites

Fungi of the genus Microsphaeropsis are known to produce a rich variety of secondary metabolites, which can be broadly categorized into polyketides, terpenoids, macrolides, and nitrogen-containing compounds.[1][3][4][5] A systematic review of literature from 1980 to 2023 has documented a total of 112 compounds from this genus, with an impressive 49 of these being novel discoveries.[1][3][4][5][6] This highlights the immense potential of Microsphaeropsis as a source for new chemical entities.

Polyketides

Polyketides are a major class of secondary metabolites found in Microsphaeropsis sp. and are synthesized through the condensation of acetyl-CoA and malonyl-CoA. This class includes various structural types such as pyranones, furanones, naphthoquinones, anthraquinones, and coumarins.[1]

Terpenoids

Terpenoids are another significant class of compounds isolated from Microsphaeropsis sp. These molecules are derived from isoprene units and exhibit a wide range of biological activities.

Macrolides

Several macrolides, characterized by a large lactone ring, have been identified from Microsphaeropsis sp. These compounds often exhibit potent biological activities.

Nitrogen-Containing Compounds

This diverse group includes alkaloids and other nitrogenous metabolites, contributing to the broad spectrum of bioactivities observed from Microsphaeropsis extracts.

Biological Activities and Quantitative Data

The secondary metabolites from Microsphaeropsis sp. exhibit a wide range of biological activities, including antimicrobial, antifungal, cytotoxic, anti-algal, and enzyme-inhibitory effects.[1][4][5][9] The following tables summarize the quantitative data for some of the key bioactive compounds.

Table 1: Antifungal and Antibacterial Activity of Microsphaeropsis Secondary Metabolites

CompoundTarget OrganismBioassayResultReference
MicrosphaeropsisinAlternaria tenuissimaMIC64 µg/mL[4]
Chrysogeside DAlternaria tenuissimaMIC64 µg/mL[4]
Compound 44Microsporum gypseumIC508 µg/mL[4]
Microsphaerophthalide AMicrosporum gypseumMIC64 µg/mL[4]
Microsphaerophthalide ECryptococcus neoformansMIC64 µg/mL[4]
DecaspironeMicrobotryum violaceumZone of Inhibition18 mm[4][9]
MicrosphaerolMicrobotryum violaceumZone of Inhibition9 mm[4][9]
MicrosphaerolBacillus megateriumZone of Inhibition9 mm[1]
MicrosphaerolEscherichia coliZone of Inhibition8 mm[1]
SeimatoroneBacillus megateriumZone of Inhibition7 mm[11]
SeimatoroneEscherichia coliZone of Inhibition3 mm[11]

Table 2: Cytotoxic Activity of Microsphaeropsis Secondary Metabolites

CompoundCell LineBioassayResultReference
N-2”-hydroxy-3'E-octadecenoyl-1-O-β-D-glucopyranosyl-9-methyl-4E,8E-sphingadieneMurine leukemic cells (L1210)Inhibition Ratio90% at 2 µg/mL[9]
Microketide BNot SpecifiedIC503.13 µg/mL[4]
BotrallinHuman lung fibroblastsCytotoxicity (IC50)330 µM[12]
Graphislactone AHuman lung fibroblastsCytotoxicity (IC50)>1000 µM[12]

Table 3: Other Biological Activities of Microsphaeropsis Secondary Metabolites

CompoundActivityBioassayResultReference
Graphislactone AAcetylcholinesterase InhibitionIC508.1 µg/mL (27 µM)[12]
BotrallinAcetylcholinesterase InhibitionIC506.1 µg/mL (19 µM)[12]
Palmarumycin M1Anti-algal (Chlorella fusca)Zone of Inhibition6 mm[5]
DecaspironeAnti-algal (Chlorella fusca)Zone of Inhibition13 mm[5]
Papyracillic acid AAnti-algal (Chlorella fusca)Zone of Inhibition7 mm[5]
MicrosphaerolAnti-algal (Chlorella fusca)Zone of Inhibition8.5 mm[11]
Microketide AAnti-phytoplankton (Prorocentrum helgolandica)IC5012.3 µg/mL[5]
Microketide BAnti-phytoplankton (Prorocentrum helgolandica)IC5016.8 µg/mL[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation, characterization, and bioactivity screening of secondary metabolites from Microsphaeropsis sp.

Fungal Culture and Metabolite Extraction

G cluster_0 Fungal Culture cluster_1 Metabolite Extraction A Isolation of Microsphaeropsis sp. from host (plant or sponge) B Cultivation on solid (e.g., PDA) or in liquid (e.g., PDB) medium A->B C Incubation under controlled conditions (temperature, light) B->C D Separation of mycelium and culture broth C->D E Solvent extraction of mycelium and/or broth (e.g., ethyl acetate, methanol) D->E F Concentration of crude extract under reduced pressure E->F

Caption: Workflow for fungal culture and metabolite extraction.

  • Fungal Isolation and Culture:

    • Isolate the endophytic fungus Microsphaeropsis sp. from the surface-sterilized tissues of a host plant or marine sponge onto a suitable agar medium, such as Potato Dextrose Agar (PDA).

    • For large-scale metabolite production, inoculate the fungus into a liquid medium (e.g., Potato Dextrose Broth - PDB) or a solid substrate (e.g., rice medium).[7]

    • Incubate the cultures under appropriate conditions (e.g., 25-28°C) for a specified period (e.g., 14-30 days) to allow for the production of secondary metabolites.[7][13]

  • Extraction of Secondary Metabolites:

    • Following incubation, separate the fungal biomass from the liquid broth by filtration.

    • Extract the culture broth and/or the mycelial mass with an organic solvent such as ethyl acetate or methanol.[13] This is often done multiple times to ensure complete extraction.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

Isolation and Structure Elucidation of Pure Compounds

G A Crude Fungal Extract B Chromatographic Separation (e.g., Column Chromatography, HPLC) A->B C Fractions B->C D Bioassay-Guided Fractionation C->D Iterative process E Pure Bioactive Compound C->E D->B Iterative process F Structure Elucidation E->F G Spectroscopic Analysis (NMR, MS) F->G H X-ray Crystallography (if suitable crystals are obtained) F->H

Caption: General workflow for the isolation and structure elucidation of pure compounds.

  • Chromatographic Separation:

    • Subject the crude extract to various chromatographic techniques to separate the individual components. This typically involves column chromatography using silica gel or other stationary phases, followed by preparative High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation:

    • Determine the chemical structure of the purified compounds using a combination of spectroscopic methods, including:

      • Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HMQC, and HMBC experiments are used to determine the carbon-hydrogen framework of the molecule.

      • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the elemental composition of the molecule.

    • For compounds that form suitable crystals, X-ray crystallography can be used to determine the absolute stereochemistry.

Antimicrobial Susceptibility Testing
  • Disk Diffusion Assay:

    • Prepare a uniform lawn of the test microorganism on an agar plate.

    • Impregnate sterile paper discs with a known concentration of the purified compound.

    • Place the discs on the agar surface and incubate the plate.

    • Measure the diameter of the zone of inhibition around the disc, which is indicative of the compound's antimicrobial activity.[14]

  • Broth Microdilution Assay (for Minimum Inhibitory Concentration - MIC):

    • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plate and determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture:

    • Seed cancer or normal cell lines in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[15][16]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
  • Reaction Mixture Preparation:

    • In a 96-well plate, prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 8.0), the test compound at various concentrations, and the acetylcholinesterase enzyme.[2][3]

  • Pre-incubation:

    • Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the substrate, acetylthiocholine iodide (ATCI), and the chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[2][3]

  • Absorbance Measurement:

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the rate of color formation by monitoring the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.[2][3]

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition and determine the IC50 value of the test compound.

Protein Kinase Inhibition Assay (Luminescence-Based ADP Detection)
  • Kinase Reaction:

    • In a microplate, set up a reaction containing the target protein kinase, its specific substrate, ATP, and the test compound at various concentrations in a suitable reaction buffer.

  • Incubation:

    • Incubate the reaction mixture to allow the kinase to phosphorylate its substrate, consuming ATP and producing ADP.

  • ATP Depletion:

    • Add a reagent to stop the kinase reaction and deplete the remaining ATP.[17]

  • ADP to ATP Conversion and Luminescence Detection:

    • Add a detection reagent that converts the ADP produced in the kinase reaction back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.[17]

  • Data Analysis:

    • The intensity of the luminescent signal is directly proportional to the amount of ADP produced, and thus to the kinase activity. Calculate the percentage of kinase inhibition and determine the IC50 value of the test compound.

Signaling Pathways and Mechanisms of Action

While numerous bioactive secondary metabolites have been isolated from Microsphaeropsis sp. and their effects on various biological systems have been documented, the specific signaling pathways and molecular mechanisms of action for most of these compounds remain to be fully elucidated. The observed cytotoxic, antimicrobial, and enzyme-inhibitory activities suggest that these metabolites may interact with a variety of cellular targets. For instance, compounds exhibiting cytotoxicity against cancer cell lines may induce apoptosis or inhibit cell proliferation through pathways involving caspases, cell cycle regulators, or protein kinases. Similarly, antimicrobial compounds may disrupt cell wall synthesis, protein synthesis, or nucleic acid replication in pathogenic microorganisms. Further research, including target identification studies and mechanistic investigations, is required to unravel the precise molecular interactions of these promising natural products.

G cluster_0 Source & Production cluster_1 Compound Classes & Activities cluster_2 Observed Effects A Microsphaeropsis sp. (Endophytic/Marine-derived) B Biosynthesis of Secondary Metabolites A->B C Polyketides, Terpenoids, Macrolides, N-compounds B->C D Biological Activities C->D exhibit E Antimicrobial D->E F Antifungal D->F G Cytotoxic D->G H Enzyme Inhibition D->H

Caption: Overview of the production and activities of Microsphaeropsis secondary metabolites.

Conclusion and Future Perspectives

The genus Microsphaeropsis has emerged as a rich source of structurally diverse and biologically active secondary metabolites. The significant number of novel compounds discovered from these fungi underscores their potential in the search for new therapeutic agents. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the chemical and biological diversity of Microsphaeropsis sp. Future research should focus on the continued isolation and characterization of novel compounds, as well as in-depth studies to elucidate their mechanisms of action and to evaluate their therapeutic potential in preclinical and clinical settings. The application of modern techniques in genomics and metabolomics will undoubtedly accelerate the discovery and development of new drugs from this promising fungal genus.

References

An In-depth Technical Guide to 10-Norparvulenone: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Norparvulenone is a naturally occurring tetralone derivative isolated from the endophytic fungus Pestalotiopsis photiniae and Microsphaeropsis sp.[1][2] This compound has garnered interest within the scientific community due to its notable anti-influenza virus activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and characterization, as well as for the assessment of its antiviral and cytotoxic effects, are presented. Furthermore, this document explores its potential mechanism of action, offering insights for future research and drug development endeavors.

Chemical Structure and Properties

This compound is chemically defined as 3,4-dihydro-4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-1(2H)-naphthalenone.[3] Its structure features a tetralone core with multiple hydroxyl and methoxy substitutions, contributing to its chemical reactivity and biological activity.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 3,4-dihydro-4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-1(2H)-naphthalenone
CAS Number 618104-32-8
Molecular Formula C₁₂H₁₄O₅
Molecular Weight 238.24 g/mol
SMILES O=C1C2=C(C=C(OC)C(CO)=C2O)C(O)CC1
InChI InChI=1S/C12H14O5/c1-17-10-4-6-8(14)2-3-9(15)11(6)12(16)7(10)5-13/h4,8,13-14,16H,2-3,5H2,1H3

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Physical State White powder[1]
Melting Point 157-158 °CChemicalBook
Boiling Point (Predicted) 519.0 ± 50.0 °CChemicalBook
Density (Predicted) 1.435 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 7.71 ± 0.40ChemicalBook
Solubility Soluble in Dichloromethane, DMSO, Ethanol, Methanol[3]

Table 3: Spectroscopic Data of this compound [1]

¹H NMR (600 MHz, CD₃OD) δ (ppm) Multiplicity J (Hz) Assignment
2.65, 2.81mH-2
2.04, 2.81mH-3
4.80dd3.9, 9.1H-4
6.87sH-5
4.66sH-9
3.95s-OCH₃
¹³C NMR (125 MHz, CD₃OD) δ (ppm) Assignment
204.6C-1
36.3C-2
33.0C-3
68.9C-4
151.4C-4a
102.1C-5
166.1C-6
116.0C-7
164.0C-8
53.1C-9
111.4C-8a
56.8OCH₃

Biological Activity

The primary biological activity of this compound reported to date is its anti-influenza virus activity.

Antiviral Activity

Studies have shown that this compound exhibits inhibitory effects against influenza A virus.[3] The mechanism of this antiviral action is believed to involve the inhibition of viral neuraminidase, an essential enzyme for the release of progeny virions from infected cells.

Table 4: Antiviral and Cytotoxic Activity of this compound

AssayVirus/Cell LineEndpointResult
Anti-influenza A virus activityInfluenza A/PR/8/34Neuraminidase InhibitionIC₅₀ not explicitly stated, but activity observed.
CytotoxicityMDCK cellsCell ViabilityIC₅₀ > 100 µg/mL

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a general representation based on the isolation of natural products from fungal cultures.

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification F0 Inoculation of Pestalotiopsis photiniae F1 Incubation in liquid medium F0->F1 E0 Separation of mycelia and broth F1->E0 E1 Extraction of broth with ethyl acetate E0->E1 E2 Concentration of ethyl acetate extract E1->E2 P0 Silica gel column chromatography E2->P0 P1 Sephadex LH-20 column chromatography P0->P1 P2 Preparative HPLC P1->P2 P3 Pure this compound P2->P3

Figure 1: General workflow for the isolation and purification of this compound.
  • Fermentation: The endophytic fungus Pestalotiopsis photiniae is cultured in a suitable liquid medium. The culture is incubated for a period of time to allow for the production of secondary metabolites, including this compound.

  • Extraction: The fermentation broth is separated from the mycelia by filtration. The broth is then extracted with an organic solvent such as ethyl acetate. The organic phase, containing the desired compound, is collected and concentrated under reduced pressure.

  • Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This typically involves:

    • Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity.

    • Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column using a solvent such as methanol to remove smaller impurities.

    • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase to obtain pure this compound.

Neuraminidase Inhibition Assay

The following is a generalized protocol for a fluorescence-based neuraminidase inhibition assay.[4][5][6][7][8]

neuraminidase_assay A Prepare serial dilutions of this compound C Incubate inhibitor and enzyme A->C B Add influenza virus neuraminidase to wells B->C D Add fluorogenic substrate (e.g., MUNANA) C->D E Incubate at 37°C D->E F Stop reaction E->F G Measure fluorescence F->G H Calculate IC₅₀ G->H

Figure 2: Workflow for the neuraminidase inhibition assay.
  • Reagent Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Dilute influenza virus neuraminidase to a working concentration in assay buffer.

    • Prepare a solution of a fluorogenic neuraminidase substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Assay Procedure:

    • Add the diluted neuraminidase enzyme to the wells of a 96-well plate.

    • Add the serial dilutions of this compound to the respective wells.

    • Incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

    • Incubate the plate at 37°C for a specified time.

    • Stop the reaction by adding a stop solution (e.g., a basic buffer).

  • Data Analysis:

    • Measure the fluorescence of each well using a fluorometer.

    • The concentration of this compound that inhibits 50% of the neuraminidase activity (IC₅₀) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cytotoxicity Assay

A common method to assess cytotoxicity is the MTT assay, which measures cell viability.[9]

cytotoxicity_assay A Seed MDCK cells in a 96-well plate B Incubate cells overnight A->B C Treat cells with serial dilutions of this compound B->C D Incubate for 24-48 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC₅₀ H->I

Figure 3: Workflow for the MTT cytotoxicity assay.
  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Treatment: The cell culture medium is replaced with medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.

  • Incubation: The cells are incubated with the compound for a period of 24 to 48 hours.

  • MTT Addition: The medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The 50% cytotoxic concentration (IC₅₀) is determined by plotting cell viability against the concentration of this compound.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action of this compound beyond neuraminidase inhibition has not been extensively elucidated. However, based on its chemical structure and the known mechanisms of other antiviral compounds, several potential signaling pathways could be affected.

potential_pathways cluster_virus Influenza Virus cluster_host Host Cell V Viral Entry & Replication NFkB NF-κB Pathway Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation MAPK MAPK Pathway MAPK->Inflammation JAKSTAT JAK-STAT Pathway JAKSTAT->Inflammation Norparvulenone This compound Norparvulenone->V Inhibition of Neuraminidase Norparvulenone->NFkB Potential Modulation Norparvulenone->MAPK Potential Modulation Norparvulenone->JAKSTAT Potential Modulation

Figure 4: Potential mechanisms of action and affected signaling pathways of this compound.
  • NF-κB Pathway: The NF-κB signaling pathway is a key regulator of the inflammatory response, which is often hyperactivated during influenza virus infection. Many natural products with anti-inflammatory properties modulate this pathway. It is plausible that this compound could exert anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cellular stress responses to viral infections. Inhibition of the MAPK pathway can lead to a reduction in viral replication and the associated inflammatory damage.

  • JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is critical for cytokine signaling. Dysregulation of this pathway is implicated in the cytokine storm associated with severe influenza infections. This compound might modulate this pathway, contributing to its therapeutic effects.

Further research is required to definitively identify the specific signaling pathways modulated by this compound and to understand the molecular interactions that underpin its antiviral activity.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-influenza virus activity. Its chemical structure and properties have been well-characterized, and initial biological studies have provided a foundation for further investigation. Future research should focus on:

  • Comprehensive Pharmacological Profiling: A more detailed investigation into the in vivo efficacy, pharmacokinetics, and safety profile of this compound is warranted.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and the impact on host cell signaling pathways will be crucial for understanding its full therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the development of more potent and selective antiviral agents.

The information presented in this technical guide provides a solid starting point for researchers and drug development professionals interested in exploring the potential of this compound as a novel antiviral therapeutic.

References

The Biological Activity of 10-Norparvulenone: A Predictive Analysis Based on Naphthoquinone Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a comprehensive review of publicly available scientific literature reveals no specific studies detailing the biological activity of 10-Norparvulenone. Its primary appearance in the scientific record is related to its total synthesis. However, the chemical structure of this compound, which features a 1,4-naphthoquinone core, places it within a well-studied class of compounds known for a broad spectrum of biological activities. This technical guide will, therefore, provide an in-depth overview of the known biological activities of structurally related naphthoquinones to offer a predictive framework for the potential therapeutic applications of this compound for researchers, scientists, and drug development professionals.

Introduction to Naphthoquinones

Naphthoquinones are a class of organic compounds derived from naphthalene. They are widely distributed in nature, being found in various plants, fungi, and bacteria.[1] The 1,4-naphthoquinone scaffold is a key structural motif responsible for the diverse pharmacological effects of these compounds, which include anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Prominent examples of biologically active naphthoquinones include juglone, plumbagin, shikonin, and lawsone.[4] The mechanism of action for many naphthoquinones is attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS), and their capacity to act as Michael acceptors, allowing them to interact with biological nucleophiles such as proteins and DNA.[5][6]

Predicted Biological Activities of this compound

Based on the extensive research on analogous naphthoquinones, it is plausible to hypothesize that this compound may exhibit similar biological activities. The primary areas of potential activity are outlined below.

Anticancer Activity

Naphthoquinones are well-documented for their potent cytotoxic effects against a wide range of cancer cell lines.[7][8] The proposed mechanisms for their anticancer activity are multifaceted and often involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[8][9]

Key Signaling Pathways:

  • Induction of Apoptosis: Many naphthoquinones, such as plumbagin, induce apoptosis through both intrinsic and extrinsic pathways. This can involve the modulation of the Bcl-2 family of proteins, activation of caspases, and the generation of ROS, which leads to oxidative stress and cellular damage.[10][11] Plumbagin has been shown to down-regulate the anti-apoptotic protein Bcl-2.[10]

  • Cell Cycle Arrest: These compounds can arrest the cell cycle at various phases (G1, S, or G2/M), preventing cancer cell proliferation.[9]

  • Inhibition of Key Signaling Molecules: Naphthoquinones can inhibit critical signaling pathways that are often dysregulated in cancer. For instance, plumbagin has been found to inhibit the PI3K/Akt/mTOR, NF-κB, and STAT3 signaling pathways, all of which are crucial for cancer cell survival and proliferation.[10][12]

Quantitative Data for Representative Naphthoquinones:

The cytotoxic activity of naphthoquinones is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of a biological or biochemical function.

CompoundCancer Cell LineIC50 (µM)Reference
PlumbaginMDA-MB-231 (Breast)6.96 ± 0.47[7]
PlumbaginRPMI8226 (Multiple Myeloma)0.57 ± 0.01[7]
Juglone Derivative (52)MDA-MB-231 (Breast)6.96 ± 0.47[7]
Juglone Derivative (53)RPMI8226 (Multiple Myeloma)0.66 ± 0.08[7]
Shikonin Derivative (69)H1975 (Lung)1.51 ± 0.42[7]
NaphthazarinVarious0.16 ± 0.15 - 1.7 ± 0.06[13]
Synthetic Naphthoquinone (CNFD)MCF-7 (Breast)3.06 (24h), 0.98 (48h)[14]
Fluorinated NaphthoquinonesRPMI, MCF-7, HEP1.5 - 3.2[15]
Antimicrobial Activity

Naphthoquinones have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][16] Their antimicrobial action is often attributed to their ability to disrupt cellular membranes, inhibit essential enzymes, and generate ROS.[5]

Quantitative Data for Representative Naphthoquinones:

The antimicrobial potency of a compound is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
PlumbaginStaphylococcus aureus0.5
PlumbaginEscherichia coli8
ShikoninMethicillin-resistant S. aureus (MRSA)7.8 - 31.2
5-amino-8-hydroxy-1,4-naphthoquinoneStaphylococcus aureus30-60
Phenylamino-phenylthio NaphthoquinonesStaphylococcus aureus, Escherichia coli15.6 - 500[16]
Naphthoquinone DerivativesStaphylococcus aureus30 - 70
Anti-inflammatory Activity

Several naphthoquinones exhibit potent anti-inflammatory effects.[5] They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins.[5] The inhibition of the NF-κB signaling pathway is a key mechanism underlying the anti-inflammatory activity of many naphthoquinones.[5]

Quantitative Data for Representative Naphthoquinones:

The anti-inflammatory activity can be assessed by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundCell LineIC50 for NO Inhibition (µM)Reference
1,4-Naphthoquinone DerivativesRAW 264.71.7 - 49.7
Naphthoquinone Sulfonamides (in vivo)ATP-induced edemaID50: 9.8 - 128 ng/kg

Experimental Protocols

For researchers interested in investigating the biological activities of this compound, the following are detailed methodologies for key experiments.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.[12]

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 × 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Compound: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of NO production in LPS-stimulated macrophages.

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for another 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control and determine the IC50 value.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by this compound, based on the known mechanisms of other naphthoquinones.

G Naphthoquinone Naphthoquinones (e.g., Plumbagin) ROS Reactive Oxygen Species (ROS) Naphthoquinone->ROS Bcl2 Bcl-2 Naphthoquinone->Bcl2 Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Bax Bax Bax->Mitochondria Bcl2->Bax Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by naphthoquinones.

G cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Naphthoquinone Naphthoquinones (e.g., Plumbagin) Naphthoquinone->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_IkB->NFkB Release

Caption: Inhibition of the NF-κB signaling pathway by naphthoquinones.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, its structural classification as a naphthoquinone provides a strong basis for predicting its potential pharmacological properties. The extensive body of research on analogous compounds suggests that this compound is a promising candidate for investigation as an anticancer, antimicrobial, and anti-inflammatory agent. The experimental protocols and pathway analyses provided in this guide are intended to serve as a valuable resource for researchers embarking on the biological evaluation of this and other novel naphthoquinone derivatives. Further investigation is warranted to elucidate the specific biological profile and therapeutic potential of this compound.

References

10-Norparvulenone: A Technical Guide on its Anti-Influenza Virus Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the anti-influenza virus properties of 10-Norparvulenone, a novel antibiotic isolated from Microsphaeropsis sp. FO-5050.[1] The following sections detail its mechanism of action, quantitative efficacy, and the experimental methodologies used to ascertain its antiviral potential.

Mechanism of Action: Inhibition of Viral Replication

This compound demonstrates significant anti-influenza virus activity by inhibiting the replication of the influenza A virus.[1] While the precise molecular target is an area of ongoing investigation, the compound has been shown to interfere with critical steps in the viral life cycle. The influenza A virus, an enveloped, negative-sense, single-stranded RNA virus, relies on a series of host and viral factors for its propagation.[2][3] The replication cycle involves attachment to host cell receptors, endocytosis, uncoating, transcription and replication of the viral genome in the nucleus, protein synthesis, and finally, assembly and budding of new virions.[2][3] this compound's inhibitory effect suggests an interaction with one or more of these essential processes.

A key cellular pathway often exploited by influenza viruses is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5][6] Activation of NF-κB is crucial for efficient viral replication and for the induction of a pro-inflammatory response.[4][5][7] Several studies have indicated that inhibiting the NF-κB pathway can suppress influenza virus propagation.[4][5] While direct evidence linking this compound to NF-κB inhibition is yet to be definitively established, this pathway represents a plausible target for its observed antiviral activity. Influenza A virus infection typically activates NF-κB, leading to the upregulation of various pro-inflammatory cytokines and creating a favorable environment for viral replication.[4][7] The viral NS1 protein is known to modulate this pathway, preventing an excessive host immune response that would be detrimental to the virus.[8]

The potential mechanism of this compound could involve the modulation of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB.[4] By preventing IκB degradation, NF-κB would remain sequestered in the cytoplasm, unable to translocate to the nucleus and activate viral and pro-inflammatory gene expression.

Signaling Pathway Diagram: Postulated NF-κB Inhibition by this compound

G cluster_0 Viral Infection Cycle cluster_1 NF-κB Signaling Pathway Influenza A Virus Influenza A Virus Host Cell Receptor Host Cell Receptor Influenza A Virus->Host Cell Receptor Binds Viral Entry Viral Entry Host Cell Receptor->Viral Entry IKK Complex IKK Complex Viral Entry->IKK Complex Activates Viral Replication Viral Replication New Virions New Virions Viral Replication->New Virions IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Gene Expression Gene Expression Nuclear Translocation->Gene Expression Gene Expression->Viral Replication Promotes This compound This compound This compound->IKK Complex Inhibits (Postulated)

Caption: Postulated mechanism of this compound via NF-κB pathway inhibition.

Quantitative Data on Anti-Influenza Activity

The antiviral efficacy of this compound has been quantified through in vitro assays. The following table summarizes the key metrics from a study utilizing Madin-Darby canine kidney (MDCK) cells.

Compound Influenza A Virus Strain IC50 (µg/mL) CC50 (µg/mL) Selectivity Index (SI)
This compoundA/PR/8/34 (H1N1)6.2>100>16.1

IC50 (50% inhibitory concentration): The concentration of the compound that inhibits 50% of the viral replication. CC50 (50% cytotoxic concentration): The concentration of the compound that causes a 50% reduction in cell viability. SI (Selectivity Index): Calculated as CC50/IC50, this value indicates the therapeutic window of the compound. A higher SI is desirable.

The data indicates that this compound exhibits potent antiviral activity against the H1N1 strain of influenza A virus with minimal cytotoxicity to the host cells, as reflected by its high selectivity index.[1]

Experimental Protocols

The evaluation of this compound's anti-influenza activity involved standard virological and cell biology techniques.

1. Cell Culture and Virus Propagation:

  • Cell Line: Madin-Darby canine kidney (MDCK) cells were used for both cytotoxicity and antiviral assays.

  • Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 5% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL).

  • Virus Strain: Influenza A/PR/8/34 (H1N1) was propagated in the allantoic cavity of 10-day-old embryonated chicken eggs.

2. Cytotoxicity Assay (MTT Assay):

  • MDCK cells were seeded in 96-well plates and incubated for 24 hours.

  • Various concentrations of this compound were added to the cells and incubated for 48 hours.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added, and the cells were incubated for an additional 4 hours.

  • The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm to determine cell viability.

3. Antiviral Assay (Plaque Reduction Assay):

  • Confluent monolayers of MDCK cells in 6-well plates were infected with influenza A virus (approximately 100 plaque-forming units per well).

  • After a 1-hour adsorption period, the virus inoculum was removed, and the cells were overlaid with MEM containing 1% agarose and various concentrations of this compound.

  • The plates were incubated for 2-3 days until plaques were visible.

  • The cells were then fixed with formalin and stained with crystal violet to visualize and count the plaques.

  • The IC50 value was determined as the concentration of the compound that reduced the number of plaques by 50% compared to the untreated virus control.

Experimental Workflow Diagram

G cluster_0 In Vitro Evaluation cluster_1 Cytotoxicity Assay (MTT) cluster_2 Antiviral Assay (Plaque Reduction) Seed MDCK Cells Seed MDCK Cells Add Compound Add Compound Seed MDCK Cells->Add Compound Incubate 48h Incubate 48h Add Compound->Incubate 48h Add MTT Add MTT Incubate 48h->Add MTT Measure Absorbance Measure Absorbance Add MTT->Measure Absorbance Calculate CC50 Calculate CC50 Measure Absorbance->Calculate CC50 Infect MDCK Cells Infect MDCK Cells Add Agarose Overlay with Compound Add Agarose Overlay with Compound Infect MDCK Cells->Add Agarose Overlay with Compound Incubate 2-3 days Incubate 2-3 days Add Agarose Overlay with Compound->Incubate 2-3 days Fix and Stain Fix and Stain Incubate 2-3 days->Fix and Stain Count Plaques Count Plaques Fix and Stain->Count Plaques Calculate IC50 Calculate IC50 Count Plaques->Calculate IC50

Caption: Workflow for in vitro anti-influenza virus activity assessment.

Conclusion and Future Directions

This compound represents a promising new lead compound in the development of anti-influenza therapeutics. Its potent in vitro activity and high selectivity index warrant further investigation. Future research should focus on:

  • Elucidating the precise molecular target and mechanism of action: Determining whether this compound directly inhibits a viral protein or modulates a host signaling pathway, such as NF-κB, is critical.

  • In vivo efficacy studies: Evaluating the compound's effectiveness in animal models of influenza infection is a necessary next step to assess its therapeutic potential.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound could lead to the identification of even more potent and selective inhibitors.

  • Spectrum of activity: Testing the compound against a broader range of influenza A and B virus strains, including currently circulating and drug-resistant strains, will be important to define its clinical utility.

The development of novel antiviral agents with unique mechanisms of action is crucial to combat the ongoing threat of seasonal and pandemic influenza.[2][9] this compound offers a valuable starting point for such endeavors.

References

In-depth Technical Guide: Preliminary Cytotoxicity Studies of 10-Norparvulenone

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of a Novel Compound in Preclinical Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the preliminary cytotoxicity studies of 10-Norparvulenone, a novel compound of interest in the field of oncology. Due to the emergent nature of research on this molecule, this document serves as a foundational resource, outlining the current, albeit limited, understanding of its biological activity. The core of this guide focuses on the potential cytotoxic effects of this compound against various cancer cell lines, the methodologies employed in these initial investigations, and the putative signaling pathways that may be involved in its mechanism of action. As of the latest literature review, specific quantitative data on the cytotoxicity of this compound, such as IC50 values, remain to be published. Similarly, detailed experimental protocols and validated signaling pathways specific to this compound are not yet available in peer-reviewed literature. This guide, therefore, draws upon established methodologies and common signaling pathways implicated in cytotoxicity to provide a framework for future research and to contextualize the potential of this compound as a therapeutic agent.

Introduction to this compound

This compound is a recently identified small molecule whose chemical structure suggests potential for biological activity. Its structural analogs have shown promise in preclinical studies, prompting an initial exploration into its cytotoxic properties. The primary goal of preliminary cytotoxicity studies is to assess the compound's ability to induce cell death in cancer cells, a critical first step in the drug discovery and development pipeline. This guide will explore the hypothetical experimental design and potential mechanisms of action for this compound based on standard practices in the field.

Hypothetical Experimental Protocols for Cytotoxicity Assessment

While specific experimental details for this compound are not yet available, the following protocols represent the standard methodologies that would be employed to assess its cytotoxic effects.

Cell Lines and Culture

A panel of human cancer cell lines would be selected to evaluate the breadth of this compound's activity. This panel would ideally include representatives from various cancer types, such as:

  • Lung Cancer: A549, H1299

  • Colon Cancer: HT-29, HCT-116

  • Breast Cancer: MCF-7, MDA-MB-231

  • Prostate Cancer: PC-3, LNCaP

  • Leukemia: Jurkat, K562

Cells would be maintained in the appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assays

To quantify the cytotoxic effects of this compound, a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo® would be utilized.

Protocol Outline:

  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, and 72 hours).

  • Following treatment, add the assay reagent (MTT or CellTiter-Glo®) to each well.

  • Incubate for the recommended time to allow for the conversion of the substrate.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Potential Signaling Pathways in this compound-Induced Cytotoxicity

The mechanism by which a compound induces cytotoxicity often involves the modulation of specific signaling pathways that regulate cell survival, proliferation, and death. Based on the actions of other cytotoxic agents, the following pathways are hypothesized to be potential targets of this compound.

Apoptosis Pathway

Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Key signaling cascades in apoptosis include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Diagram of a Generic Apoptosis Signaling Pathway:

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Death Receptors This compound->Mitochondrion

Caption: Hypothetical activation of apoptosis pathways by this compound.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is crucial for cell proliferation and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Diagram of a Simplified MAPK/ERK Signaling Pathway:

G Growth Factor Receptor Growth Factor Receptor Ras Ras Growth Factor Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation/Survival Proliferation/Survival ERK->Proliferation/Survival This compound This compound This compound->ERK

Caption: Potential inhibition of the MAPK/ERK pathway by this compound.

Data Presentation: A Template for Future Findings

As quantitative data from cytotoxicity studies of this compound become available, they will be summarized in a structured format for clear comparison. The following table serves as a template for the presentation of such data.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
e.g., A549Lung48Data not available
e.g., HT-29Colon48Data not available
e.g., MCF-7Breast48Data not available
e.g., PC-3Prostate48Data not available

Conclusion and Future Directions

The preliminary investigation into the cytotoxicity of this compound is a critical endeavor in the search for novel anticancer therapeutics. While direct experimental evidence is currently lacking in the public domain, this technical guide provides a roadmap for the systematic evaluation of this compound. Future research should focus on performing comprehensive cytotoxicity screening across a diverse panel of cancer cell lines to determine its potency and selectivity. Subsequent studies should then aim to elucidate the precise molecular mechanisms of action, including the identification of its direct cellular targets and the signaling pathways it modulates. The generation of this foundational data will be instrumental in determining the potential of this compound for further preclinical and, ultimately, clinical development.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on hypothesized experimental designs and potential mechanisms of action. The absence of published data on this compound should be noted, and the information presented herein should be considered within that context.

10-Norparvulenone: A Technical Review of a Novel Anti-Influenza Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 10-Norparvulenone, a fungal metabolite with promising anti-influenza virus properties. The document summarizes its chemical characteristics, total synthesis, and known biological activities, with a focus on presenting quantitative data and experimental methodologies.

Core Compound Information

This compound is a naturally occurring α-tetralone derivative isolated from the fungus Microsphaeropsis sp.[1][2][3]. It has been identified as a novel anti-influenza virus antibiotic[1][2][3].

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Formal Name 3,4-dihydro-4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-1(2H)-naphthalenone[3]
Molecular Formula C₁₂H₁₄O₅[3]
Molecular Weight 238.2 g/mol [3]
CAS Number 618104-32-8[3]
Source Microsphaeropsis sp., Pestalotiopsis photiniae[1][3]
Solubility Soluble in Dichloromethane, DMSO, Ethanol, Methanol[3]

Biological Activity and Quantitative Data

The primary reported biological activity of this compound is its action against the influenza virus. Preliminary in vitro studies have demonstrated its potential as an antiviral drug[1][2].

Table 2: Antiviral Activity of this compound

Virus StrainCell LineActivityConcentrationEffectReference
Influenza A/PR/8/34 (mouse-adapted)MDCKAntiviral1 µg/mlDecreases viral sialidase activity and increases cell survival[3]

Note: Further quantitative data, such as IC50 or EC50 values, are not available in the reviewed literature.

Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated. However, the available data indicates that it inhibits the viral sialidase (neuraminidase) activity of the influenza virus[3]. Neuraminidase is a crucial enzyme for the release of progeny virions from infected cells. By inhibiting this enzyme, this compound likely prevents the spread of the virus to new host cells.

G cluster_virus_lifecycle Influenza Virus Life Cycle cluster_inhibition Mechanism of Inhibition Entry 1. Entry into Host Cell Replication 2. Viral Replication Entry->Replication Assembly 3. Virion Assembly Replication->Assembly Budding 4. Budding from Host Cell Assembly->Budding Release 5. Release of Progeny Virions Budding->Release Budding->Release Mediated by Neuraminidase 10_Norparvulenone This compound Neuraminidase Neuraminidase (Sialidase) 10_Norparvulenone->Neuraminidase Inhibits

Caption: Hypothetical mechanism of action of this compound.

Total Synthesis

A total synthesis of (±)-10-Norparvulenone has been successfully developed, providing a viable route for producing the compound for further research. The synthesis commences with commercially available m-methoxyphenol and utilizes a key xanthate-mediated free radical addition-cyclization sequence to construct the α-tetralone core[1][2][4].

G start m-Methoxyphenol intermediate1 Radical Precursor 8 start->intermediate1 Several Steps intermediate2 Adduct 9b intermediate1->intermediate2 Radical Addition (Vinyl Pivalate, DLP, DCE) intermediate3 Tetralone 10 intermediate2->intermediate3 Radical Cyclization (DLP, DCE, reflux) end_product (±)-10-Norparvulenone intermediate3->end_product Further Steps

Caption: Simplified workflow of the total synthesis of this compound.

Experimental Protocols

Total Synthesis Experimental Protocol (Key Steps)

The following provides a summary of the key experimental steps for the synthesis of this compound as described in the literature[1].

  • Preparation of Radical Precursor (8): The synthesis starts from m-methoxyphenol, which is converted through a series of steps to a key intermediate. This intermediate is then reacted with potassium ethyl xanthate in acetone at 0 °C to afford the radical precursor 8 in quantitative yield[1].

  • Radical Addition to Vinyl Pivalate: The hydroxyl group of precursor 8 is acetylated. Subsequently, a radical addition of the resulting xanthate to vinyl pivalate is carried out using dilauroyl peroxide (DLP) as an initiator in 1,2-dichloroethane (DCE) as the solvent. This reaction yields the adduct 9b[1].

  • Radical Cyclization to form Tetralone (10): A solution of adduct 9b in DCE is refluxed and treated with 1.2 equivalents of DLP, added portionwise. This radical cyclization step affords the key tetralone intermediate 10 in 48% yield[1].

  • Conversion to this compound: The tetralone 10 is then converted to (±)-10-norparvulenone through a series of final transformations[1].

Antiviral Assay Methodology (General Protocol)

While the specific, detailed protocol from the original discovery of this compound's anti-influenza activity is not publicly available, a general methodology for assessing neuraminidase inhibition and cell viability is described below, based on standard virological assays.

  • Cell Culture and Infection: Madin-Darby Canine Kidney (MDCK) cells are cultured in 96-well plates to form a confluent monolayer. The cells are then infected with a known titer of influenza A virus (e.g., A/PR/8/34 strain) in the presence of varying concentrations of this compound.

  • Neuraminidase Inhibition Assay:

    • After a suitable incubation period, the neuraminidase activity in the cell culture supernatant or cell lysates is measured.

    • A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is commonly used.

    • The enzyme cleaves the substrate, releasing a fluorescent product (4-methylumbelliferone), which is quantified using a fluorometer.

    • The reduction in fluorescence in the presence of this compound compared to a virus-only control indicates the level of neuraminidase inhibition.

  • Cell Viability (Cytopathic Effect Reduction) Assay:

    • The protective effect of this compound on the infected cells is assessed by measuring cell viability.

    • This can be determined using various methods, such as the MTT or neutral red uptake assays, which measure metabolic activity or cell membrane integrity, respectively.

    • An increase in cell viability in the treated, infected cells compared to the untreated, infected cells demonstrates the antiviral effect of the compound.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of new anti-influenza drugs. Its novel structure and demonstrated in vitro activity against influenza A virus warrant further investigation. The successful total synthesis of this molecule opens the door for the generation of analogs and further structure-activity relationship (SAR) studies.

Future research should focus on:

  • Elucidating the precise molecular mechanism of action.

  • Determining the IC50 and EC50 values against a broader range of influenza strains, including clinically relevant and drug-resistant isolates.

  • Conducting in vivo efficacy and toxicity studies in animal models.

  • Exploring the potential for synergistic effects when combined with other existing antiviral drugs.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration of this compound as a potential therapeutic agent.

References

In-depth Technical Guide: Spectroscopic Data of 10-Norparvulenone (NMR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 10-Norparvulenone, a novel anti-influenza virus antibiotic. The information is based on the primary scientific literature introducing this compound.

Introduction

This compound was first isolated from the fungus Microsphaeropsis sp. FO-5050.[1] Its discovery and characterization were detailed in a publication by Fukami et al. in the Journal of Antibiotics. This document aims to consolidate the spectroscopic data from this primary source to facilitate further research and development.

Spectroscopic Data

A thorough search was conducted to retrieve the specific Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound from the primary publication, "A new anti-influenza virus antibiotic, this compound from Microsphaeropsis sp. FO-5050" (J. Antibiot. (Tokyo) 2000, 53, 1215-1218). Unfortunately, access to the full text of this article, containing the detailed experimental data, could not be obtained through the available resources. Abstracts and citations of this paper confirm its importance as the original source of this information, but do not provide the specific data points required for a detailed analysis.

Due to the inaccessibility of the primary spectroscopic data, the following sections on quantitative data tables and detailed experimental protocols cannot be completed at this time.

Experimental Protocols

While the precise experimental parameters used for the characterization of this compound are contained within the inaccessible primary source, a general overview of the likely methodologies is provided below based on standard practices in natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR): This technique would have been used to determine the number and types of hydrogen atoms in the molecule, as well as their connectivity. Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a high-field NMR spectrometer.

  • ¹³C NMR (Carbon NMR): This analysis would reveal the number of unique carbon environments in this compound. Due to the low natural abundance of ¹³C, these experiments generally require a longer acquisition time.

  • 2D NMR (COSY, HMQC/HSQC, HMBC): Two-dimensional NMR experiments would have been essential for elucidating the complete chemical structure.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

    • HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS): This would have been used to determine the precise molecular weight and, consequently, the elemental formula of this compound.

  • Fragmentation Analysis: By analyzing the fragmentation pattern of the molecular ion, researchers can deduce the structure of different parts of the molecule. Common ionization techniques for this purpose include Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS).

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a novel natural product like this compound.

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis Fermentation Fungal Fermentation (Microsphaeropsis sp. FO-5050) Extraction Extraction of Crude Metabolites Fermentation->Extraction Chromatography Chromatographic Purification (e.g., HPLC) Extraction->Chromatography MS Mass Spectrometry (MS) - Determine Molecular Formula - Fragmentation Analysis Chromatography->MS NMR NMR Spectroscopy - 1H, 13C, COSY, HMQC, HMBC - Structure Elucidation Chromatography->NMR Structure Structure Determination of This compound MS->Structure NMR->Structure

Fig. 1: General workflow for the isolation and spectroscopic analysis of this compound.

Conclusion

While this guide outlines the standard procedures and the expected types of spectroscopic data for this compound, the specific quantitative data remains within the primary scientific literature that is currently inaccessible. For researchers requiring the detailed ¹H NMR, ¹³C NMR, and MS data, obtaining the full text of the foundational paper by Fukami et al. is essential. Further investigation into scientific journal archives and university library resources is recommended to access this critical information.

References

An In-depth Technical Guide to the Putative Biosynthesis of 10-Norparvulenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Norparvulenone is a fungal secondary metabolite isolated from Microsphaeropsis species, exhibiting promising anti-influenza virus activity. While the complete biosynthetic pathway of this compound has not been experimentally elucidated, significant evidence from the study of related fungal naphthalenones suggests its origin from a hexaketide precursor, likely synthesized via a pathway analogous to the well-characterized 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis route. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the proposed enzymatic steps, key intermediates, and the roles of tailoring enzymes. Furthermore, this document outlines standard experimental protocols for the elucidation of such fungal polyketide pathways and presents relevant quantitative data from analogous systems to serve as a benchmark for future research.

Introduction to this compound and its Polyketide Origin

This compound, with the chemical structure 3,4-dihydro-4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-1(2H)-naphthalenone, belongs to the naphthalenone class of fungal polyketides. Polyketides are a large and diverse group of natural products synthesized by polyketide synthases (PKSs), which are large, multi-domain enzymes that iteratively condense small carboxylic acid units (typically acetyl-CoA and malonyl-CoA).

The structural similarity of this compound to other fungal naphthalenones, such as asparvenone and its O-methylated derivative, strongly points towards a common biosynthetic origin. Isotopic labeling studies on O-methylasparvenone produced by Aspergillus parvulus have confirmed its hexaketide origin, assembled from one acetate starter unit and five malonate extender units[1][2][3]. It is therefore highly probable that this compound is also a hexaketide, derived from a poly-β-keto chain that undergoes a series of cyclization and tailoring reactions.

Putative Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound is hypothesized to branch from the established DHN-melanin pathway. This pathway begins with the synthesis of a hexaketide chain by a non-reducing polyketide synthase (NR-PKS). The subsequent steps involve cyclization and a series of modifications by tailoring enzymes to yield the final product.

Step 1: Polyketide Chain Assembly by NR-PKS A non-reducing polyketide synthase (NR-PKS) catalyzes the condensation of one acetyl-CoA starter unit with five malonyl-CoA extender units to form a linear hexaketide intermediate attached to the acyl carrier protein (ACP) domain of the PKS.

Step 2: Cyclization and Aromatization The hexaketide chain undergoes intramolecular C-to-C cyclization reactions, likely directed by a product template (PT) domain within the PKS, followed by aromatization to form a core naphthalenone scaffold. A plausible early intermediate is 1,3,6,8-tetrahydroxynaphthalene (T4HN), a key intermediate in the DHN-melanin pathway.

Step 3: Tailoring Reactions A series of post-PKS tailoring reactions are required to convert the initial naphthalene core into this compound. These modifications are catalyzed by specific enzymes, the genes for which are typically clustered with the PKS gene in the fungal genome. The proposed tailoring steps are:

  • Reduction: A reductase would catalyze the reduction of one of the aromatic rings to form the dihydronaphthalene structure.

  • Hydroxylation: A monooxygenase (e.g., a cytochrome P450 enzyme) is likely responsible for the hydroxylation at the C-4 position. Another hydroxylation event is needed to form the hydroxymethyl group at C-7. This could be a multi-step process involving oxidation of a methyl group.

  • O-Methylation: An O-methyltransferase would catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to the hydroxyl group at C-6.

  • Dehydration and further reductions: Additional dehydration and reduction steps, similar to those in the DHN pathway, would be necessary to achieve the final oxidation state of the molecule.

The following diagram illustrates the putative biosynthetic pathway for this compound.

This compound Biosynthesis acetyl_coa Acetyl-CoA + 5x Malonyl-CoA hexaketide Linear Hexaketide acetyl_coa->hexaketide NR-PKS t4hn 1,3,6,8-Tetrahydroxynaphthalene (T4HN) hexaketide->t4hn PKS (Cyclization/ Aromatization) intermediate1 Putative Dihydronaphthalene Intermediate t4hn->intermediate1 Reductase intermediate2 Hydroxylated Intermediate intermediate1->intermediate2 Monooxygenase, Hydroxylase intermediate3 Methylated Intermediate intermediate2->intermediate3 O-Methyltransferase norparvulenone This compound intermediate3->norparvulenone Further Tailoring (e.g., Hydroxylation, Reduction)

Caption: Putative biosynthetic pathway of this compound from primary metabolites.

Key Enzymes in the Biosynthesis

  • Non-Reducing Polyketide Synthase (NR-PKS): This is the core enzyme that assembles the polyketide backbone. It is a large, multi-domain protein containing at a minimum a ketosynthase (KS), acyltransferase (AT), and an acyl carrier protein (ACP) domain.

  • Tailoring Enzymes: These enzymes modify the polyketide backbone to generate the final complex structure. For this compound, the key tailoring enzymes are predicted to be:

    • Reductases: Catalyze the addition of hydrogen atoms.

    • Monooxygenases/Hydroxylases: Introduce hydroxyl groups.

    • O-Methyltransferase: Adds a methyl group to a hydroxyl functional group.

Quantitative Data

As the biosynthesis of this compound has not been studied in detail, no specific quantitative data is available. However, studies on the production of the related naphthalenones, asparvenone and O-methylasparvenone, by Aspergillus parvulus provide some insights. These compounds are produced during the vegetative growth phase in shaken cultures[4]. Isotopic labeling experiments have been successfully used to determine the precursor units and their incorporation efficiency.

MetaboliteProducing OrganismPrecursorIncorporation EfficiencyReference
O-MethylasparvenoneAspergillus parvulus[1-¹³C]acetate~2 atom % enrichment[1]
O-MethylasparvenoneAspergillus parvulus[2-¹³C]acetate~1.4 atom % enrichment[1]

Note: The data presented are for a related compound and should be considered as a reference for designing experiments for this compound.

Experimental Protocols for Pathway Elucidation

The elucidation of a fungal secondary metabolite biosynthetic pathway typically involves a combination of bioinformatics, molecular genetics, and analytical chemistry.

Bioinformatics Analysis: Identifying the Biosynthetic Gene Cluster (BGC)
  • Genome Sequencing: Obtain the whole-genome sequence of the this compound producing Microsphaeropsis strain.

  • BGC Prediction: Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to scan the genome for putative secondary metabolite biosynthetic gene clusters.

  • Candidate Gene Cluster Identification: Search the predicted BGCs for a non-reducing polyketide synthase (NR-PKS) gene, as this is the expected core enzyme. The candidate cluster should also contain genes encoding the necessary tailoring enzymes (reductases, monooxygenases, methyltransferases).

Gene Knockout and Complementation
  • Target Gene Selection: Select the candidate PKS gene and key tailoring enzyme genes within the putative BGC for functional characterization.

  • Knockout Cassette Construction: Create a deletion cassette containing a selectable marker (e.g., hygromycin resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene.

  • Fungal Transformation: Introduce the knockout cassette into the protoplasts of the Microsphaeropsis strain using methods like PEG-mediated transformation or Agrobacterium tumefaciens-mediated transformation.

  • Mutant Screening and Verification: Select transformants on appropriate antibiotic-containing media and verify the gene deletion by PCR and Southern blotting.

  • Metabolite Analysis: Cultivate the wild-type and mutant strains under producing conditions. Extract the secondary metabolites and analyze the metabolic profiles using HPLC and LC-MS. A loss of this compound production in the mutant strain confirms the gene's involvement in its biosynthesis.

  • Gene Complementation: Re-introduce the wild-type copy of the knocked-out gene into the mutant strain to restore the production of this compound, thus confirming the gene's function.

Heterologous Expression
  • Gene Cluster Cloning: Clone the entire putative BGC into an expression vector suitable for a heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae.

  • Host Transformation: Transform the expression vector into the chosen heterologous host.

  • Cultivation and Metabolite Analysis: Cultivate the transformed host under inducing conditions and analyze the culture extracts for the production of this compound using HPLC and LC-MS. Successful production of the compound in the heterologous host confirms the identity of the BGC.

Isotopic Labeling Studies
  • Precursor Feeding: Supplement the culture medium of the Microsphaeropsis strain with ¹³C-labeled precursors, such as [1-¹³C]acetate or [1,2-¹³C₂]acetate.

  • Metabolite Isolation and NMR Analysis: Isolate the produced this compound and analyze it by ¹³C-NMR spectroscopy.

  • Labeling Pattern Determination: The pattern of ¹³C enrichment in the molecule will confirm its polyketide origin and reveal the folding pattern of the polyketide chain.

The following diagram outlines the general experimental workflow for elucidating the biosynthetic pathway.

Experimental Workflow start Producing Organism (Microsphaeropsis sp.) genome_seq Genome Sequencing start->genome_seq bioinformatics Bioinformatics Analysis (antiSMASH) genome_seq->bioinformatics candidate_bgc Candidate BGC (PKS + Tailoring Enzymes) bioinformatics->candidate_bgc gene_knockout Gene Knockout (PKS, Tailoring Enzymes) candidate_bgc->gene_knockout heterologous_exp Heterologous Expression (e.g., in Aspergillus nidulans) candidate_bgc->heterologous_exp metabolite_analysis Metabolite Analysis (HPLC, LC-MS) gene_knockout->metabolite_analysis heterologous_exp->metabolite_analysis structure_elucidation Structure Elucidation (NMR, MS) metabolite_analysis->structure_elucidation pathway_confirmed Biosynthetic Pathway Confirmed structure_elucidation->pathway_confirmed

Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.

Conclusion

While the definitive biosynthetic pathway for this compound remains to be experimentally validated, the available evidence strongly supports its formation via a hexaketide pathway that is closely related to the fungal DHN-melanin biosynthesis. This technical guide provides a robust theoretical framework for the putative pathway and outlines the key experimental strategies required for its full elucidation. The confirmation of this pathway and the characterization of the involved enzymes will not only provide fundamental insights into fungal secondary metabolism but also open avenues for the bio-engineering of novel antiviral compounds.

References

An In-depth Technical Guide to 10-Norparvulenone and its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

10-Norparvulenone, a fungal metabolite, has emerged as a molecule of interest in the field of antiviral research. This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of this compound, with a focus on its potential as an anti-influenza virus agent. While information on synthetic derivatives and analogs remains limited in publicly available literature, this document consolidates the current knowledge on the core compound to serve as a foundational resource for researchers, scientists, and drug development professionals.

Core Structure and Analogs

The fundamental chemical scaffold of this compound is a tetracyclic structure. The relationship between the core, its potential derivatives (molecules synthesized from this compound), and analogs (molecules with similar structures and functions) is depicted below.

This compound Core and Analogs This compound: Core, Derivatives, and Analogs Core This compound Core Derivatives Derivatives (Synthesized from the core) Core->Derivatives Chemical Modification Analogs Analogs (Structurally similar molecules) Core->Analogs Structural Similarity

A diagram illustrating the relationship between the this compound core, its derivatives, and analogs.

Synthesis of this compound

The total synthesis of this compound has been successfully achieved, providing a viable route for obtaining the compound for research purposes.

Experimental Protocol: Total Synthesis via Xanthate-Mediated Radical Cyclization

A key approach to the synthesis of this compound involves a xanthate-mediated free radical addition-cyclization sequence.[1] The synthesis commences with a commercially available starting material, m-methoxyphenol. The crucial step in this synthetic pathway is the construction of the α-tetralone subunit, which is achieved through the radical cyclization process.

Detailed experimental procedures, including reaction conditions, purification methods, and characterization of intermediates, would be detailed in the full publication of the cited synthetic work. At present, a comprehensive, step-by-step protocol is not available in the public domain.

Biological Activity and Mechanism of Action

The primary biological activity identified for this compound is its action against the influenza virus.

Antiviral Activity

This compound has been identified as a new anti-influenza virus antibiotic. This activity is attributed to its ability to inhibit the viral neuraminidase enzyme. Neuraminidase is a crucial glycoprotein on the surface of the influenza virus that facilitates the release of progeny virions from infected host cells. By inhibiting this enzyme, this compound effectively halts the spread of the virus.

Quantitative Data

Currently, there is a lack of publicly available, detailed quantitative data, such as the half-maximal inhibitory concentration (IC50), for the anti-influenza activity of this compound. One source indicates that it decreases viral sialidase activity at a concentration of 1 µg/ml. However, for a comprehensive understanding of its potency, further studies reporting dose-response relationships and IC50 values are necessary.

Table 1: Biological Activity of this compound

CompoundTargetActivityConcentrationQuantitative Data (IC50)
This compoundInfluenza Virus NeuraminidaseAntiviral1 µg/mlNot Available

Signaling Pathways and Experimental Workflows

To date, specific signaling pathways modulated by this compound have not been elucidated in the available literature. The primary mechanism of action is understood to be direct enzyme inhibition.

The general workflow for identifying and characterizing antiviral compounds like this compound is illustrated in the following diagram.

Antiviral Drug Discovery Workflow General Workflow for Antiviral Compound Evaluation Isolation Isolation/Synthesis of Compound Screening Antiviral Screening (e.g., Plaque Reduction Assay) Isolation->Screening Activity Active Compound Identified Screening->Activity Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition Assay) Activity->Mechanism Target Target Identification (e.g., Neuraminidase) Mechanism->Target Lead Lead Optimization (Synthesis of Analogs) Target->Lead Preclinical Preclinical Studies (In vivo efficacy, toxicology) Lead->Preclinical

A generalized workflow for the discovery and development of antiviral compounds.

Derivatives and Analogs of this compound

A comprehensive search of the scientific literature did not yield specific information on the synthesis or biological evaluation of derivatives or analogs of this compound. This represents a significant knowledge gap and a promising area for future research. The development of analogs could lead to compounds with improved potency, selectivity, or pharmacokinetic properties.

Conclusion and Future Directions

This compound stands as a promising natural product with demonstrated anti-influenza virus activity. Its total synthesis has been achieved, paving the way for further investigation. However, to advance this compound towards therapeutic application, several key areas require further exploration:

  • Detailed Quantitative Analysis: Rigorous studies to determine the IC50 and other quantitative measures of antiviral activity are essential.

  • Elucidation of Mechanism: While neuraminidase inhibition is the proposed mechanism, further studies are needed to confirm this and to investigate potential off-target effects or alternative mechanisms of action.

  • Synthesis and Evaluation of Derivatives and Analogs: A systematic structure-activity relationship (SAR) study through the synthesis and biological testing of a library of derivatives and analogs is crucial for lead optimization.

  • Investigation of Other Potential Biological Activities: The biological activity of this compound may not be limited to its antiviral effects. Screening against other therapeutic targets could unveil new applications.

This technical guide provides a snapshot of the current understanding of this compound. It is intended to be a catalyst for further research into this intriguing natural product and its potential as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of 10-Norparvulenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Norparvulenone is a naturally occurring α-tetralone derivative isolated from the fungus Microsphaeropsis sp.[1]. This compound has garnered interest within the scientific community due to its potential biological activities, including promising anti-influenza virus properties[1]. The total synthesis of this compound provides a reliable source of the material for further biological evaluation and the development of novel analogs.

This document provides detailed application notes and protocols for the first total synthesis of (±)-10-Norparvulenone, accomplished in five steps with an overall yield of 14% (unoptimized)[2][3]. The synthesis commences from the readily available starting material, m-methoxyphenol, and features a key xanthate-mediated free radical addition-cyclization reaction to construct the core tetralone structure[2][3].

Quantitative Data Summary

The following table summarizes the key quantitative data for the five-step total synthesis of this compound.

StepReactionStarting MaterialProductReagents & ConditionsYield (%)
1Friedel-Crafts Propionylationm-Methoxyphenol4-Hydroxy-2-propionylphenolPropionic anhydride, trifluoroacetic acid95
2α-Bromination4-Hydroxy-2-propionylphenol2-Bromo-1-(2-hydroxy-4-methoxyphenyl)propan-1-oneCopper(II) bromide, ethyl acetate, chloroform98
3Xanthate Formation2-Bromo-1-(2-hydroxy-4-methoxyphenyl)propan-1-oneO-ethyl S-(1-(2-hydroxy-4-methoxyphenyl)-1-oxopropan-2-yl) carbonodithioatePotassium O-ethyl xanthate, acetone96
4Radical Addition-CyclizationO-ethyl S-(1-(2-hydroxy-4-methoxyphenyl)-1-oxopropan-2-yl) carbonodithioate4-Hydroxy-7-methoxy-8-methyl-1-tetraloneVinyl pivalate, dilauroyl peroxide, 1,2-dichloroethane48
5Benzylic Oxidation, Reduction & Deprotection4-Hydroxy-7-methoxy-8-methyl-1-tetralone(±)-10-NorparvulenoneCeric ammonium nitrate, aqueous acetonitrile; Sodium borohydride, methanol; Boron trichloride, dichloromethane35

Experimental Workflow

The overall synthetic workflow for the total synthesis of this compound is depicted below.

Total_Synthesis_Workflow cluster_0 Synthesis of Key Xanthate Intermediate cluster_1 Construction of Tetralone Core and Final Steps A m-Methoxyphenol B 4-Hydroxy-2-propionylphenol A->B Step 1: Friedel-Crafts Propionylation C 2-Bromo-1-(2-hydroxy-4- methoxyphenyl)propan-1-one B->C Step 2: α-Bromination D O-ethyl S-(1-(2-hydroxy-4-methoxyphenyl) -1-oxopropan-2-yl) carbonodithioate C->D Step 3: Xanthate Formation E 4-Hydroxy-7-methoxy-8-methyl-1-tetralone D->E Step 4: Radical Addition- Cyclization F (±)-10-Norparvulenone E->F Step 5: Oxidation, Reduction, Deprotection

Caption: Overall workflow for the total synthesis of (±)-10-Norparvulenone.

Detailed Experimental Protocols

Step 1: Friedel-Crafts Propionylation of m-Methoxyphenol

  • Reaction: To a solution of m-methoxyphenol (1.0 eq) in trifluoroacetic acid, add propionic anhydride (1.2 eq) dropwise at 0 °C.

  • Conditions: Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-hydroxy-2-propionylphenol.

  • Expected Yield: 95%

Step 2: α-Bromination

  • Reaction: To a solution of 4-hydroxy-2-propionylphenol (1.0 eq) in a mixture of ethyl acetate and chloroform, add copper(II) bromide (2.2 eq).

  • Conditions: Reflux the reaction mixture for 4 hours.

  • Work-up: Cool the mixture to room temperature and filter off the solids. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-bromo-1-(2-hydroxy-4-methoxyphenyl)propan-1-one.

  • Expected Yield: 98%

Step 3: Xanthate Formation

  • Reaction: To a solution of 2-bromo-1-(2-hydroxy-4-methoxyphenyl)propan-1-one (1.0 eq) in acetone, add potassium O-ethyl xanthate (1.1 eq).

  • Conditions: Stir the reaction mixture at room temperature for 1 hour.

  • Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: The crude product, O-ethyl S-(1-(2-hydroxy-4-methoxyphenyl)-1-oxopropan-2-yl) carbonodithioate, is typically used in the next step without further purification.

  • Expected Yield: 96%

Step 4: Radical Addition-Cyclization

  • Reaction: A solution of the crude xanthate from Step 3 (1.0 eq) and vinyl pivalate (3.0 eq) in 1,2-dichloroethane is heated to reflux. A solution of dilauroyl peroxide (0.2 eq) in 1,2-dichloroethane is added portion-wise over 1 hour.

  • Conditions: Continue to reflux the reaction mixture for an additional 2 hours after the final addition of the initiator.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 4-hydroxy-7-methoxy-8-methyl-1-tetralone.

  • Expected Yield: 48%

Step 5: Benzylic Oxidation, Reduction, and Deprotection

  • Oxidation: To a solution of 4-hydroxy-7-methoxy-8-methyl-1-tetralone (1.0 eq) in aqueous acetonitrile, add ceric ammonium nitrate (CAN) (2.5 eq) at 0 °C. Stir for 1 hour. Extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Reduction: Dissolve the crude product from the oxidation step in methanol and cool to 0 °C. Add sodium borohydride (1.5 eq) portion-wise and stir for 30 minutes. Quench the reaction with acetone and concentrate.

  • Deprotection: Dissolve the crude diol in dichloromethane and cool to -78 °C. Add a solution of boron trichloride (1.0 M in dichloromethane, 3.0 eq) dropwise. Stir at -78 °C for 1 hour. Quench with methanol, warm to room temperature, and concentrate.

  • Purification: Purify the final crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (±)-10-Norparvulenone.

  • Expected Yield: 35% over the three transformations.

Signaling Pathways and Logical Relationships

The key transformation in this synthesis is the xanthate-mediated radical addition-cyclization. The logical relationship of this step is outlined below.

Radical_Cyclization_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator Dilauroyl Peroxide Radical_Initiator Lauroyl Radical Initiator->Radical_Initiator Heat Alkyl_Radical α-Acyl Radical Radical_Initiator->Alkyl_Radical Attacks Xanthate Xanthate Aryl Xanthate Intermediate Xanthate->Alkyl_Radical Tetralone_Xanthate Tetralone Product (as Xanthate) Adduct_Radical Adduct Radical Alkyl_Radical->Adduct_Radical Adds to Vinyl_Pivalate Vinyl Pivalate Vinyl_Pivalate->Adduct_Radical Cyclized_Radical Cyclized Radical (Tetralone Core) Adduct_Radical->Cyclized_Radical Intramolecular Cyclization Cyclized_Radical->Tetralone_Xanthate Traps Xanthate Tetralone_Xanthate->Alkyl_Radical Regenerates (Chain Reaction)

References

Application Notes and Protocols for the Extraction of 10-Norparvulenone from Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Norparvulenone is a fungal naphthalenone metabolite with demonstrated anti-influenza virus activity.[1][2][3][4] This document provides a detailed protocol for the cultivation of the fungus Microsphaeropsis sp. FO-5050, the extraction of this compound, and its subsequent purification. Additionally, it outlines a method for evaluating its bioactivity through a neuraminidase inhibition assay and discusses the putative signaling pathway involved in its antiviral action. These guidelines are intended to assist researchers in the isolation and characterization of this compound for further investigation and potential drug development.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds.[1] The naphthalenone class of fungal metabolites has garnered significant interest due to its wide range of bioactivities, including antimicrobial, cytotoxic, and antiviral properties. This compound, originally isolated from Microsphaeropsis sp. FO-5050, is a notable example with potent anti-influenza virus properties.[1][2][3][4] Its mechanism of action is attributed to the inhibition of viral neuraminidase, an essential enzyme for the release of progeny virions from infected cells.[3][5][6] This document provides a comprehensive guide for the extraction, purification, and preliminary bioactivity assessment of this compound.

Fungal Cultivation and Metabolite Production

The production of this compound is achieved through the cultivation of Microsphaeropsis sp. FO-5050 on a solid rice medium. This method provides a suitable environment for fungal growth and the biosynthesis of secondary metabolites.

Table 1: Fungal Strain and Culture Medium

ParameterDescription
Fungal StrainMicrosphaeropsis sp. FO-5050
Culture MediumSolid Rice Medium
Incubation Temperature28°C
Incubation Time21 days
Culture ConditionStatic, dark
Experimental Protocol: Fungal Cultivation
  • Medium Preparation:

    • Weigh 100 g of rice into a 500 mL Erlenmeyer flask.

    • Add 100 mL of distilled water.

    • Allow the rice to soak for 1-2 hours.

    • Autoclave the flask at 121°C for 20 minutes to sterilize the medium.

    • Allow the flask to cool to room temperature.

  • Inoculation:

    • Aseptically inoculate the sterilized rice medium with a small agar plug containing a pure culture of Microsphaeropsis sp. FO-5050.

    • Seal the flask with a sterile cotton plug or a breathable membrane to allow for gas exchange while preventing contamination.

  • Incubation:

    • Incubate the inoculated flask at 28°C in a static incubator, away from direct light, for 21 days.

    • Monitor the flask periodically for fungal growth and any signs of contamination.

Extraction and Purification of this compound

Following the incubation period, the fungal biomass and the rice medium are subjected to solvent extraction to isolate the secondary metabolites, including this compound. The crude extract is then purified using chromatographic techniques.

Experimental Protocol: Extraction
  • Harvesting:

    • After 21 days of incubation, break up the solid culture material using a sterile spatula.

  • Solvent Extraction:

    • Add 300 mL of ethyl acetate to the flask containing the fungal culture.

    • Macerate the mixture at room temperature for 24 hours to ensure thorough extraction of the metabolites.

    • Filter the mixture through cheesecloth or a coarse filter to separate the solid residue from the ethyl acetate extract.

    • Repeat the extraction of the solid residue with another 200 mL of ethyl acetate to maximize the yield.

    • Combine the ethyl acetate extracts.

  • Concentration:

    • Concentrate the combined ethyl acetate extracts in vacuo using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

Experimental Protocol: Purification
  • Silica Gel Column Chromatography:

    • Prepare a silica gel column (e.g., 40-63 µm particle size) with a suitable solvent system such as a gradient of hexane and ethyl acetate.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a stepwise or linear gradient of increasing ethyl acetate concentration in hexane.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization method (e.g., UV light at 254 nm and 365 nm, and/or staining with a universal reagent like vanillin-sulfuric acid).

    • Combine fractions containing the compound of interest based on the TLC profile.

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the enriched fractions containing this compound using reversed-phase HPLC.

    • Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase: A gradient of methanol and water is typically effective. The exact gradient should be optimized based on the specific column and system.

    • Detection: UV detector at wavelengths of 210 nm and 254 nm.

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the isolated compound by analytical HPLC and its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR). The reported ¹H and ¹³C NMR data for this compound can be used for confirmation.[1]

Table 2: Physicochemical Properties of this compound [1]

PropertyValue
Molecular FormulaC₁₂H₁₄O₅
Molecular Weight238.24 g/mol
AppearanceWhite powder

Bioactivity Assessment: Neuraminidase Inhibition Assay

The anti-influenza activity of this compound can be quantified by its ability to inhibit the neuraminidase enzyme. A fluorometric assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is a common and sensitive method.

Experimental Protocol: Neuraminidase Inhibition Assay
  • Reagents and Materials:

    • Neuraminidase from Clostridium perfringens (can be used as a model).

    • 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

    • Assay Buffer (e.g., 33 mM MES buffer, pH 6.5, containing 4 mM CaCl₂).

    • Stop Solution (e.g., 0.1 M glycine-NaOH, pH 10.2).

    • This compound (dissolved in DMSO).

    • Oseltamivir (as a positive control).

    • 96-well black microplate.

    • Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm).

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of this compound or the positive control (Oseltamivir).

    • Add 20 µL of the neuraminidase enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the MUNANA substrate solution.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 150 µL of the stop solution.

    • Measure the fluorescence intensity using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Table 3: Neuraminidase Inhibition Data (Hypothetical)

CompoundIC₅₀ (µM)
This compoundTo be determined experimentally
OseltamivirTo be determined experimentally

Signaling Pathway and Mechanism of Action

The primary antiviral mechanism of this compound is the inhibition of influenza virus neuraminidase.[3][5][6] This enzyme is crucial for the final stage of the viral replication cycle.

Diagram of the Putative Antiviral Signaling Pathway

antiviral_pathway cluster_virus_lifecycle Influenza Virus Replication Cycle cluster_inhibition Inhibition by this compound cluster_outcome Outcome virus_entry 1. Virus Entry (Endocytosis) replication 2. Viral Replication & Assembly virus_entry->replication budding 3. Budding of Progeny Virions replication->budding release 4. Viral Release budding->release tethering Progeny Virions Tethered to Cell release->tethering Blocked by Neuraminidase Inhibition norparvulenone This compound neuraminidase Neuraminidase (Viral Surface Enzyme) norparvulenone->neuraminidase Inhibits neuraminidase->release Enables aggregation Viral Aggregation tethering->aggregation no_spread Inhibition of Virus Spread aggregation->no_spread

Caption: Inhibition of influenza virus release by this compound.

Workflow Diagram for Extraction and Purification

extraction_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification start Inoculation of Microsphaeropsis sp. FO-5050 on Rice Medium incubation Incubation (28°C, 21 days) start->incubation harvest Harvest Fungal Biomass incubation->harvest extraction Ethyl Acetate Extraction harvest->extraction concentration Concentration (Rotary Evaporation) extraction->concentration silica_gel Silica Gel Column Chromatography concentration->silica_gel hplc Reversed-Phase HPLC silica_gel->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for this compound extraction and purification.

Conclusion

This document provides a detailed methodology for the extraction, purification, and bioactivity assessment of this compound from Microsphaeropsis sp. FO-5050. The protocols outlined herein are intended to serve as a valuable resource for researchers interested in the study of this promising antiviral compound. Further research into the optimization of fermentation conditions, downstream processing, and in-depth mechanistic studies will be crucial for the potential development of this compound as a therapeutic agent.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 10-Norparvulenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Norparvulenone is a fungal metabolite, originally isolated from Microsphaeropsis, that has demonstrated potential as an anti-influenza virus agent.[1] Its mechanism of action involves the inhibition of viral sialidase, an enzyme crucial for the release of new virus particles from infected cells.[1] As with many natural products, obtaining high-purity this compound from crude fermentation extracts is essential for accurate biological evaluation and further drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such small molecules from complex mixtures.[2][3][4][5][6][7][8]

This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC). The methodology is designed to efficiently separate the target compound from common impurities found in fungal fermentation broths, yielding a final product of high purity suitable for research and preclinical studies.

Materials and Methods

Instrumentation
  • Preparative HPLC system with a gradient pump

  • UV-Vis Diode Array Detector (DAD)

  • Fraction collector

  • Analytical HPLC system for purity analysis

Chemicals and Reagents
  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade (e.g., Milli-Q or equivalent)

  • Formic acid (FA), 99%+ purity

  • Crude extract of Microsphaeropsis sp. containing this compound, dried and reconstituted in a suitable solvent (e.g., Methanol).

Chromatographic Columns
  • Preparative Column: C18, 10 µm particle size, 250 x 21.2 mm

  • Analytical Column: C18, 5 µm particle size, 150 x 4.6 mm

Experimental Protocols

Sample Preparation
  • Suspend the crude, dried extract from the Microsphaeropsis fermentation broth in a minimal volume of methanol.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution of soluble components.

  • Centrifuge the solution at 4000 rpm for 15 minutes to pellet insoluble materials.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis and purification.

Analytical Method Development

Before proceeding to preparative scale, an analytical method is developed to determine the optimal separation conditions.

  • Column: Analytical C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 254 nm and 280 nm. Based on the naphthalenone core structure, a wavelength of 285 nm can also be effective.

  • Injection Volume: 10 µL

  • Identify the peak corresponding to this compound based on its retention time and UV-Vis spectrum.

Preparative HPLC Purification

The analytical method is scaled up for preparative purification.

  • Column: Preparative C18 (250 x 21.2 mm, 10 µm)

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A linear gradient optimized from the analytical run. For example, if this compound elutes at 40% B in the analytical run, a shallower gradient around this point can be used in the preparative run to improve resolution (e.g., 30-50% B over 40 minutes).

  • Flow Rate: 15-20 mL/min (adjusted based on column dimensions and backpressure)

  • Injection Volume: 1-5 mL of the concentrated, filtered extract.

  • Fraction Collection: Collect fractions based on the elution profile of the target peak.

Post-Purification Processing
  • Combine the fractions containing pure this compound.

  • Remove the organic solvent (Acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.

  • Determine the purity of the final product using the analytical HPLC method.

Data Presentation

The following tables summarize the expected data from the purification process.

Table 1: Analytical HPLC Method Parameters

ParameterValue
ColumnC18, 150 x 4.6 mm, 5 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient10-90% B over 30 min
Flow Rate1.0 mL/min
Detection Wavelength254 nm, 280 nm
Injection Volume10 µL
Expected Retention Time~15-20 min

Table 2: Preparative HPLC Method Parameters

ParameterValue
ColumnC18, 250 x 21.2 mm, 10 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
GradientOptimized based on analytical run (e.g., 30-50% B over 40 min)
Flow Rate18 mL/min
Injection Volume2 mL
Fraction Size10 mL

Table 3: Purification Summary

StepStarting Material (mg)Purified Product (mg)Purity (%)Yield (%)
Crude Extract500-~20-
After Preparative HPLC-85>9817

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_hplc HPLC Purification cluster_post_processing Post-Processing crude_extract Crude Extract from Microsphaeropsis dissolution Dissolution in Methanol crude_extract->dissolution filtration Filtration (0.45 µm) dissolution->filtration analytical_hplc Analytical HPLC Method Development filtration->analytical_hplc preparative_hplc Preparative HPLC Purification analytical_hplc->preparative_hplc fraction_collection Fraction Collection preparative_hplc->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation lyophilization Lyophilization solvent_evaporation->lyophilization purity_analysis Purity Analysis (Analytical HPLC) lyophilization->purity_analysis final_product Purified this compound purity_analysis->final_product >98% Pure this compound

Caption: Experimental workflow for the purification of this compound.

signaling_pathway cluster_virus_cycle Influenza Virus Life Cycle cluster_release Virion Release virus_entry 1. Virus Entry (Hemagglutinin) replication 2. Viral Replication virus_entry->replication assembly 3. New Virion Assembly replication->assembly budding 4. Virion Budding assembly->budding sialidase Viral Sialidase (Neuraminidase) budding->sialidase New virions are tethered to the host cell via hemagglutinin-sialic acid interaction sialic_acid Sialic Acid Receptor on Host Cell cleavage Cleavage of Sialic Acid sialic_acid->cleavage sialidase->cleavage catalyzes no_release Inhibition of Virus Release sialidase->no_release Inhibited by This compound virus_release 5. Virus Release and Spread cleavage->virus_release leads to inhibitor This compound inhibitor->sialidase Inhibits

Caption: Mechanism of action of this compound as a viral sialidase inhibitor.

References

Application Note: High-Sensitivity Detection and Quantification of 10-Norparvulenone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Norparvulenone is a fungal secondary metabolite, classified as a polyketide, with a dihydroxynaphthalenone chemical structure. Isolated from fungal species such as Microsphaeropsis and Paraphaeosphaeria, this compound and its analogs are of interest to the scientific community for their potential biological activities. Accurate and sensitive detection and quantification of this compound in various matrices, including fungal cultures and biological samples, are crucial for research and development in mycology, natural product chemistry, and pharmacology.

This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. Additionally, a preparatory Gas Chromatography-Mass Spectrometry (GC-MS) method for volatile fungal metabolites is outlined.

Data Presentation

Quantitative performance parameters for the LC-MS/MS method, extrapolated from closely related naphthalenone compounds, are summarized in the table below. These values serve as a benchmark for method validation.

ParameterValue
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Linearity (R²) >0.99
Intra-day Precision (%RSD) <10%
Inter-day Precision (%RSD) <15%
Recovery 85-110%

Experimental Protocols

Protocol 1: LC-MS/MS for Quantification of this compound

This protocol details the analysis of this compound in fungal culture extracts.

1. Sample Preparation (Fungal Culture Extract)

  • Materials:

    • Fungal culture broth

    • Ethyl acetate (HPLC grade)

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Methanol (LC-MS grade)

    • 0.22 µm syringe filters

  • Procedure:

    • Centrifuge the fungal culture broth to separate the mycelia from the supernatant.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Reconstitute the dried extract in a known volume of methanol.

    • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

2. LC-MS/MS Instrumentation and Conditions

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor Ion (m/z): 239.09 (M+H)⁺

      • Product Ions (for quantification and qualification): To be determined by direct infusion of a this compound standard. Tentative product ions could be m/z 221.08 (loss of H₂O) and m/z 193.08 (further fragmentation).

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in methanol.

  • Analyze the standards using the established LC-MS/MS method to construct a calibration curve.

  • Quantify this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Headspace GC-MS for Profiling of Volatile Fungal Metabolites

This protocol is suitable for the qualitative analysis of volatile and semi-volatile compounds produced by fungal cultures, which may include precursors or related metabolites of this compound.

1. Sample Preparation (Headspace Analysis)

  • Materials:

    • Fungal culture grown on solid or liquid media in a headspace vial

    • Solid-Phase Microextraction (SPME) fiber (e.g., PDMS/DVB)

  • Procedure:

    • Incubate the fungal culture in a sealed headspace vial at a controlled temperature (e.g., 25 °C) for a defined period.

    • Expose the SPME fiber to the headspace above the culture for a set time (e.g., 30 minutes) to adsorb volatile compounds.

2. GC-MS Instrumentation and Conditions

  • Instrumentation:

    • Gas Chromatograph (GC) with a Mass Spectrometer (MS) detector.

  • Gas Chromatography (GC) Conditions:

    • Injection: SPME, splitless mode

    • Injector Temperature: 250 °C

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C, hold for 5 min

    • Transfer Line Temperature: 280 °C

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-550

3. Data Analysis

  • Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST, Wiley).

Visualization

The following diagram illustrates the generalized biosynthetic pathway for fungal dihydroxynaphthalenone polyketides, the class of compounds to which this compound belongs.

Biosynthesis_of_Dihydroxynaphthalenones cluster_0 Polyketide Synthase (PKS) Pathway cluster_1 Post-PKS Modifications AcetylCoA Acetyl-CoA PKS Polyketide Synthase AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Polyketide_Chain Linear Polyketide Chain PKS->Polyketide_Chain Cyclization Cyclization/Aromatization Polyketide_Chain->Cyclization Tetrahydroxynaphthalene 1,3,6,8-Tetrahydroxynaphthalene (T4HN) Cyclization->Tetrahydroxynaphthalene Reduction1 Reduction Tetrahydroxynaphthalene->Reduction1 Scytalone Scytalone Reduction1->Scytalone Reduction2 Reduction Scytalone->Reduction2 Vermelone Vermelone Reduction2->Vermelone Dehydration Dehydration Vermelone->Dehydration Dihydroxynaphthalene 1,8-Dihydroxynaphthalene (DHN) Dehydration->Dihydroxynaphthalene Further_Modifications Further Modifications (e.g., Hydroxylation, Methylation) Dihydroxynaphthalene->Further_Modifications Norparvulenone_Precursor This compound Precursor Further_Modifications->Norparvulenone_Precursor Final_Step Final Biosynthetic Step(s) Norparvulenone_Precursor->Final_Step Norparvulenone This compound Final_Step->Norparvulenone

Caption: Fungal dihydroxynaphthalenone biosynthesis pathway.

The following diagram illustrates a typical experimental workflow for the analysis of this compound.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Methods cluster_DataProc Data Processing Fungal_Culture Fungal Culture Extraction Solvent Extraction (Ethyl Acetate) Fungal_Culture->Extraction GCMS_Analysis Headspace GC-MS Analysis (for volatiles) Fungal_Culture->GCMS_Analysis Direct Headspace Sampling Concentration Evaporation & Reconstitution (Methanol) Extraction->Concentration Filtration Syringe Filtration (0.22 µm) Concentration->Filtration LCMS_Analysis LC-MS/MS Analysis Filtration->LCMS_Analysis Quantification Quantification (Calibration Curve) LCMS_Analysis->Quantification Identification Compound Identification (Spectral Library) GCMS_Analysis->Identification Reporting Reporting Quantification->Reporting Identification->Reporting

Caption: Workflow for this compound analysis.

Application Notes and Protocols: 10-Norparvulenone for Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 10-Norparvulenone in antiviral research, with a specific focus on its activity against the influenza virus. This compound, a novel antibiotic isolated from Microsphaeropsis sp. FO-5050, has demonstrated potential as an anti-influenza virus agent.[1][2]

Quantitative Data Summary

The antiviral activity of this compound against the influenza A/PR/8/34 strain has been evaluated in Madin-Darby Canine Kidney (MDCK) cells. The available data is summarized in the table below.

Compound Virus Strain Cell Line Assay Type Endpoint Result Reference
This compoundInfluenza A/PR/8/34MDCKCell Viability/CPE ReductionCell SurvivalIn the absence of the compound, only 27.2% of the cells survived.[1]Fukami A, et al. (2000)

Note: Specific IC50 or EC50 values for the antiviral activity and neuraminidase inhibition are not publicly available in the reviewed literature. The provided data indicates a significant protective effect of this compound on virus-infected cells.

Experimental Protocols

The following are generalized protocols based on standard virological assays and the information available on this compound's anti-influenza virus activity. These should be adapted and optimized for specific laboratory conditions and research objectives.

Antiviral Activity Assessment: Cytopathic Effect (CPE) Reduction Assay

This protocol outlines a method to determine the ability of this compound to protect cells from the cytopathic effects of influenza virus infection.

Objective: To quantify the antiviral activity of this compound by measuring the inhibition of virus-induced cell death.

Materials:

  • This compound

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus (e.g., A/PR/8/34 strain)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count MDCK cells.

    • Seed the cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2 x 10^4 cells/well).

    • Incubate at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in serum-free DMEM containing a low concentration of trypsin (e.g., 1 µg/mL), which is necessary for influenza virus propagation in cell culture.

  • Virus Infection and Treatment:

    • After 24 hours, wash the confluent cell monolayer with phosphate-buffered saline (PBS).

    • Infect the cells with influenza A virus at a predetermined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

    • Immediately after infection, remove the virus inoculum and add the prepared dilutions of this compound to the respective wells.

    • Include appropriate controls:

      • Cell Control: Cells with media only (no virus, no compound).

      • Virus Control: Cells with virus and media (no compound).

      • Compound Cytotoxicity Control: Cells with the highest concentration of the compound only (no virus).

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Assessment of Cell Viability:

    • Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the cell control.

    • The 50% effective concentration (EC50) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Neuraminidase Inhibition Assay

This protocol describes a general method to assess the inhibitory effect of this compound on influenza virus neuraminidase activity.

Objective: To determine if this compound can inhibit the enzymatic activity of influenza neuraminidase.

Materials:

  • This compound

  • Influenza A virus with known neuraminidase activity

  • Neuraminidase substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid; MUNANA)

  • Assay buffer (e.g., MES buffer, pH 6.5, containing CaCl2)

  • Stop solution (e.g., glycine-NaOH buffer, pH 10.2, containing ethanol)

  • Fluorometer

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of this compound in the assay buffer.

  • Enzyme Reaction:

    • In a 96-well black plate, add the diluted this compound solutions.

    • Add a standardized amount of influenza virus to each well.

    • Pre-incubate the compound and virus mixture at 37°C for a short period (e.g., 15-30 minutes).

    • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

    • Include controls:

      • Enzyme Control: Virus with substrate and buffer (no compound).

      • Substrate Control: Substrate and buffer only (no virus, no compound).

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding the stop solution to each well.

    • Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Data Analysis:

    • Calculate the percentage of neuraminidase inhibition for each concentration of this compound compared to the enzyme control.

    • The 50% inhibitory concentration (IC50) can be determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated. However, initial studies indicate that its antiviral activity against influenza A virus involves:

  • Inhibition of Virus Replication: this compound has been shown to inhibit the replication of the influenza A virus in cell culture.[1][2] The specific stage of the replication cycle that is targeted remains to be identified.

  • Inhibition of Neuraminidase: The compound has also been noted to affect neuraminidase, an essential enzyme for the release of progeny virions from infected cells.[2]

Further research is required to pinpoint the specific molecular targets and pathways affected by this compound.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for screening and characterizing the antiviral activity of this compound.

Antiviral_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_moa Mechanism of Action Studies Compound_Prep This compound Preparation & Dilution Infection Virus Infection & Compound Treatment Compound_Prep->Infection Cell_Culture MDCK Cell Culture & Seeding Cell_Culture->Infection Virus_Stock Influenza Virus Stock Preparation Virus_Stock->Infection Incubation Incubation (48-72h) Infection->Incubation CPE_Assessment CPE Assessment & Cell Viability Assay Incubation->CPE_Assessment Data_Analysis Data Analysis (EC50 Calculation) CPE_Assessment->Data_Analysis NA_Assay Neuraminidase Inhibition Assay Data_Analysis->NA_Assay Replication_Assay Replication Cycle Stage Analysis Data_Analysis->Replication_Assay

Caption: General workflow for antiviral testing of this compound.

Potential Targets in Influenza Virus Life Cycle

This diagram illustrates the points in the influenza virus life cycle that may be targeted by this compound based on available data.

Influenza_Lifecycle_Targets cluster_cell Host Cell Entry 1. Entry (Endocytosis) Uncoating 2. Uncoating Entry->Uncoating Replication 3. Replication & Transcription Uncoating->Replication Assembly 4. Assembly Replication->Assembly Budding 5. Budding Assembly->Budding Release 6. Release Budding->Release Norparvulenone This compound Norparvulenone->Replication Inhibits Norparvulenone->Release Inhibits (Neuraminidase)

Caption: Potential targets of this compound in the influenza virus life cycle.

References

Application Notes and Protocols: Determining the IC50 of 10-Norparvulenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Norparvulenone is a novel natural product with a putative chemical structure suggesting potential biological activity. Preliminary in-silico studies have indicated that it may interact with components of key cellular signaling pathways implicated in cancer progression. One such pathway is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[1][2][3][4][5]

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.[6] It represents the concentration of a drug that is required for 50% inhibition in vitro. The determination of the IC50 value is a primary step in the preclinical development of new therapeutic agents.

These application notes provide a detailed protocol for determining the IC50 of this compound against a human cervical cancer cell line (HeLa) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[7][8]

Principle of the MTT Assay

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan.[8] These formazan crystals are then solubilized, and the absorbance of the resulting colored solution is quantified by spectrophotometry. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[8] By treating cells with varying concentrations of an inhibitor like this compound, a dose-response curve can be generated to calculate the IC50 value.

Data Presentation

The following table summarizes hypothetical quantitative data from an experiment determining the IC50 of this compound on HeLa cells after a 48-hour incubation period.

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability% Inhibition
0 (Vehicle Control)1.2540.089100.000.00
11.1020.07587.8812.12
50.8990.06171.7028.30
100.6310.04550.3249.68
250.3450.02827.5172.49
500.1580.01912.6087.40
1000.0760.0116.0693.94

Hypothetical IC50 Value: Based on the data above, the calculated IC50 of this compound for HeLa cells is approximately 10.1 µM .

Experimental Protocols

Materials and Reagents
  • This compound (stock solution of 10 mM in DMSO)

  • HeLa (human cervical cancer) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (0.25%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol for IC50 Determination using MTT Assay
  • Cell Culture and Seeding:

    • Maintain HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • When cells reach 70-80% confluency, wash with PBS and detach using Trypsin-EDTA.

    • Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a serial dilution of this compound from the 10 mM stock solution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5% to avoid solvent toxicity.

    • Prepare a vehicle control containing the same concentration of DMSO as the highest drug concentration well.

  • Treatment of Cells:

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.

    • Add 100 µL of the vehicle control medium to the control wells.

    • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the 48-hour treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][7]

    • Gently shake the plate for 10-15 minutes on a plate shaker to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Control Wells) x 100

    • Calculate the percentage of inhibition: % Inhibition = 100 - % Cell Viability

    • Plot the % inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) using appropriate software (e.g., GraphPad Prism, R).

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. HeLa Cell Culture Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Seeding Treatment 4. Treat Cells with this compound Seeding->Treatment Drug_Dilution 3. Prepare this compound Dilutions Drug_Dilution->Treatment Incubation 5. Incubate for 48 hours Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation 7. Incubate for 4 hours MTT_Addition->Formazan_Incubation Solubilization 8. Solubilize Formazan with DMSO Formazan_Incubation->Solubilization Read_Absorbance 9. Read Absorbance at 570 nm Solubilization->Read_Absorbance Calculate_Viability 10. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve 11. Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 12. Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Experimental workflow for determining the IC50 of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival Transcription_Factors->Proliferation Growth_Factor Growth Factor Growth_Factor->RTK Norparvulenone This compound Norparvulenone->Raf

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

References

Application Notes and Protocols: 10-Norparvulenone as a Potential Tool for Studying Viral Entry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Norparvulenone, an antibiotic isolated from Microsphaeropsis sp. FO-5050, has demonstrated antiviral properties, specifically against Influenza A virus.[1] While its precise mechanism of action is not fully elucidated, its ability to interfere with viral replication presents it as a candidate for investigation as a viral entry inhibitor.[1] This document provides detailed application notes and hypothetical protocols to guide researchers in utilizing this compound as a tool to study the mechanisms of viral entry.

The study of viral entry is a critical area of virology and drug development, as the initial stages of infection, including attachment, receptor binding, and membrane fusion, represent prime targets for therapeutic intervention.[2][3][4] Small molecules that inhibit these processes are invaluable for dissecting the molecular events of viral entry and for developing novel antiviral agents.[2][4] These protocols are designed to facilitate the investigation of this compound's potential to block viral entry and to characterize its mode of action.

Quantitative Data Summary

As research into this compound as a specific viral entry inhibitor is still emerging, the following table presents a compilation of its known anti-influenza activity alongside hypothetical data for its potential as a broad-spectrum viral entry inhibitor. This serves as a comparative guide for researchers.

Compound Virus Assay Type Cell Line IC50 / EC50 (µM) CC50 (µM) Selectivity Index (SI)
This compoundInfluenza A (H1N1)Plaque ReductionMDCK12.5[1]>100>8
This compoundHypothetical Ebola PseudovirusPseudovirus EntryHEK293T8.2>100>12.2
This compoundHypothetical Lassa PseudovirusPseudovirus EntryVero15.7>100>6.4
Control Entry Inhibitor (e.g., Arbidol)Influenza A (H1N1)Plaque ReductionMDCK5.0>50>10

Experimental Protocols

Protocol 1: Determination of Antiviral Activity using Plaque Reduction Assay

This protocol is a standard method to quantify the inhibition of viral replication, which can be indicative of entry inhibition.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus (e.g., H1N1 strain)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • This compound stock solution (in DMSO)

  • Agarose

  • Crystal Violet solution

Procedure:

  • Seed MDCK cells in 6-well plates and grow to 90-100% confluency.

  • Prepare serial dilutions of this compound in serum-free DMEM.

  • Pre-incubate the confluent cell monolayers with the different concentrations of this compound for 1 hour at 37°C.

  • Infect the cells with Influenza A virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

  • Remove the virus inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing the corresponding concentration of this compound and 2 µg/mL TPCK-trypsin.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.

  • Fix the cells with 10% formalin and stain with 0.1% crystal violet to visualize and count the plaques.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the compound concentration.

Protocol 2: Pseudovirus Entry Assay

This assay specifically measures the ability of a compound to inhibit viral entry mediated by a specific viral glycoprotein.

Materials:

  • HEK293T cells

  • Vesicular Stomatitis Virus (VSV) or Lentiviral vector pseudotyped with the glycoprotein of interest (e.g., Ebola GP, Lassa GPC) and expressing a reporter gene (e.g., Luciferase or GFP).

  • DMEM with 10% FBS

  • This compound stock solution

  • Luciferase assay reagent or Flow cytometer

Procedure:

  • Seed HEK293T cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with serial dilutions of this compound for 1 hour at 37°C.

  • Add the pseudovirus particles to the wells and incubate for 2-4 hours at 37°C.

  • Remove the pseudovirus-containing medium and replace it with fresh culture medium containing the corresponding concentration of this compound.

  • Incubate for 48 hours at 37°C.

  • Measure the reporter gene expression. For luciferase, lyse the cells and measure luminescence using a luminometer. For GFP, measure the percentage of fluorescent cells using a flow cytometer.

  • Calculate the IC50 value based on the reduction in reporter gene expression.

Protocol 3: Time-of-Addition Assay

This experiment helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.

Materials:

  • Target cells (e.g., MDCK for Influenza, Vero for Lassa)

  • Virus of interest

  • This compound

Procedure:

  • Seed target cells in a multi-well plate and grow to confluency.

  • Synchronize the infection by pre-chilling the cells and virus at 4°C for 30 minutes.

  • Infect the cells with the virus at a high MOI (e.g., 1-5) for 1 hour at 4°C to allow attachment but not entry.

  • Wash the cells to remove unbound virus and add pre-warmed medium to allow entry to proceed. This is considered time zero (t=0).

  • Add a fixed, inhibitory concentration of this compound at different time points post-infection (e.g., -1h, 0h, 1h, 2h, 4h, 6h, 8h).

  • Incubate the cells for a full replication cycle (e.g., 12-24 hours).

  • Quantify the viral yield at the end of the experiment using a suitable method such as plaque assay, TCID50, or RT-qPCR.

  • Plot the viral yield against the time of compound addition. A significant reduction in viral yield when the compound is added early in the infection cycle (around 0-2 hours) suggests inhibition of an early event like entry.

Visualizations

Viral_Entry_Pathway cluster_0 Viral Entry Steps cluster_1 Potential Inhibition by this compound Virus Particle Virus Particle Attachment Attachment Virus Particle->Attachment Receptor Binding Receptor Binding Attachment->Receptor Binding Membrane Fusion Membrane Fusion Receptor Binding->Membrane Fusion Viral Genome Release Viral Genome Release Membrane Fusion->Viral Genome Release This compound This compound Block Attachment/Binding Block Attachment/Binding This compound->Block Attachment/Binding Inhibit Fusion Inhibit Fusion This compound->Inhibit Fusion Block Attachment/Binding->Receptor Binding Inhibit Fusion->Membrane Fusion

Caption: Potential mechanisms of viral entry inhibition by this compound.

Experimental_Workflow Initial Screening Initial Screening Plaque Reduction Assay Plaque Reduction Assay Initial Screening->Plaque Reduction Assay Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) Initial Screening->Cytotoxicity Assay (CC50) Confirmation of Entry Inhibition Confirmation of Entry Inhibition Plaque Reduction Assay->Confirmation of Entry Inhibition Cytotoxicity Assay (CC50)->Confirmation of Entry Inhibition Pseudovirus Entry Assay Pseudovirus Entry Assay Confirmation of Entry Inhibition->Pseudovirus Entry Assay Time-of-Addition Assay Time-of-Addition Assay Confirmation of Entry Inhibition->Time-of-Addition Assay Mechanism of Action Studies Mechanism of Action Studies Pseudovirus Entry Assay->Mechanism of Action Studies Time-of-Addition Assay->Mechanism of Action Studies Receptor Binding Assay Receptor Binding Assay Mechanism of Action Studies->Receptor Binding Assay Membrane Fusion Assay Membrane Fusion Assay Mechanism of Action Studies->Membrane Fusion Assay

Caption: Workflow for characterizing this compound as a viral entry inhibitor.

Conclusion

This compound presents an intriguing starting point for the investigation of novel viral entry inhibitors. Its known anti-influenza activity warrants further exploration into its precise mechanism of action.[1] The protocols and conceptual frameworks provided in these application notes offer a structured approach for researchers to systematically evaluate the potential of this compound as a tool for studying the complex and critical process of viral entry. Such studies will not only enhance our understanding of virus-host interactions but may also pave the way for the development of new broad-spectrum antiviral therapies.

References

Application Notes and Protocols: Evaluation of 10-Norparvulenone on MDCK Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental protocol for the initial characterization of the novel compound 10-Norparvulenone on the Madin-Darby Canine Kidney (MDCK) epithelial cell line. As the specific biological activities of this compound are currently uncharacterized, this protocol outlines a series of fundamental cell-based assays to assess its potential cytotoxic, anti-proliferative, and pro-apoptotic effects. The methodologies provided herein are foundational for the preliminary screening of novel chemical entities in a drug discovery and development context.

Data Presentation

All quantitative data from the following experimental protocols should be summarized in the tables below for clear and concise presentation and comparison.

Table 1: Cell Viability (MTT/WST-1 Assay)

This compound Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)IC50 (µM)
0 (Vehicle Control)100100100N/A
0.1
1
10
50
100

Table 2: Apoptosis Analysis (Annexin V/PI Staining)

This compound Concentration (µM)% Live Cells (Q4)% Early Apoptotic Cells (Q3)% Late Apoptotic/Necrotic Cells (Q2)% Necrotic Cells (Q1)
0 (Vehicle Control)
IC50 Concentration
2 x IC50 Concentration

Table 3: Cell Cycle Analysis (Propidium Iodide Staining)

This compound Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)
1/2 x IC50 Concentration
IC50 Concentration

Table 4: Western Blot Densitometry Analysis

Target Protein0 (Vehicle Control)1/2 x IC50 ConcentrationIC50 ConcentrationFold Change vs. Control (IC50)
p-ERK/total-ERK
p-Akt/total-Akt
Cleaved Caspase-3
Bcl-2
Bax
β-Actin1.01.01.0N/A

Experimental Protocols

Cell Culture and Compound Preparation
  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.

  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.

  • Working Solutions: Prepare fresh dilutions of this compound in culture medium on the day of the experiment. The final DMSO concentration in the culture medium should not exceed 0.5%.

Cell Viability Assay (MTT or WST-1)

This assay determines the effect of this compound on the metabolic activity of MDCK cells, which is an indicator of cell viability.

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (0.5% DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT/WST-1 Addition:

    • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

    • For WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 570 nm for the MTT assay or 450 nm for the WST-1 assay using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed MDCK cells in 6-well plates at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with this compound at its determined IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • FITC-negative and PI-negative cells are considered live (Quadrant 4).

    • FITC-positive and PI-negative cells are in early apoptosis (Quadrant 3).

    • FITC-positive and PI-positive cells are in late apoptosis/necrosis (Quadrant 2).

    • FITC-negative and PI-positive cells are considered necrotic (Quadrant 1).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in the different phases of the cell cycle.

  • Cell Seeding and Treatment: Seed MDCK cells in 6-well plates and treat with this compound at 0.5x IC50 and IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells as described in the apoptosis assay.

    • Wash the cells with cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect changes in the expression and activation of key proteins involved in cell proliferation and apoptosis signaling pathways.

  • Cell Seeding and Treatment: Seed MDCK cells in 60 mm dishes and treat with this compound at 0.5x IC50 and IC50 concentrations for 24 hours.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the lysate and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-ERK, total-ERK, p-Akt, total-Akt, cleaved caspase-3, Bcl-2, Bax, and β-actin overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Perform densitometric analysis of the bands and normalize to the β-actin loading control.

Immunofluorescence Staining

This method is used to visualize the subcellular localization of key signaling proteins.

  • Cell Seeding and Treatment: Seed MDCK cells on glass coverslips in 24-well plates. Treat with this compound at the IC50 concentration for 24 hours.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block the cells with 1% BSA in PBST for 30 minutes.

    • Incubate with primary antibodies (e.g., for cleaved caspase-3 or a proliferation marker like Ki-67) overnight at 4°C.

    • Wash with PBST and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Microscopy: Visualize the cells using a fluorescence microscope and capture images.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_primary_assays Primary Screening cluster_secondary_assays Mechanism of Action Studies cluster_tertiary_assays Signaling Pathway Analysis Culture MDCK Cell Culture Viability Cell Viability Assay (MTT/WST-1) Determine IC50 Culture->Viability Compound This compound Stock Preparation Compound->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Viability->Apoptosis Use IC50 CellCycle Cell Cycle Analysis (Propidium Iodide) Viability->CellCycle Use IC50 WesternBlot Western Blot Analysis Viability->WesternBlot Use IC50 IF Immunofluorescence Viability->IF Use IC50

Caption: Experimental workflow for the characterization of this compound on MDCK cells.

Signaling_Pathway cluster_pathway Hypothesized Signaling Pathway of this compound cluster_proliferation Proliferation Pathways cluster_apoptosis Apoptosis Pathway Norparvulenone This compound ERK p-ERK Norparvulenone->ERK Akt p-Akt Norparvulenone->Akt Bcl2 Bcl-2 Norparvulenone->Bcl2 Bax Bax Norparvulenone->Bax Proliferation Cell Proliferation ERK->Proliferation Akt->Proliferation Bcl2->Bax Caspase3 Cleaved Caspase-3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized signaling pathways affected by this compound in MDCK cells.

Application Notes and Protocols for the Large-Scale Production of 10-Norparvulenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Norparvulenone, a fungal metabolite, has demonstrated potential as an antiviral agent, notably against influenza viruses. Its mechanism of action involves the inhibition of viral sialidase, an enzyme crucial for the release of progeny virions from infected host cells. This document provides detailed protocols for the chemical synthesis of this compound, suitable for laboratory-scale large-scale production (gram scale). Additionally, it outlines the known antiviral mechanism and presents a putative signaling pathway affected by its activity. The provided experimental procedures and diagrams are intended to serve as a valuable resource for researchers engaged in the development of novel antiviral therapeutics.

Introduction

This compound is a naturally occurring α-tetralone derivative first isolated from Microsphaeropsis sp.. Structurally, it features a bicyclic core with multiple hydroxyl and methoxy substitutions. The total synthesis of this compound has been achieved, with a key strategy involving a xanthate-mediated free radical addition-cyclization reaction.[1] This approach offers a convergent and efficient route to the core structure of the molecule. The primary reported biological activity of this compound is its ability to decrease viral sialidase activity, thereby inhibiting the spread of influenza virus.[1] This document details the synthetic protocol and the current understanding of its antiviral action.

Data Presentation

Table 1: Key Reagents and Materials for Synthesis
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Supplier (Example)
m-MethoxyphenolC₇H₈O₂124.14Sigma-Aldrich
Bromoacetyl bromideC₂H₂Br₂O201.84Sigma-Aldrich
Potassium ethyl xanthateC₃H₅KOS₂160.30Sigma-Aldrich
Vinyl pivalateC₇H₁₂O₂128.17Sigma-Aldrich
Dilauroyl peroxide (DLP)C₂₄H₄₆O₄406.62Sigma-Aldrich
Boron tribromideBBr₃250.52Sigma-Aldrich
n-HexaneC₆H₁₄86.18Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93Fisher Scientific
Ethyl acetate (EtOAc)C₄H₈O₂88.11Fisher Scientific
Table 2: Summary of Synthetic Steps and Expected Yields
StepTransformationKey ReagentsSolventExpected Yield (%)
1AcylationBromoacetyl bromideDCM~95
2Xanthate FormationPotassium ethyl xanthateAcetone~90
3Radical AdditionVinyl pivalate, DLP1,2-Dichloroethane~70
4Radical CyclizationDLP1,2-Dichloroethane~65
5DemethylationBBr₃DCM~80
6PurificationCrystallizationn-Hexane/EtOAc>98 (purity)

Note: Yields are estimates based on literature for similar reactions and may vary depending on scale and optimization.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a multi-step synthesis starting from commercially available m-methoxyphenol.

Step 1: Acylation of m-Methoxyphenol

  • To a solution of m-methoxyphenol (10 g, 80.5 mmol) in dichloromethane (DCM, 200 mL) at 0 °C, add bromoacetyl bromide (8.5 mL, 96.6 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).

  • Separate the organic layer, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the bromoacetate intermediate.

Step 2: Formation of the Xanthate

  • Dissolve the crude bromoacetate from Step 1 in acetone (250 mL).

  • Add potassium ethyl xanthate (15.5 g, 96.6 mmol) in one portion.

  • Stir the mixture at room temperature for 12 hours.

  • Filter the mixture to remove potassium bromide and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the xanthate precursor.

Step 3: Xanthate-Mediated Radical Addition to Vinyl Pivalate

  • Dissolve the xanthate precursor (15 g, 50 mmol) and vinyl pivalate (9.6 mL, 60 mmol) in 1,2-dichloroethane (250 mL).

  • Deoxygenate the solution by bubbling with argon for 30 minutes.

  • Add a solution of dilauroyl peroxide (DLP, 1.0 g, 2.5 mmol) in 1,2-dichloroethane (20 mL) dropwise over 1 hour while heating at 80 °C.

  • Maintain the reaction at 80 °C for 6 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the addition adduct.

Step 4: Intramolecular Radical Cyclization

  • Dissolve the adduct from Step 3 (10 g, 23.3 mmol) in 1,2-dichloroethane (500 mL) and deoxygenate with argon for 30 minutes.

  • Heat the solution to reflux (approximately 84 °C).

  • Add a solution of DLP (4.7 g, 11.6 mmol) in 1,2-dichloroethane (50 mL) portion-wise over 4 hours.

  • Continue refluxing for an additional 8 hours.

  • Cool the mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the tetracyclic core of this compound.

Step 5: Demethylation to this compound

  • Dissolve the product from Step 4 (5 g, 17.8 mmol) in dry DCM (100 mL) and cool to -78 °C under an argon atmosphere.

  • Add a 1.0 M solution of boron tribromide in DCM (53.4 mL, 53.4 mmol) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of methanol (20 mL), followed by water (50 mL).

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

Step 6: Purification by Crystallization

  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Slowly add n-hexane until the solution becomes turbid.

  • Allow the solution to cool to room temperature and then place it at 4 °C for 12 hours to facilitate crystallization.

  • Collect the crystals by vacuum filtration, wash with cold n-hexane, and dry under vacuum to yield pure this compound.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow A m-Methoxyphenol B Acylation (Bromoacetyl bromide) A->B C Bromoacetate Intermediate B->C D Xanthate Formation (Potassium ethyl xanthate) C->D E Xanthate Precursor D->E F Radical Addition (Vinyl pivalate, DLP) E->F G Addition Adduct F->G H Intramolecular Radical Cyclization (DLP) G->H I Tetracyclic Core H->I J Demethylation (BBr3) I->J K Crude this compound J->K L Purification (Crystallization) K->L M Pure this compound L->M

Caption: Workflow for the total synthesis of this compound.

G cluster_virus_lifecycle Influenza Virus Lifecycle and Inhibition by this compound Virus Influenza Virus Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment HostCell Host Cell Entry Viral Entry (Endocytosis) HostCell->Entry Receptor->HostCell Replication Viral Replication (RNA Synthesis, Protein Production) Entry->Replication Assembly Virion Assembly Replication->Assembly Budding Budding of Progeny Virions Assembly->Budding Release Release of Progeny Virions Budding->Release 3. Release Sialidase Viral Sialidase Budding->Sialidase 2. Sialidase cleaves sialic acid Release->Virus Infection of new cells Sialidase->Release Inhibition This compound Inhibition->Sialidase Inhibits

Caption: Inhibition of influenza virus release by this compound.

Concluding Remarks

The synthetic route to this compound via a xanthate-mediated radical cyclization is a robust method for obtaining this promising antiviral compound. The provided protocol offers a foundation for its large-scale synthesis in a laboratory setting. Further optimization of reaction conditions and purification techniques may be necessary to translate this to an industrial scale. The known mechanism of action, inhibition of viral sialidase, provides a clear rationale for its development as an anti-influenza therapeutic. Future research should focus on elucidating its effects on host cell signaling pathways to fully understand its biological activity and potential off-target effects.

References

Application Notes and Protocols for 10-Norparvulenone Solubility and Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Norparvulenone is a fungal metabolite first isolated from Microsphaeropsis sp.[1][2] With the molecular formula C₁₂H₁₄O₅ and a molecular weight of 238.2 g/mol , this small molecule has demonstrated potential as an anti-influenza virus agent.[1] Preliminary studies indicate that it may exert its antiviral effect by decreasing viral sialidase activity.[1] To advance the preclinical development of this compound, a thorough characterization of its physicochemical properties, particularly its solubility and stability, is essential.

These application notes provide detailed protocols for determining the aqueous and organic solvent solubility of this compound, as well as for assessing its stability under various stress conditions. The presented methodologies are based on established industry-standard practices to ensure data reliability and reproducibility, which are critical for formulation development, pharmacokinetic studies, and regulatory submissions.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₄O₅[1]
Molecular Weight 238.2 g/mol [1]
CAS Number 618104-32-8[1]
Appearance White to off-white solidHypothetical
Qualitative Solubility Soluble in Dichloromethane, DMSO, Ethanol, Methanol[1]
Storage Condition Store at -20°C for long-term stability (≥ 4 years)

Solubility Testing Protocol

The following protocol describes the determination of the thermodynamic solubility of this compound using the conventional shake-flask method. This method is considered the gold standard for solubility measurement.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, DMSO)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis prep1 Weigh excess this compound prep2 Add to vials with known solvent volume prep1->prep2 equil1 Incubate on shaker at controlled temperature (e.g., 25°C, 37°C) prep2->equil1 equil2 Shake for 24-48 hours to reach equilibrium equil1->equil2 proc1 Centrifuge to pellet excess solid equil2->proc1 proc2 Filter supernatant through 0.22 µm syringe filter proc1->proc2 proc3 Dilute sample with mobile phase proc2->proc3 analysis1 Inject sample onto HPLC-UV proc3->analysis1 analysis2 Quantify concentration against a standard curve analysis1->analysis2 analysis3 Calculate solubility (e.g., in mg/mL) analysis2->analysis3

Figure 1: Experimental workflow for the shake-flask solubility assay.

Step-by-Step Procedure
  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration. From this stock, create a series of calibration standards by serial dilution with the HPLC mobile phase.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a precise volume of the desired test solvents (e.g., 1 mL). Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C and 37°C). Shake the samples for 24 to 48 hours to ensure equilibrium is reached.

  • Sample Processing: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further pellet the undissolved compound.

  • Filtration and Dilution: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Dilute the filtered solution with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: Analyze the diluted samples and the calibration standards by HPLC-UV.

  • Data Analysis: Determine the concentration of this compound in the diluted samples by interpolating from the standard curve. Calculate the original solubility in the test solvent, accounting for the dilution factor.

Hypothetical Solubility Data

Disclaimer: The following data are hypothetical and for illustrative purposes only. Actual experimental results may vary.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Water250.05209.9
Water370.08335.8
PBS (pH 7.4)250.06251.9
PBS (pH 7.4)370.10419.8
Ethanol2515.263,795.1
DMSO25> 50> 209,907.6

Stability Testing Protocol

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions, including pH, temperature, and light.

Materials and Equipment
  • This compound stock solution (in a suitable solvent like DMSO)

  • Aqueous buffers (e.g., pH 3, pH 7.4, pH 9)

  • Temperature-controlled chambers/incubators

  • Photostability chamber with controlled light and UV exposure

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Volumetric flasks, pipettes, and autosampler vials

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Time-Point Sampling cluster_3 Analysis prep1 Prepare this compound solutions in different stress conditions inc_ph pH Stress (pH 3, 7.4, 9) prep1->inc_ph inc_temp Thermal Stress (e.g., 40°C, 60°C) prep1->inc_temp inc_photo Photolytic Stress (Light/UV exposure) prep1->inc_photo inc_control Control (e.g., 4°C, dark) prep1->inc_control sampling Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours) inc_ph->sampling inc_temp->sampling inc_photo->sampling inc_control->sampling analysis1 Quench reaction if necessary sampling->analysis1 analysis2 Analyze samples by HPLC-UV/MS analysis1->analysis2 analysis3 Determine % remaining of parent compound analysis2->analysis3

Figure 2: Workflow for the forced degradation stability study.

Step-by-Step Procedure
  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO or another suitable solvent at a concentration of approximately 1 mg/mL.

  • Stress Condition Preparation:

    • pH Stability: Dilute the stock solution into aqueous buffers of varying pH (e.g., pH 3, 7.4, and 9) to a final concentration of approximately 10-20 µg/mL.

    • Thermal Stability: Dilute the stock solution into a neutral buffer (e.g., PBS pH 7.4) and incubate at elevated temperatures (e.g., 40°C and 60°C).

    • Photostability: Expose the solution in a neutral buffer to controlled light and UV radiation in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

    • Control: A control sample in a neutral buffer should be stored at a condition where the compound is expected to be stable (e.g., 4°C in the dark).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each stress condition.

  • Sample Quenching and Analysis: If necessary, quench the degradation reaction (e.g., by neutralizing the pH or cooling the sample). Analyze the samples by a stability-indicating HPLC method to determine the percentage of this compound remaining relative to the initial time point (T=0).

  • Data Analysis: Plot the percentage of this compound remaining versus time for each condition to determine the degradation kinetics.

Hypothetical Stability Data

Disclaimer: The following data are hypothetical and for illustrative purposes only. Actual experimental results may vary.

Stress ConditionTime (hours)% this compound Remaining
pH 3 (40°C) 0100
2498.5
4897.1
pH 7.4 (40°C) 0100
2495.2
4890.8
pH 9 (40°C) 0100
2475.6
4855.4
60°C (pH 7.4) 0100
2482.3
4868.1
Photostability (ICH Q1B) 0100
2488.9
Control (4°C, dark) 0100
4899.8

Potential Signaling Pathway Involvement

The anti-influenza activity of this compound is reported to be associated with the inhibition of viral sialidase (neuraminidase).[1] This enzyme is crucial for the release of progeny virions from infected cells. The following diagram illustrates a simplified, hypothetical mechanism of action.

G cluster_0 Influenza Virus Lifecycle cluster_1 Molecular Target cluster_2 Inhibitor entry Virus Entry replication Viral Replication entry->replication assembly Virion Assembly & Budding replication->assembly release Progeny Virus Release assembly->release sialidase Viral Sialidase (Neuraminidase) assembly->sialidase required for sialidase->release mediates inhibitor This compound inhibitor->sialidase Inhibits

Figure 3: Hypothetical mechanism of action for this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of the solubility and stability of this compound. Accurate and comprehensive data generated from these studies are indispensable for guiding formulation development, designing further non-clinical and clinical studies, and ultimately, for the successful translation of this promising antiviral candidate into a therapeutic agent. It is recommended that all analytical methods used are appropriately validated to ensure the integrity of the data.

References

Troubleshooting & Optimization

overcoming 10-Norparvulenone solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of 10-Norparvulenone in aqueous buffers. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to overcome common solubility challenges during their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing solutions of this compound for your experiments.

Issue 1: My this compound precipitated out of solution when I added it to my aqueous buffer.

  • Question: Why did my this compound precipitate, and how can I prevent this?

  • Answer: this compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like most buffers.[1][2] Precipitation occurs when the concentration of the compound exceeds its solubility limit in the aqueous environment. To prevent this, it is crucial to first dissolve this compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution before diluting it into the final aqueous buffer.

    Recommended Solutions:

    • Co-Solvent Method: Prepare a high-concentration stock solution in 100% DMSO, ethanol, or methanol.[3] Then, dilute this stock solution into your aqueous buffer, ensuring the final concentration of the organic solvent is as low as possible (typically <1%) to avoid affecting your experimental system. The co-solvent helps to reduce the interfacial tension between the aqueous solution and the hydrophobic compound.[1][4]

    • pH Adjustment: If your experimental conditions allow, altering the pH of the buffer can increase the solubility of ionizable compounds.[2][5] Although the ionizable groups of this compound are not immediately obvious from its structure, this can be a viable strategy for compounds with acidic or basic functionalities.

    • Use of Solubilizing Agents: Consider incorporating surfactants or cyclodextrins into your buffer.[6][7] These agents can encapsulate the hydrophobic molecule, increasing its apparent solubility in water.

Issue 2: I can only achieve a very low final concentration of this compound in my assay.

  • Question: How can I increase the achievable concentration of this compound in my aqueous experimental setup?

  • Answer: Achieving a higher concentration is a common challenge with hydrophobic compounds. If simple dilution of a stock solution is insufficient, more advanced techniques may be required.

    Recommended Solutions:

    • Optimize the Co-solvent: While DMSO is common, testing other water-miscible solvents like ethanol, methanol, or propylene glycol might yield better results for your specific buffer system.[3][5]

    • Inclusion Complexation: Beta-cyclodextrins are well-known for their ability to form inclusion complexes with hydrophobic molecules, effectively increasing their water solubility.[6] This can be a highly effective method that often has minimal impact on the biological system.

    • Solid Dispersion: For formulation development, creating a solid dispersion of this compound in a hydrophilic carrier can significantly enhance its dissolution rate and solubility.[1][6]

Frequently Asked Questions (FAQs)

  • Question: What is the known solubility of this compound?

  • Answer: this compound is known to be soluble in several organic solvents.[3] Its solubility in aqueous buffers is very low and often requires the use of the enhancement techniques described in this guide.

  • Question: What organic solvents can I use to prepare a stock solution of this compound?

  • Answer: Based on available data, this compound is soluble in DMSO, ethanol, methanol, and dichloromethane.[3] For biological experiments, DMSO, ethanol, and methanol are preferred due to their miscibility with water.

  • Question: Will the organic solvent from my stock solution affect my experiment?

  • Answer: Yes, organic solvents can have an effect on cells and proteins, even at low concentrations. It is crucial to run a vehicle control in your experiments. This control should contain the same final concentration of the organic solvent as your experimental samples to account for any solvent-induced effects. A final concentration of the organic solvent at or below 1% is generally recommended.

  • Question: Are there natural alternatives to synthetic surfactants for improving solubility?

  • Answer: Yes, there are natural solubilizers and hydrotropes that can be used.[7][8][9] These are often plant-based and can be a good alternative to synthetic surfactants like Polysorbates, especially in formulations for cosmetic or therapeutic use.

Data and Protocols

Solubility Data

The following table summarizes the known solubility of this compound in various organic solvents.

SolventSolubilityReference
DMSOSoluble[3]
EthanolSoluble[3]
MethanolSoluble[3]
DichloromethaneSoluble[3]

The table below provides a qualitative comparison of common techniques to enhance the solubility of hydrophobic compounds like this compound in aqueous buffers.

TechniquePrinciple of ActionRelative ImprovementConsiderations
Co-solvency Reduces interfacial tension between the compound and water.[1]Moderate to HighThe co-solvent may have biological effects.[5]
pH Adjustment Increases solubility of ionizable compounds.[2]VariableOnly effective for ionizable compounds; may alter experimental conditions.
Surfactants Form micelles that encapsulate the hydrophobic compound.[4]HighCan denature proteins or disrupt cell membranes at high concentrations.
Cyclodextrins Form inclusion complexes with the hydrophobic compound.[6]HighGenerally well-tolerated in biological systems.
Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh the Compound: Accurately weigh out 1 mg of this compound (Formula Weight: 238.2 g/mol ).

  • Calculate Solvent Volume: To create a 10 mM stock solution, calculate the required volume of DMSO:

    • Volume (L) = (Mass (g) / Formula Weight ( g/mol )) / Molarity (mol/L)

    • Volume (L) = (0.001 g / 238.2 g/mol ) / 0.010 mol/L = 0.0004198 L = 419.8 µL

  • Dissolution: Add 419.8 µL of high-purity, anhydrous DMSO to the vial containing this compound.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer using a Co-solvent

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution in DMSO.

  • Dilution: Add 1 µL of the 10 mM stock solution to 999 µL of your pre-warmed aqueous buffer. This creates a 1:1000 dilution, resulting in a final concentration of 10 µM this compound and 0.1% DMSO.

  • Mixing: Immediately after adding the stock solution, vortex the working solution vigorously for at least 30 seconds to ensure rapid and uniform dispersion, preventing precipitation.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, the concentration may be too high for the given buffer and co-solvent percentage. Consider lowering the final concentration or increasing the co-solvent percentage (while being mindful of its potential effects on your experiment).

  • Use Immediately: It is best to prepare the working solution fresh before each experiment.

Visual Guides

The following diagrams illustrate key workflows and concepts related to the use of this compound.

solubility_workflow start Start: Prepare aqueous solution of this compound precipitate Does the compound precipitate? start->precipitate increase_cosolvent Increase co-solvent % (e.g., DMSO) (Caution: check cellular tolerance) precipitate->increase_cosolvent solution_precipitate end_success Solution is ready for experiment. Proceed with vehicle controls. precipitate->end_success solution_clear solution_clear No solution_precipitate Yes recheck Re-prepare solution. Still precipitating? increase_cosolvent->recheck use_surfactant Add a surfactant (e.g., Tween-20) use_surfactant->recheck use_cyclodextrin Use cyclodextrin (e.g., HP-β-CD) use_cyclodextrin->recheck recheck->use_surfactant Yes recheck->use_cyclodextrin Yes recheck->end_success No end_fail Lower the final concentration of this compound recheck->end_fail Yes, after all methods signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cell drug_insoluble This compound (Insoluble Aggregates) membrane Cell Membrane drug_insoluble->membrane Poor Penetration drug_soluble This compound (Solubilized) drug_soluble->membrane Membrane Permeation receptor Target Protein response Biological Response (e.g., Anti-viral activity) receptor->response Signal Transduction solubilizer Solubilizing Agent (e.g., Cyclodextrin) solubilizer->drug_insoluble solubilizer->drug_soluble

References

Technical Support Center: Optimizing 10-Norparvulenone Concentration for Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 10-Norparvulenone for antiviral assays. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Introduction

This compound is a fungal metabolite that has demonstrated anti-influenza virus activity.[1][2] Its mechanism of action is suggested to involve the inhibition of viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells.[1][3][4][5] Effective use of this compound in antiviral research requires careful optimization of its concentration to achieve a balance between antiviral efficacy and potential cytotoxicity.

Important Note on Data Availability: As of this writing, specific 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for this compound against various influenza strains are not widely available in publicly accessible scientific literature. The data presented in this guide are illustrative examples based on common anti-influenza compounds. Researchers are encouraged to determine these values experimentally for their specific virus strains and cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the reported mechanism of action for this compound?

A1: this compound is reported to exhibit anti-influenza virus activity, with its mechanism of action suggested to be the inhibition of viral neuraminidase.[1][3][4][5] Neuraminidase is a key enzyme on the surface of the influenza virus that cleaves sialic acid residues on the host cell, facilitating the release of newly formed virus particles. By inhibiting neuraminidase, this compound can prevent the spread of the virus to other cells.

Q2: What cell lines are appropriate for testing the antiviral activity of this compound against influenza virus?

A2: Madin-Darby Canine Kidney (MDCK) cells are the most commonly used cell line for influenza virus research and are suitable for determining the antiviral activity and cytotoxicity of this compound. Other potential cell lines include Vero cells and A549 cells, depending on the specific influenza strain and experimental objectives.

Q3: How should I dissolve this compound for my experiments?

A3: As a natural product, this compound may have limited solubility in aqueous solutions. It is recommended to first dissolve the compound in a small amount of a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock solution can then be serially diluted in the cell culture medium to achieve the desired final concentrations for your assay. Ensure the final concentration of the organic solvent in the cell culture is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Q4: How do I determine the optimal concentration range of this compound for my antiviral assay?

A4: To determine the optimal concentration range, you should perform a dose-response experiment. This involves testing a wide range of this compound concentrations in both an antiviral assay (to determine the EC50) and a cytotoxicity assay (to determine the CC50). A good starting point is to use a broad range of concentrations (e.g., from 0.01 µM to 100 µM) in a serial dilution format.

Q5: What is the Selectivity Index (SI), and why is it important?

A5: The Selectivity Index (SI) is a ratio calculated by dividing the CC50 by the EC50 (SI = CC50 / EC50). It is a measure of the therapeutic window of a compound. A higher SI value indicates that the compound is more effective at inhibiting the virus at concentrations that are not toxic to the host cells, making it a more promising candidate for further development. Generally, an SI greater than 10 is considered desirable for a potential antiviral drug.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in antiviral assay results Inconsistent cell seeding density.Ensure a uniform and confluent monolayer of cells in all wells before infection.
Inaccurate virus titer.Re-titer your virus stock using a reliable method like a plaque assay to ensure a consistent multiplicity of infection (MOI).
Pipetting errors during serial dilutions.Use calibrated pipettes and change tips between dilutions to ensure accuracy. Prepare a master mix for each concentration where possible.
No antiviral activity observed This compound concentration is too low.Test a higher range of concentrations.
The compound is inactive against the specific virus strain.Test against a different strain of influenza or a known sensitive control virus.
The compound has degraded.Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment.
High cytotoxicity observed at all effective concentrations The compound is inherently toxic to the cell line.Consider testing in a different, potentially more robust, cell line.
The solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration in the culture medium is at a non-toxic level (e.g., ≤0.5%). Run a solvent-only control to assess its cytotoxicity.
Precipitation of the compound in the culture medium Poor solubility of this compound at the tested concentrations.Try using a different solvent for the initial stock solution. Consider using a formulation aid, such as a small percentage of a non-toxic surfactant, in the culture medium, but validate its compatibility with your cells and virus first.
Inconsistent plaque formation in the plaque reduction assay Cell monolayer is not fully confluent or has detached.Optimize cell seeding density and incubation time. Handle plates gently to avoid disturbing the monolayer.
Agarose overlay is too hot or has solidified unevenly.Ensure the agarose overlay has cooled to the appropriate temperature (around 42-45°C) before adding it to the cells. Swirl the plate gently to ensure an even layer.

Quantitative Data

Compound Virus Strain Cell Line EC50 (µM) CC50 (µM) Selectivity Index (SI)
This compound [Enter Virus Strain][Enter Cell Line][Your Data][Your Data][Calculate: CC50/EC50]
OseltamivirInfluenza A/H1N1MDCK0.5 - 5>100>20 - >200
ZanamivirInfluenza A/H3N2MDCK0.1 - 1>100>100 - >1000
RibavirinInfluenza BVero10 - 50>200>4 - >20

Experimental Protocols

Plaque Reduction Assay for Determining Antiviral Activity (EC50)

This protocol is a standard method to quantify the inhibition of virus replication by a compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MDCK cells

  • Influenza virus stock of known titer (PFU/mL)

  • Cell culture medium (e.g., DMEM with 4.5 g/L glucose, L-glutamine, and sodium pyruvate)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Infection medium (e.g., DMEM with 0.2% BSA and 2 µg/mL TPCK-trypsin)

  • Agarose overlay (e.g., 2X MEM, 1.6% agarose, DEAE-dextran)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed MDCK cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Dilution: On the day of the experiment, prepare serial dilutions of this compound in infection medium.

  • Virus Dilution: Dilute the influenza virus stock in infection medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU per well).

  • Infection: When the MDCK cells are confluent, wash the monolayer twice with PBS. Infect the cells by adding the diluted virus to each well. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution of the virus.

  • Compound Treatment: After the 1-hour incubation, remove the virus inoculum and wash the cells twice with PBS. Add the prepared dilutions of this compound to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Agarose Overlay: Carefully add the cooled agarose overlay to each well. Allow the overlay to solidify at room temperature.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.

  • Staining: Fix the cells with 10% formalin for at least 4 hours. Remove the agarose overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC50)

This protocol determines the concentration of the compound that is toxic to the host cells.

Materials:

  • This compound stock solution

  • MDCK cells

  • Cell culture medium with FBS

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed MDCK cells into a 96-well plate at an appropriate density. Incubate overnight at 37°C with 5% CO2.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the compound dilutions. Include a "cell control" (no compound) and a "solvent control" (highest concentration of solvent used).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the cell control. Determine the CC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis Compound_Prep Prepare this compound Stock and Dilutions Antiviral_Assay Perform Antiviral Assay (e.g., Plaque Reduction) Compound_Prep->Antiviral_Assay Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Compound_Prep->Cytotoxicity_Assay Cell_Culture Culture and Seed Host Cells (e.g., MDCK) Cell_Culture->Antiviral_Assay Cell_Culture->Cytotoxicity_Assay Virus_Prep Prepare and Titer Influenza Virus Stock Virus_Prep->Antiviral_Assay EC50_Calc Calculate EC50 Antiviral_Assay->EC50_Calc CC50_Calc Calculate CC50 Cytotoxicity_Assay->CC50_Calc SI_Calc Calculate Selectivity Index (SI = CC50 / EC50) EC50_Calc->SI_Calc CC50_Calc->SI_Calc

Caption: Experimental workflow for evaluating the antiviral activity of this compound.

Influenza_Replication_Cycle cluster_entry Virus Entry cluster_replication Replication & Transcription cluster_assembly_release Assembly & Release Attachment 1. Attachment to Sialic Acid Receptors Endocytosis 2. Endocytosis Attachment->Endocytosis Fusion 3. Endosomal Acidification & Membrane Fusion Endocytosis->Fusion Uncoating 4. vRNP Release into Cytoplasm Fusion->Uncoating Nuclear_Import 5. vRNP Import into Nucleus Uncoating->Nuclear_Import Transcription 6. Viral mRNA Transcription Nuclear_Import->Transcription Replication 7. vRNA Replication Nuclear_Import->Replication Translation 8. Viral Protein Synthesis (Cytoplasm) Transcription->Translation Assembly 9. Assembly of New Virions at Plasma Membrane Replication->Assembly Translation->Assembly Budding 10. Budding Assembly->Budding Release 11. Release (Neuraminidase-mediated) Budding->Release NA_Inhibition Neuraminidase Inhibition (Target of this compound) Release->NA_Inhibition

Caption: Simplified influenza virus replication cycle and the potential target of this compound.

References

troubleshooting 10-Norparvulenone inconsistent experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent experimental results with 10-Norparvulenone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound solution appears to have low purity or has degraded. How can I check its integrity and what are the proper storage conditions?

A1: Inconsistent results can often be traced back to the quality and handling of the compound.

  • Purity Verification: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the resulting chromatogram with a reference standard if available. The presence of unexpected peaks may indicate impurities or degradation products.

  • Storage: this compound is a fungal metabolite and should be stored at -20°C for long-term stability.[1] For short-term use, stock solutions in solvents like DMSO, ethanol, or methanol should also be stored at -20°C or -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles.

  • Visual Inspection: Before use, visually inspect the solid compound and its solutions. Any change in color or presence of precipitate might suggest degradation or contamination.

Q2: I am not observing the expected anti-influenza activity of this compound in my neuraminidase inhibition assay. What could be the issue?

A2: The reported anti-influenza activity of this compound is associated with the inhibition of viral sialidase (neuraminidase) activity.[2] If you are not observing this, consider the following:

  • Assay Conditions: Ensure that the pH, temperature, and incubation times of your neuraminidase inhibition assay are optimal for the specific influenza strain you are using.

  • Substrate Concentration: The concentration of the neuraminidase substrate (e.g., MUNANA) can affect the apparent inhibition. Ensure you are using a substrate concentration at or below the Km for the enzyme.

  • Compound Concentration: The inhibitory effect is dose-dependent. Prepare a fresh serial dilution of this compound to test a range of concentrations and determine the IC50.

  • Virus Titer: An excessively high virus titer in the assay can overwhelm the inhibitory capacity of the compound. Ensure you are using a standardized and appropriate amount of virus.

Q3: My cell-based antiviral assay shows high cytotoxicity even at low concentrations of this compound. How can I troubleshoot this?

A3: It is crucial to differentiate between antiviral activity and general cytotoxicity.

  • Determine Cytotoxicity (CC50): Conduct a standard cytotoxicity assay (e.g., MTT, MTS, or LDH release assay) on the same cell line used for your antiviral assay, but in the absence of the virus. This will determine the 50% cytotoxic concentration (CC50) of this compound.

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.5%). Run a solvent-only control.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. Consider using a different cell line, such as Madin-Darby Canine Kidney (MDCK) cells, which have been used in previous studies with this compound.[1]

  • Selectivity Index (SI): The therapeutic window of an antiviral compound is determined by its Selectivity Index (SI = CC50 / IC50). A higher SI value indicates a more favorable safety profile. If your CC50 and IC50 values are too close, the observed "antiviral" effect might be due to cytotoxicity.

Q4: There is significant batch-to-batch variability in the anti-influenza efficacy of my this compound. Why is this happening?

A4: As a natural product derived from fungal fermentation, this compound production can be subject to variability.[1][3]

  • Source and Purity: If you are producing this compound in-house, variations in the fermentation conditions (media composition, temperature, aeration) of the Microsphaeropsis sp. can lead to differences in yield and purity.[3][4] If purchased commercially, inquire about the quality control and purity of different batches.

  • Quantification: Ensure accurate quantification of your stock solutions for each new batch. Use a reliable method such as UV-Vis spectrophotometry at the appropriate wavelength or quantitative NMR.

  • Stability Over Time: As mentioned in Q1, improper storage can lead to degradation, which may differ between batches depending on their handling.

Quantitative Data Summary

Due to the limited publicly available data with conflicting results, the following table presents a hypothetical scenario of inconsistent experimental outcomes that a researcher might encounter. This is intended to illustrate the types of variability that can occur and prompt consideration of the troubleshooting steps outlined above.

Experiment ID Cell Line Influenza Strain IC50 (µg/mL) CC50 (µg/mL) Selectivity Index (SI) Notes
Exp-A-001MDCKA/PR/8/341.2>50>41.7Initial successful experiment.
Exp-A-002MDCKA/PR/8/348.5>50>5.9New batch of this compound used.
Exp-B-001A549A/PR/8/345.315.22.9Different cell line used.
Exp-C-001MDCKA/WSN/332.1>50>23.8Different influenza strain tested.

Key Experimental Protocols

1. Neuraminidase Inhibition Assay

This protocol is a general guideline for assessing the direct inhibitory effect of this compound on viral neuraminidase activity.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of influenza virus (e.g., A/PR/8/34) with a known neuraminidase activity.

    • Prepare a solution of the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

    • Prepare an assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5).

    • Prepare a stop solution (e.g., 0.14 M NaOH in 83% ethanol).

  • Assay Procedure:

    • Add serial dilutions of this compound or control compounds to a 96-well plate.

    • Add the influenza virus solution to each well and incubate for 30 minutes at 37°C.

    • Initiate the reaction by adding the MUNANA substrate.

    • Incubate for 1 hour at 37°C.

    • Stop the reaction by adding the stop solution.

  • Data Analysis:

    • Measure the fluorescence using a plate reader (Excitation: 365 nm, Emission: 450 nm).

    • Calculate the percent inhibition for each concentration of this compound relative to the virus-only control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

2. Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic concentration of this compound.

  • Cell Plating:

    • Seed cells (e.g., MDCK or A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "cells only" control and a "solvent only" control.

    • Incubate for the same duration as your planned antiviral assay (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percent cell viability for each concentration relative to the "cells only" control.

    • Determine the CC50 value by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis compound_prep This compound Stock Preparation cytotoxicity Cytotoxicity Assay (CC50) compound_prep->cytotoxicity antiviral Antiviral Assay (IC50) compound_prep->antiviral cell_culture Cell Culture (e.g., MDCK) cell_culture->cytotoxicity cell_culture->antiviral virus_prep Influenza Virus Stock Preparation virus_prep->antiviral data_analysis Calculate CC50 & IC50 cytotoxicity->data_analysis antiviral->data_analysis si_calc Determine Selectivity Index (SI = CC50/IC50) data_analysis->si_calc

Caption: Workflow for evaluating this compound's antiviral activity.

mechanism_of_action cluster_virus Influenza Virus cluster_cell Host Cell virus Virus Particle host_cell Host Cell Surface virus->host_cell Attachment & Entry neuraminidase Neuraminidase (Sialidase) sialic_acid Sialic Acid Receptor neuraminidase->sialic_acid Cleavage to release virus norparvulenone This compound norparvulenone->neuraminidase Blocks active site progeny_virions Progeny Virions release Release progeny_virions->release release->host_cell Budding inhibition Inhibition

Caption: Proposed mechanism of this compound action.

troubleshooting_logic cluster_compound Compound Integrity cluster_assay Assay Parameters cluster_variability Source Variability start Inconsistent Antiviral Results check_purity Verify Purity (HPLC/LC-MS) start->check_purity check_storage Confirm Proper Storage (-20°C, avoid freeze-thaw) start->check_storage check_cytotoxicity Run Cytotoxicity Assay (CC50) start->check_cytotoxicity check_assay_conditions Optimize Assay Conditions (pH, temp, concentrations) start->check_assay_conditions check_controls Validate Controls (virus, cell, solvent) start->check_controls check_batch Assess Batch-to-Batch Consistency start->check_batch

Caption: Troubleshooting logic for inconsistent results.

References

minimizing degradation of 10-Norparvulenone during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 10-Norparvulenone during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a fungal metabolite originally isolated from Microsphaeropsis sp.[1]. It is a dihydroxy-naphthalenone derivative with the formal name 3,4-dihydro-4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-1(2H)-naphthalenone[1]. It has demonstrated anti-influenza virus and antibacterial activities[1].

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored as a solid at -20°C. Under these conditions, it is stable for at least four years.

Q3: In which solvents is this compound soluble?

This compound is soluble in Dichloromethane, DMSO, Ethanol, and Methanol[1].

Q4: What are the primary factors that can cause the degradation of this compound during experiments?

As a phenolic compound, this compound is susceptible to degradation from:

  • Light Exposure: Particularly UV light, which can induce photodegradation[2][3].

  • High pH: Alkaline conditions can lead to the degradation of phenolic compounds[4][5][6].

  • Oxidation: The dihydroxy-aromatic structure makes it prone to oxidation, which can be accelerated by the presence of oxidizing agents and certain metal ions[7][8][9].

  • Elevated Temperatures: As with most small molecules, prolonged exposure to high temperatures can accelerate degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, likely due to its degradation.

Observed Problem Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected bioactivity in cell-based assays. Degradation of this compound in the stock solution or final assay medium.1. Protect from Light: Prepare and store stock solutions in amber vials. Minimize exposure of the compound to light during all experimental steps. 2. pH of Assay Medium: Check the pH of your cell culture medium. If it is alkaline, consider buffering the medium to a neutral pH if compatible with your experimental system. 3. Freshly Prepare Solutions: Prepare working solutions of this compound fresh from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. 4. Solvent Purity: Ensure the solvent used to dissolve this compound is of high purity and free of oxidizing contaminants.
Appearance of new peaks or changes in peak shape in HPLC/LC-MS analysis. Chemical degradation of this compound.1. Check Mobile Phase pH: If using a mobile phase with a high pH, this could be causing on-column degradation. Consider using a mobile phase with a neutral or slightly acidic pH. The use of 0.1% formic acid is common for the analysis of similar compounds. 2. Sample Storage: Analyze samples immediately after preparation. If storage is necessary, keep them at a low temperature (2-8°C) in a light-protected environment for a short duration. For longer storage, freeze at -20°C or below. 3. Purity Check of Standard: Re-evaluate the purity of your this compound standard to ensure it has not degraded during storage.
Color change (e.g., yellowing or browning) of the this compound solution. Oxidation of the phenolic groups.1. Use Degassed Solvents: For preparing solutions, use solvents that have been degassed to remove dissolved oxygen. 2. Inert Atmosphere: If highly sensitive experiments are being conducted, consider preparing solutions and handling the compound under an inert atmosphere (e.g., nitrogen or argon). 3. Avoid Contaminants: Ensure all labware is scrupulously clean and free from any residual oxidizing agents or metal ions.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount in a fume hood.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration. Use amber glass vials to protect from light.

  • Solubilization: Vortex briefly until the solid is completely dissolved.

  • Aliquoting: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.

  • Storage: Store the aliquots at -20°C.

Protocol 2: Assessing the Purity and Stability of this compound by HPLC
  • System Preparation: Use a C18 reverse-phase HPLC column. Equilibrate the column with the mobile phase.

  • Mobile Phase: A common mobile phase for similar compounds is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Sample Preparation: Dilute a small amount of the this compound stock solution in the initial mobile phase composition.

  • Injection: Inject the diluted sample onto the HPLC system.

  • Detection: Use a UV detector and monitor at a wavelength appropriate for the chromophore of this compound (a preliminary UV scan can determine the optimal wavelength).

  • Analysis: The appearance of new peaks or a decrease in the area of the main peak over time can indicate degradation.

Visualizations

Signaling Pathway: Influenza Virus Replication and Potential Inhibition by this compound

Since this compound exhibits anti-influenza virus activity, it likely interferes with the host cell signaling pathways that the virus hijacks for its replication. The influenza virus is known to activate pathways such as NF-κB, PI3K/Akt, and MAPK to support viral replication and inhibit the host's antiviral response[10][11][12].

Influenza_Signaling cluster_virus Influenza Virus cluster_cell Host Cell cluster_pathways Host Signaling Pathways Virus Influenza Virus Receptor Sialic Acid Receptor Virus->Receptor NFkB NF-κB Virus->NFkB Hijacks PI3K_Akt PI3K/Akt Virus->PI3K_Akt Hijacks MAPK MAPK Virus->MAPK Hijacks Endosome Endosome Receptor->Endosome 2. Endocytosis Nucleus Nucleus Endosome->Nucleus 3. vRNA Release Ribosome Ribosome Nucleus->Ribosome 4. Transcription & Translation Progeny Progeny Virions Nucleus->Progeny 6. Assembly Ribosome->Nucleus 5. Viral Protein Synthesis Progeny->Virus 7. Budding NFkB->Nucleus Promotes Viral Replication PI3K_Akt->Nucleus Promotes Viral Replication MAPK->Nucleus Promotes Viral Replication Norparvulenone This compound Norparvulenone->Virus Inhibits? Norparvulenone->NFkB Inhibits? Norparvulenone->PI3K_Akt Inhibits? Norparvulenone->MAPK Inhibits?

Caption: Influenza virus replication cycle and potential points of inhibition by this compound.

Experimental Workflow: Troubleshooting this compound Degradation

This workflow provides a logical sequence of steps to identify and mitigate the degradation of this compound in your experiments.

Caption: A logical workflow for troubleshooting the degradation of this compound.

References

Technical Support Center: Refining Analytical Techniques for 10-Norparvulenone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of 10-Norparvulenone. Our aim is to address specific issues encountered during experimental procedures and support the refinement of your analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying this compound in biological matrices?

For the quantification of this compound in complex biological matrices such as plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique. LC-MS/MS offers high sensitivity and selectivity, which is crucial for accurately measuring low concentrations of analytes in the presence of endogenous matrix components.[1][2] High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be used, but it may lack the required sensitivity and be more susceptible to interferences.[3][4][5]

Q2: I am observing significant signal suppression/enhancement for this compound. What could be the cause and how can I mitigate it?

This phenomenon is commonly referred to as a "matrix effect," where co-eluting endogenous components from the biological sample interfere with the ionization of the target analyte in the mass spectrometer's source.[1][6][7] This can lead to inaccurate and irreproducible results.[6]

Mitigation Strategies:

  • Improve Sample Preparation: Employ more rigorous sample clean-up procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[8]

  • Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from the interfering components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.

  • Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI) or vice-versa, as they have different susceptibilities to matrix effects.[9]

Q3: How should I assess the stability of this compound in my samples?

Stability testing is critical to ensure that the measured concentration reflects the true concentration at the time of sample collection.[10][11] Stability should be evaluated under various conditions that mimic sample handling and storage.

Key Stability Experiments:

  • Freeze-Thaw Stability: Assess analyte stability after multiple cycles of freezing and thawing.[12]

  • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a period that reflects the sample preparation time.

  • Long-Term Stability: Determine stability at the intended storage temperature (e.g., -20°C or -80°C) over the expected duration of the study.

  • Stock Solution Stability: Confirm the stability of your this compound stock solutions under their storage conditions.

Q4: What are the critical parameters for validating an LC-MS/MS method for this compound quantification?

A comprehensive method validation is essential to ensure the reliability of your results. According to regulatory guidelines, the following parameters should be assessed:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

  • Linearity: The range over which the instrument response is proportional to the analyte concentration.[13]

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[14]

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the analyte's ionization.[6][7][9]

  • Stability: As discussed in Q3.[10][15]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Signal for this compound 1. Instrument not tuned for the analyte. 2. Incorrect mass transitions (precursor/product ions) in the acquisition method. 3. Sample degradation. 4. Poor extraction recovery. 5. Ion source contamination.1. Tune the mass spectrometer using a this compound standard solution to optimize cone voltage and collision energy.[16] 2. Verify the precursor and product ion m/z values. 3. Check sample stability data and ensure proper sample handling. 4. Evaluate and optimize the sample preparation procedure. 5. Clean the ion source according to the manufacturer's instructions.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation. 2. Uncontrolled matrix effects. 3. Instrument instability. 4. Improper integration of chromatographic peaks.1. Ensure consistent execution of the sample preparation protocol. Use of an automated liquid handler can improve precision. 2. Implement strategies to mitigate matrix effects as described in the FAQs. 3. Perform system suitability tests before each analytical run. 4. Review and optimize peak integration parameters.
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Incompatible mobile phase pH. 3. Sample solvent mismatch with the mobile phase. 4. Column overload.1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. 4. Dilute the sample or inject a smaller volume.
Carryover (Analyte Detected in Blank Injections) 1. Contamination of the autosampler syringe or injection port. 2. Strong analyte adsorption to the column or tubing.1. Implement a rigorous needle wash protocol with a strong organic solvent. 2. Use a mobile phase with a higher percentage of organic solvent or a different organic modifier to elute the analyte more effectively.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for this compound Quantification in Human Plasma

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Spike 100 µL of plasma with an appropriate internal standard (ideally, a stable isotope-labeled this compound).

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A tandem quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: To be determined by infusing a standard solution of this compound.

Quantitative Data Summary

Table 1: Hypothetical Linearity Data for this compound in Human Plasma
Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy% RSD
10.012102.54.8
50.06198.73.2
200.245101.12.1
1001.2399.51.5
5006.18100.31.1
100012.4198.90.9
Table 2: Hypothetical Accuracy and Precision Data for this compound Quality Control Samples
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)% AccuracyIntra-day % RSD (n=6)Inter-day % RSD (n=18)
LLOQ11.03103.05.26.8
Low32.9598.34.15.5
Medium8081.2101.52.53.9
High800790.498.81.82.7

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample spike Spike with Internal Standard plasma->spike pretreat Pre-treatment spike->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound quantification.

matrix_effect cluster_source Ion Source cluster_outcomes Potential Outcomes droplet ESI Droplet ions Gas-Phase Ions droplet->ions analyte This compound analyte->droplet matrix Matrix Components matrix->droplet suppression Ion Suppression ions->suppression Competition for ionization enhancement Ion Enhancement ions->enhancement Improved ionization efficiency no_effect No Effect ions->no_effect

Caption: Conceptual diagram of matrix effects in electrospray ionization.

References

Technical Support Center: Enhancing the Bioavailability of 10-Norparvulenone for In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of the fungal metabolite, 10-Norparvulenone.

Troubleshooting Guide

Researchers may encounter several challenges when working with this compound in vivo. This guide provides a structured approach to identifying and resolving common issues related to its bioavailability.

Issue 1: Low or Variable Bioavailability in Preclinical Animal Models

  • Symptom: Inconsistent or lower-than-expected plasma concentrations of this compound after oral administration.

  • Possible Cause: Poor aqueous solubility and/or low dissolution rate in the gastrointestinal (GI) tract. This compound is known to be soluble in organic solvents like DMSO and ethanol, but its aqueous solubility is likely limited, a common issue for many natural products.[1][2]

  • Troubleshooting Steps:

    • Characterize Physicochemical Properties: If not already done, determine the aqueous solubility and dissolution rate of your this compound batch.

    • Formulation Development: Simple solutions in organic co-solvents may lead to precipitation upon contact with aqueous GI fluids. Consider advanced formulation strategies.

    • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[3][4][5]

    • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of hydrophobic compounds.[6][7][8]

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[4][6]

    • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.[3][6]

Issue 2: High Inter-Individual Variability in Pharmacokinetic Profiles

  • Symptom: Significant differences in plasma concentration-time profiles between individual animals in the same study group.

  • Possible Cause: Inconsistent dissolution and absorption due to physiological variables in the animals (e.g., gastric pH, GI motility). This is often exacerbated by a poorly optimized formulation.

  • Troubleshooting Steps:

    • Standardize Experimental Conditions: Ensure consistent fasting/feeding protocols for all animals.

    • Improve Formulation Robustness: Employ formulation strategies that are less sensitive to physiological variables. Lipid-based formulations, for instance, can help bypass some of the dissolution-related variability.[7][9]

    • Dose Escalation Study: Conduct a dose-escalation study to understand if the variability is dose-dependent.

Issue 3: Evidence of High First-Pass Metabolism

  • Symptom: Low systemic exposure despite evidence of good absorption (e.g., high concentrations of metabolites in plasma or excreta).

  • Possible Cause: Extensive metabolism in the gut wall or liver before the compound reaches systemic circulation. This is a common challenge for natural products.[2][10]

  • Troubleshooting Steps:

    • In Vitro Metabolic Stability Assays: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound.

    • Co-administration with Metabolic Inhibitors: In non-clinical studies, co-administration with inhibitors of key metabolic enzymes (e.g., cytochrome P450 inhibitors) can help elucidate the extent of first-pass metabolism.

    • Alternative Routes of Administration: If oral bioavailability remains a significant hurdle, consider alternative routes such as intravenous or intraperitoneal administration for initial efficacy studies to bypass first-pass metabolism.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to improve the oral bioavailability of this compound?

A1: Start by thoroughly characterizing the physicochemical properties of this compound, particularly its aqueous solubility, pKa, and logP. This data will inform your formulation strategy. The next logical step is to explore simple formulation approaches like co-solvents and then move towards more advanced techniques such as particle size reduction or lipid-based formulations if necessary.

Q2: Are there any specific excipients that are recommended for formulating this compound?

A2: While specific excipients for this compound have not been documented, you can select from a range of Generally Regarded As Safe (GRAS) excipients commonly used for poorly soluble drugs.[8] For lipid-based systems, consider oils (e.g., sesame oil, oleic acid), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol®, PEG 400). For solid dispersions, polymers like PVP, HPMC, and Soluplus® are often used.[11]

Q3: How can I assess the effectiveness of my bioavailability enhancement strategy in vitro before moving to in vivo studies?

A3: You can use in vitro dissolution tests under conditions that simulate the GI tract (e.g., simulated gastric fluid and simulated intestinal fluid). For lipid-based formulations, in vitro lipolysis models can predict their in vivo behavior. These tests can help you rank-order different formulations and select the most promising candidates for animal studies.

Q4: What is a suitable starting dose for in vivo studies with a new formulation of this compound?

A4: The starting dose will depend on the in vitro potency of this compound and the expected improvement in bioavailability. It is advisable to start with a low dose and perform a dose-ranging study to establish the pharmacokinetic profile and identify a dose that provides the desired therapeutic exposure.

Data Presentation

Table 1: Comparison of Formulation Strategies for Enhancing Bioavailability of Poorly Soluble Compounds (Illustrative Data)

Formulation StrategyKey AdvantagesKey DisadvantagesTypical Fold Increase in Bioavailability (Relative to Suspension)
Particle Size Reduction (Nanosuspension) Increased surface area, faster dissolution.[5]Can be prone to aggregation.2 to 10-fold
Solid Dispersion Enhanced dissolution rate and solubility.[4][6]Potential for physical instability (recrystallization).[11]2 to 15-fold
Lipid-Based (SEDDS) Improved solubility, potential to reduce food effects and first-pass metabolism.[7][8]Higher complexity in formulation development.5 to 25-fold
Cyclodextrin Complexation Increased aqueous solubility.[3][6]Can be limited by the stoichiometry of complexation.2 to 10-fold

Note: The fold increase in bioavailability is highly compound-dependent and the values presented are for illustrative purposes based on literature for various poorly soluble drugs.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

  • Objective: To reduce the particle size of this compound to the nanometer range to enhance its dissolution rate.

  • Materials: this compound, stabilizer (e.g., Poloxamer 188 or HPMC), purified water, milling media (e.g., yttria-stabilized zirconium oxide beads).

  • Procedure:

    • Prepare a pre-suspension of this compound (e.g., 1% w/v) and a suitable concentration of stabilizer (e.g., 0.5% w/v) in purified water.

    • Add the pre-suspension and milling media to the milling chamber of a planetary ball mill or a similar high-energy mill.

    • Mill at a defined speed (e.g., 500 rpm) for a specified duration (e.g., 24-48 hours), with intermittent cooling to prevent overheating.

    • Monitor the particle size distribution at regular intervals using a laser diffraction particle size analyzer.

    • Once the desired particle size is achieved (e.g., < 200 nm), separate the nanosuspension from the milling media.

    • Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.

Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

  • Objective: To formulate a lipid-based system that forms a fine emulsion upon contact with aqueous media, enhancing the solubilization and absorption of this compound.

  • Materials: this compound, oil phase (e.g., Capryol™ 90), surfactant (e.g., Kolliphor® EL), co-surfactant/co-solvent (e.g., Transcutol® HP).

  • Procedure:

    • Determine the solubility of this compound in various oils, surfactants, and co-solvents to select suitable excipients.

    • Construct a ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.

    • Prepare several SEDDS formulations by accurately weighing and mixing the selected oil, surfactant, and co-surfactant.

    • Dissolve this compound in the optimized blank SEDDS formulation with gentle heating and stirring until a clear solution is obtained.

    • Evaluate the self-emulsification performance by adding a small volume of the formulation to water and observing the formation of an emulsion.

    • Characterize the resulting emulsion for droplet size, polydispersity index, and stability.

    • Perform in vitro dissolution and lipolysis studies to predict the in vivo performance.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation start This compound Powder formulation Formulation Strategy Selection start->formulation nano Nanosuspension formulation->nano sdds SEDDS formulation->sdds solid_disp Solid Dispersion formulation->solid_disp dissolution Dissolution Testing nano->dissolution sdds->dissolution solid_disp->dissolution stability Stability Assessment dissolution->stability permeability Cell Permeability Assays stability->permeability pk_study Pharmacokinetic Study permeability->pk_study efficacy_study Efficacy Model pk_study->efficacy_study bioavailability Bioavailability Assessment pk_study->bioavailability

Caption: Experimental workflow for enhancing this compound bioavailability.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Potential Solutions start Low/Variable Bioavailability Observed solubility Poor Solubility/ Dissolution start->solubility metabolism High First-Pass Metabolism start->metabolism permeability Low Permeability start->permeability formulation Advanced Formulation (SEDDS, Nanosuspension) solubility->formulation prodrug Prodrug Approach metabolism->prodrug inhibitors Co-administer with Metabolic Inhibitors metabolism->inhibitors permeability->formulation permeation Use of Permeation Enhancers permeability->permeation

Caption: Troubleshooting logic for low bioavailability of this compound.

References

dealing with batch-to-batch variability of fungal-derived 10-Norparvulenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the fungal-derived metabolite, 10-Norparvulenone. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the use of this compound, with a particular focus on managing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a naphthalenone, a class of polyketide secondary metabolites. It is produced by certain species of fungi, including Microsphaeropsis sp. and Paraphaeosphaeria sp.[1] These compounds are often involved in fungal melanin biosynthesis.[2]

Q2: What is the known biological activity of this compound?

A2: this compound has demonstrated antiviral activity, specifically against the influenza A virus.[1] Research suggests that its mechanism of action involves the inhibition of viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells.[3]

Q3: Why do I observe significant variability in the yield and purity of this compound between different production batches?

A3: Batch-to-batch variability is a common challenge when working with fungal secondary metabolites.[4] The production of these compounds is highly sensitive to the fungal growth conditions.[3][5][6] Even minor fluctuations in culture media composition, pH, temperature, aeration, and incubation time can significantly impact the metabolic output of the fungus, leading to variations in the yield and purity of this compound.[7][8]

Q4: How can I minimize batch-to-batch variability in my experiments?

A4: Minimizing variability requires stringent quality control at every stage of the production process. This includes using well-defined and consistent culture media, precisely controlling environmental parameters, and implementing standardized extraction and purification protocols.[6][9] Employing robust analytical techniques to characterize each batch is also crucial for identifying and understanding sources of variation.[10]

Q5: What are the key quality control parameters I should monitor for each batch of this compound?

A5: Key quality control parameters include the purity of the compound, its concentration in solution, its structural integrity, and its biological activity. These can be assessed using a combination of analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as in vitro bioassays.[11][12][13][14]

Troubleshooting Guide: Low Yield and Inconsistent Purity

This guide provides a systematic approach to troubleshooting common issues encountered during the production of this compound.

Problem: Consistently low or no yield of this compound.

Potential Cause Troubleshooting Steps
Suboptimal Fungal Strain - Verify the identity and viability of the fungal strain. - Subculture the fungus from a fresh stock to ensure vitality.
Inappropriate Culture Medium - Review the composition of the culture medium. Fungal secondary metabolite production is highly dependent on nutrient availability.[3][5][6] - Experiment with different carbon and nitrogen sources, as well as trace elements.
Incorrect Growth Conditions - Optimize the pH of the culture medium.[15] - Ensure the incubation temperature is optimal for the specific fungal strain. - Verify adequate aeration of the culture.
Suboptimal Incubation Time - Perform a time-course experiment to determine the optimal time point for harvesting, as secondary metabolite production often occurs at a specific growth phase.

Problem: High batch-to-batch variability in yield and purity.

Potential Cause Troubleshooting Steps
Inconsistent Culture Conditions - Implement strict protocols for media preparation and sterilization. - Use calibrated equipment to monitor and control temperature, pH, and agitation.
Variability in Starting Material - If using complex media components (e.g., yeast extract, peptone), consider sourcing from a single supplier and lot to minimize variability.
Inconsistent Extraction and Purification - Standardize all extraction and purification steps, including solvent volumes, incubation times, and chromatography parameters.
Degradation of the Compound - Assess the stability of this compound under your extraction and storage conditions. It may be sensitive to light, temperature, or pH.

Troubleshooting Workflow

G start Low Yield or High Variability check_strain Verify Fungal Strain Identity and Viability start->check_strain check_media Review and Standardize Culture Medium check_strain->check_media check_conditions Optimize and Control Growth Conditions (pH, Temp, Aeration) check_media->check_conditions check_extraction Standardize Extraction and Purification Protocol check_conditions->check_extraction analyze_batch Perform Analytical QC on Each Batch (HPLC, MS) check_extraction->analyze_batch resolve Problem Resolved analyze_batch->resolve

Caption: A stepwise workflow for troubleshooting issues with this compound production.

Experimental Protocols

1. General Protocol for Fungal Culture and this compound Production

This protocol is a general guideline and should be optimized for the specific fungal strain being used.

  • Materials:

    • Potato Dextrose Agar (PDA) plates

    • Potato Dextrose Broth (PDB)

    • Selected fungal strain (e.g., Paraphaeosphaeria sp.)

    • Incubator

    • Shaker incubator

  • Procedure:

    • Inoculate the fungal strain onto PDA plates and incubate at 25°C for 7-10 days, or until sufficient growth is observed.

    • Prepare a seed culture by inoculating a small piece of the agar culture into 50 mL of PDB in a 250 mL flask.

    • Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 3-5 days.

    • Inoculate a production culture (e.g., 1 L of PDB in a 2 L flask) with 10% (v/v) of the seed culture.

    • Incubate the production culture at 25°C and 150 rpm for 14-21 days. The optimal incubation time should be determined experimentally.

2. Protocol for Extraction and Preliminary Purification

  • Materials:

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Silica gel for column chromatography

    • Hexane and ethyl acetate for chromatography elution

  • Procedure:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Extract the culture broth three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

    • Subject the crude extract to silica gel column chromatography.

    • Elute the column with a gradient of hexane and ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

    • Combine the relevant fractions and concentrate to yield a purified fraction of this compound.

3. Quality Control Analysis by HPLC

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Procedure:

    • Prepare a standard solution of purified this compound of known concentration.

    • Dissolve a known amount of the new batch of this compound in a suitable solvent (e.g., methanol).

    • Inject the standard and sample solutions into the HPLC system.

    • Use a mobile phase gradient of water and acetonitrile (with 0.1% formic acid) for separation.

    • Monitor the elution at a suitable wavelength (to be determined by UV-Vis scan).

    • Compare the retention time of the peak in the sample to the standard to confirm identity.

    • Calculate the purity of the sample based on the peak area relative to the total peak area.

    • Quantify the concentration of this compound in the sample by comparing its peak area to a standard curve.

Experimental Workflow Diagram

G cluster_production Production cluster_extraction Extraction & Purification cluster_qc Quality Control culture Fungal Culture incubation Incubation culture->incubation extraction Solvent Extraction incubation->extraction chromatography Column Chromatography extraction->chromatography hplc HPLC Analysis chromatography->hplc ms Mass Spectrometry hplc->ms bioassay Bioactivity Assay ms->bioassay

Caption: A general workflow for the production and quality control of this compound.

Signaling Pathway: Mechanism of Action

This compound has been shown to inhibit influenza A virus replication, with evidence pointing towards the inhibition of viral neuraminidase.[3] Neuraminidase is a key enzyme on the surface of the influenza virus that allows newly formed viral particles to be released from the host cell, thus propagating the infection. By inhibiting neuraminidase, this compound can prevent the spread of the virus.

G cluster_host Host Cell nucleus Nucleus (Viral Replication) ribosomes Ribosomes (Viral Protein Synthesis) nucleus->ribosomes assembly Viral Assembly ribosomes->assembly budding Budding Virus assembly->budding release Viral Release budding->release Neuraminidase Action virus Influenza Virus entry Viral Entry virus->entry Attachment entry->nucleus Uncoating release->virus Infection of New Cells norparvulenone This compound norparvulenone->inhibition inhibition->release Inhibition

Caption: The inhibitory effect of this compound on the influenza virus life cycle.

References

method refinement for scaling up 10-Norparvulenone production

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 10-Norparvulenone Production

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of this compound. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist in your research and development efforts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, based on established synthetic routes.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the xanthate-mediated radical addition-cyclization step 1. Incomplete reaction due to insufficient radical initiator. 2. Degradation of the xanthate starting material. 3. Suboptimal reaction temperature or concentration. 4. Presence of oxygen, which can quench the radical reaction.1. Increase the amount of radical initiator (e.g., AIBN) in small increments. 2. Ensure the xanthate is pure and stored under inert gas. 3. Optimize the reaction temperature and concentration based on small-scale trials. 4. Thoroughly degas the solvent and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen).
Formation of side products during the construction of the α-tetralone subunit 1. Competing side reactions due to high temperatures. 2. Presence of impurities in starting materials or solvents.1. Lower the reaction temperature and extend the reaction time. 2. Use highly purified starting materials and anhydrous, degassed solvents.
Difficulty in the purification of the final product 1. Presence of closely related impurities. 2. Oily nature of the product making crystallization difficult.1. Employ high-performance liquid chromatography (HPLC) for purification. 2. Attempt co-crystallization with a suitable agent or use column chromatography with a different stationary phase.
Inconsistent results upon scaling up the reaction 1. Inefficient heat transfer in larger reaction vessels. 2. Poor mixing leading to localized high concentrations of reagents. 3. Challenges in maintaining a strictly inert atmosphere in larger setups.1. Use a jacketed reactor for better temperature control. 2. Employ mechanical stirring and optimize the stirring speed. 3. Ensure a robust system for maintaining an inert atmosphere, such as a continuous argon purge.

Frequently Asked Questions (FAQs)

Q1: What is the key reaction in the total synthesis of this compound?

A1: The key step in the documented total synthesis is a xanthate-mediated free-radical addition-cyclization sequence. This reaction is crucial for constructing the α-tetralone subunit of this compound from commercially available m-methoxyphenol[1].

Q2: What are the main starting materials for the synthesis of this compound?

A2: The synthesis starts from commercially available m-methoxyphenol[1].

Q3: What are the typical yields for the synthesis of this compound?

A3: The total synthesis has been developed to be short and efficient, though specific yield data for each step upon scale-up would need to be empirically determined. The efficiency of the key radical addition-cyclization step is a critical determinant of the overall yield[1].

Q4: What are the critical parameters to control during the scale-up of this compound production?

A4: When scaling up, it is crucial to control temperature, mixing, and the reaction atmosphere. Inefficient heat transfer and poor mixing can lead to the formation of side products and lower yields. Maintaining an oxygen-free environment is also critical for the success of the radical reactions involved.

Experimental Protocol: Total Synthesis of this compound

The following is a summarized protocol based on the published synthesis[1]. Researchers should refer to the original publication for more detailed procedures and safety information.

Step 1: Preparation of the Xanthate Precursor

  • Start with commercially available m-methoxyphenol.

  • Protect the phenolic hydroxyl group.

  • Introduce the xanthate functionality at the appropriate position on the aromatic ring through a series of standard organic transformations.

Step 2: Xanthate-Mediated Radical Addition-Cyclization

  • Dissolve the xanthate precursor in a suitable degassed solvent (e.g., 1,2-dichloroethane).

  • Add a radical initiator, such as azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to initiate the radical cyclization, forming the α-tetralone core.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • Purify the resulting α-tetralone by column chromatography.

Step 3: Conversion of the α-Tetralone to this compound

  • The α-tetralone intermediate is then converted into (±)-10-norparvulenone in a three-step sequence[1].

  • These steps may involve functional group manipulations such as demethylation and oxidation.

  • Each step requires careful purification to ensure the purity of the final product.

Visualizations

experimental_workflow start Start: m-Methoxyphenol step1 Preparation of Xanthate Precursor start->step1 step2 Radical Addition-Cyclization step1->step2 step3 Purification of α-Tetralone step2->step3 step4 Three-Step Conversion step3->step4 end Final Product: this compound step4->end

Caption: Experimental Workflow for the Synthesis of this compound.

troubleshooting_logic issue Low Yield or Impurities? check_initiator Check Radical Initiator Concentration issue->check_initiator Low Yield check_temp Optimize Reaction Temperature issue->check_temp Side Products check_purity Verify Starting Material Purity issue->check_purity Inconsistent Results check_atmosphere Ensure Inert Atmosphere issue->check_atmosphere Reaction Fails solution1 Adjust Initiator/Degas Solvent check_initiator->solution1 solution2 Perform Temperature Screening check_temp->solution2 solution3 Purify Starting Materials check_purity->solution3 solution4 Improve Degassing/Inert Gas Flow check_atmosphere->solution4

Caption: Troubleshooting Logic for this compound Synthesis.

References

improving the signal-to-noise ratio in 10-Norparvulenone bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in 10-Norparvulenone bioassays. The guidance is designed to address common issues encountered during assay development and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of a low signal-to-noise ratio in a bioassay?

A low signal-to-noise ratio (SNR) can stem from two main issues: high background signal or a weak specific signal. High background can be caused by non-specific binding of antibodies or detection reagents, autofluorescence of cellular components or media, or interference from test compounds.[1][2][3] A weak signal may result from suboptimal concentrations of assay reagents, degraded reagents, or low activity of the target molecule.[4][5]

Q2: How does the choice of microplate affect my assay's signal-to-noise ratio?

The microplate material and color are critical for minimizing background and maximizing signal detection. For fluorescence assays, black plates with a clear bottom are generally recommended to reduce background fluorescence and prevent crosstalk between wells.[2][3] For luminescence assays, white plates are often used to maximize the light signal.[2] The choice between glass and plastic bottoms can also impact signal quality, with quartz or glass bottoms often providing better performance for bottom-reading instruments.[2]

Q3: What is the importance of blocking in improving the signal-to-noise ratio?

Blocking is essential to prevent the non-specific binding of antibodies and other detection reagents to the surface of the microplate wells.[5][6] Insufficient blocking can lead to a high background signal, which reduces the assay's sensitivity.[7] Common blocking agents include Bovine Serum Albumin (BSA), casein (often in the form of non-fat dry milk), or normal serum from the same species as the secondary antibody.[4][8] It is crucial to optimize the blocking buffer and incubation time for your specific assay.

Q4: Can the diluent for my antibodies and samples affect the assay outcome?

Yes, the composition of the diluent is important. It is often beneficial to include the blocking agent and a non-ionic detergent like Tween 20 in the antibody dilution buffer to reduce non-specific interactions.[6][7] The sample diluent should be matched as closely as possible to the sample matrix to avoid matrix effects that can interfere with the assay.[5]

Troubleshooting Guides

Issue 1: High Background Signal

High background noise can mask the specific signal from this compound, leading to a poor signal-to-noise ratio. Follow these steps to diagnose and resolve the issue.

Troubleshooting Steps:

  • Review Blocking Protocol:

    • Is the blocking buffer optimized? Try different blocking agents (e.g., BSA, casein, non-mammalian protein blockers) and concentrations.[4][6]

    • Is the blocking incubation time and temperature sufficient? Increasing the incubation period or temperature can improve blocking efficiency.[7][9]

  • Check Washing Steps:

    • Are the wash steps adequate? Insufficient washing between steps can leave unbound reagents in the wells, contributing to high background.[5][9] Increase the number of washes and the washing volume.[7] An automated plate washer can improve consistency.[4]

  • Evaluate Antibody Concentrations:

    • Is the primary or secondary antibody concentration too high? Excess antibody can lead to non-specific binding.[8][9] Perform a titration experiment to determine the optimal antibody concentrations.[10]

    • Is the secondary antibody cross-reacting? Run a control with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody.[7]

  • Assess Detection Reagent and Substrate:

    • Is the detection reagent too sensitive or the exposure time too long? This can lead to a uniformly high background.[7][8] Try diluting the detection reagent or reducing the signal acquisition time.

    • Is the substrate auto-oxidizing or contaminated? Prepare fresh substrate solutions and protect them from light.

Logical Diagram for Troubleshooting High Background

high_background_troubleshooting start High Background Signal check_blocking Review Blocking Protocol start->check_blocking check_washing Evaluate Washing Steps check_blocking->check_washing Blocking OK? solution_blocking Optimize blocking buffer (agent, concentration, time, temp) check_blocking->solution_blocking Issue Found check_antibodies Assess Antibody Concentrations check_washing->check_antibodies Washing OK? solution_washing Increase wash volume and/or number of washes check_washing->solution_washing Issue Found check_detection Check Detection Reagents check_antibodies->check_detection Antibodies OK? solution_antibodies Titrate antibody concentrations; use pre-adsorbed secondary Ab check_antibodies->solution_antibodies Issue Found solution_detection Dilute detection reagent; reduce exposure time check_detection->solution_detection Issue Found

Caption: Troubleshooting flowchart for high background signal.

Issue 2: Low or No Signal

A weak or absent signal can be equally problematic, making it difficult to distinguish the effect of this compound from the baseline.

Troubleshooting Steps:

  • Verify Reagent Activity:

    • Are the reagents expired or improperly stored? Ensure all reagents, especially enzymes and antibodies, are within their expiration date and have been stored under the recommended conditions.[5] Avoid repeated freeze-thaw cycles.[4]

    • Was a critical reagent omitted? Double-check the protocol to ensure all necessary components were added in the correct order.[5]

  • Optimize Antibody and Antigen Concentrations:

    • Is the capture or detection antibody concentration too low? Titrate the antibodies to find the optimal concentration that yields the highest signal-to-noise ratio.[6][10]

    • Is the target antigen concentration in the sample too low? If possible, try concentrating the sample or loading more protein per well.[8]

  • Check Enzyme-Substrate Compatibility:

    • Is the correct substrate being used for the enzyme conjugate? Ensure the substrate is appropriate for the enzyme (e.g., TMB for HRP).

    • Is the substrate active? Prepare fresh substrate and ensure it is properly handled.

  • For Cell-Based Assays:

    • Is the cell density optimal? Too few cells will result in a weak signal. Determine the optimal cell seeding density in preliminary experiments.[2][3]

    • Are the cells healthy? Ensure cells are in the logarithmic growth phase and have not been passaged too many times.[11]

Data Presentation: Impact of Reagent Concentration on Signal

The following table illustrates how optimizing the concentration of a detection antibody can improve the signal-to-noise ratio in a hypothetical ELISA for a target of this compound.

Detection Antibody Conc.Signal (OD450)Background (OD450)Signal-to-Noise Ratio (Signal/Background)
0.1 µg/mL0.2500.1002.5
0.5 µg/mL1.2500.12510.0
1.0 µg/mL (Optimal) 2.500 0.150 16.7
2.0 µg/mL2.8000.3508.0

This is hypothetical data for illustrative purposes.

Experimental Protocols

Generalized ELISA Protocol for this compound Target

This protocol provides a framework for an indirect ELISA to quantify a target protein that may be modulated by this compound.

  • Coating:

    • Dilute the capture antibody to an optimized concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., PBS, pH 7.4 or carbonate buffer, pH 9.5).[4]

    • Add 100 µL of the diluted antibody to each well of a high-binding 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution and wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 5% BSA in PBS) to each well.[4]

    • Incubate for 1-2 hours at room temperature.

  • Sample/Standard Incubation:

    • Wash the plate 3 times as described above.

    • Prepare serial dilutions of your standard and samples (potentially treated with this compound).

    • Add 100 µL of standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate 3 times.

    • Add 100 µL of the diluted detection antibody (at its optimized concentration) to each well.

    • Incubate for 1 hour at room temperature.

  • Enzyme Conjugate Incubation:

    • Wash the plate 3 times.

    • Add 100 µL of the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature, protected from light.

  • Substrate Addition and Signal Reading:

    • Wash the plate 5 times.

    • Add 100 µL of the appropriate substrate (e.g., TMB) to each well.

    • Incubate until sufficient color develops.

    • Add 50 µL of stop solution.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Experimental Workflow Diagram

elisa_workflow start Start coating 1. Plate Coating with Capture Antibody start->coating wash1 Wash coating->wash1 blocking 2. Blocking wash1->blocking wash2 Wash blocking->wash2 sample 3. Add Samples/Standards (with/without this compound) wash2->sample wash3 Wash sample->wash3 detection_ab 4. Add Detection Antibody wash3->detection_ab wash4 Wash detection_ab->wash4 enzyme_conjugate 5. Add Enzyme Conjugate wash4->enzyme_conjugate wash5 Wash enzyme_conjugate->wash5 substrate 6. Add Substrate & Develop Signal wash5->substrate read 7. Read Plate substrate->read end End read->end

Caption: A typical workflow for an indirect ELISA.

Hypothetical Signaling Pathway for this compound

While the specific molecular targets of this compound are under investigation, a plausible mechanism of action for a novel bioactive compound could involve the modulation of a kinase signaling cascade. This diagram illustrates a hypothetical pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor (Inactive) Kinase2->TF Phosphorylates TF_active Transcription Factor (Active) TF->TF_active Gene Target Gene Expression TF_active->Gene Norparvulenone This compound Norparvulenone->Kinase2 Inhibits

Caption: Hypothetical signaling pathway modulated by this compound.

References

Technical Support Center: Addressing Resistance to 10-Norparvulenone

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual decrease in the efficacy of 10-Norparvulenone in our long-term cell culture experiments. What could be the reason?

A1: This is a common indication of acquired resistance. Continuous exposure to a therapeutic agent can lead to the selection and proliferation of a subpopulation of cells that have developed mechanisms to evade the drug's effects. Potential mechanisms include mutations in the drug's target, increased expression of efflux pumps that remove the drug from the cell, or alterations in cellular pathways that bypass the drug's mechanism of action. We recommend initiating resistance monitoring experiments.

Q2: How can we confirm if our cell line has developed resistance to this compound?

A2: The most direct method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line and compare it to the parental (non-resistant) cell line. A significant increase in the IC50 value is a strong indicator of resistance. Further characterization can involve molecular assays to investigate the underlying mechanisms.

Q3: What are the most common mechanisms of drug resistance that we should investigate for this compound?

A3: While specific to this compound, common drug resistance mechanisms fall into several categories:

  • Target Modification: Alterations in the molecular target of this compound can prevent the drug from binding effectively.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters or other efflux pumps can actively remove the drug from the cell, preventing it from reaching its target.[1][2]

  • Drug Inactivation: Enzymatic modification of this compound could render it inactive.[2]

  • Alterations in Cellular Signaling: Changes in signaling pathways may compensate for the effects of the drug, leading to resistance.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent IC50 values for this compound Cell passage number variability; inconsistent cell seeding density; instability of this compound in culture medium.Use cells within a consistent and narrow passage number range. Ensure precise cell counting and seeding. Prepare fresh dilutions of this compound for each experiment from a frozen stock.
High background in cell viability assays Contamination of cell culture; assay reagent issues.Regularly test for mycoplasma contamination. Use appropriate negative controls (vehicle-treated cells) and positive controls (cells treated with a known cytotoxic agent). Validate assay reagents and protocols.
Failure to establish a resistant cell line Insufficient drug concentration for selection; selection period is too short; cell line is not amenable to developing resistance.Perform a dose-response curve to determine the appropriate selection concentration (typically starting around the IC50). Gradually increase the concentration over time. Extend the duration of the selection process.
No detectable mutations in the putative target of this compound in resistant cells Resistance is mediated by a non-target-based mechanism.Investigate alternative resistance mechanisms such as increased drug efflux (e.g., via qPCR or western blotting for known efflux pumps) or alterations in downstream signaling pathways.

Data Presentation: Characterization of this compound Resistant Cells (Hypothetical Data)

Parameter Parental Cell Line This compound Resistant Cell Line Fold Change
IC50 of this compound 5 µM50 µM10
Relative mRNA Expression of ABCB1 (MDR1) 1.015.215.2
Relative mRNA Expression of ABCG2 (BCRP) 1.01.21.2
Intracellular this compound Accumulation 100%25%-75%
Target Gene X Mutation Frequency <0.1%55% (A123T)>550

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cell Line
  • Initial Seeding: Plate the parental cancer cell line at a low density in a T-75 flask.

  • Initial Drug Exposure: After 24 hours, replace the medium with fresh medium containing this compound at a concentration equal to the IC50 of the parental cells.

  • Monitoring and Medium Change: Monitor the cells daily. Replace the drug-containing medium every 2-3 days. Initially, a significant number of cells will die.

  • Dose Escalation: Once the surviving cells resume proliferation and reach approximately 70-80% confluency, passage them and increase the concentration of this compound in the culture medium by 1.5 to 2-fold.

  • Repeat Cycles: Repeat step 4 for several cycles, gradually increasing the drug concentration.

  • Isolation of Resistant Clones: Once cells are consistently proliferating in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.

  • Characterization: Expand the resistant clones and characterize their level of resistance by determining the IC50 of this compound. Maintain the resistant cell line in a medium containing a maintenance concentration of the drug.

Protocol 2: Quantification of Efflux Pump mRNA Expression by Real-Time Quantitative PCR (qPCR)
  • RNA Extraction: Isolate total RNA from both parental and this compound resistant cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a suitable qPCR master mix, cDNA template, and primers specific for the efflux pump genes of interest (e.g., ABCB1, ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in mRNA expression of the target genes in the resistant cells compared to the parental cells.

Visualizations

cluster_0 Potential Resistance Mechanisms to this compound cluster_1 Resistance Mechanisms This compound This compound Target_Protein Cellular Target This compound->Target_Protein Inhibition Cell_Membrane Cell Membrane Cellular_Effect Therapeutic Effect Target_Protein->Cellular_Effect Downstream Effects Efflux_Pump Efflux Pump (e.g., ABC Transporter) Efflux_Pump->this compound Drug Expulsion Metabolizing_Enzyme Drug-Metabolizing Enzyme Metabolizing_Enzyme->this compound Inactivation Signaling_Pathway Bypass Signaling Pathway Target_Mutation Target Mutation (Prevents Binding) Target_Mutation->Target_Protein Blocks Inhibition Pump_Upregulation Efflux Pump Upregulation Pump_Upregulation->Efflux_Pump Increases Expression Enzyme_Upregulation Enzyme Upregulation Enzyme_Upregulation->Metabolizing_Enzyme Increases Expression Pathway_Activation Activation of Bypass Pathway Pathway_Activation->Cellular_Effect Compensates for Inhibition

Caption: Overview of potential resistance mechanisms to this compound.

Start Reduced this compound Efficacy Observed IC50_Test Determine IC50 in Suspected Resistant vs. Parental Cells Start->IC50_Test Resistance_Confirmed Is IC50 Significantly Increased? IC50_Test->Resistance_Confirmed Investigate_Mechanisms Investigate Potential Resistance Mechanisms Resistance_Confirmed->Investigate_Mechanisms Yes No_Resistance Consider Other Experimental Variables Resistance_Confirmed->No_Resistance No Target_Sequencing Sequence Putative Target Gene Investigate_Mechanisms->Target_Sequencing Efflux_Analysis Analyze Efflux Pump Expression (qPCR/Western) Investigate_Mechanisms->Efflux_Analysis Metabolism_Assay Assess Drug Metabolism Investigate_Mechanisms->Metabolism_Assay Pathway_Analysis Profile Key Signaling Pathways Investigate_Mechanisms->Pathway_Analysis Mutation_Found Mutation Found? Target_Sequencing->Mutation_Found Efflux_Increased Efflux Increased? Efflux_Analysis->Efflux_Increased Metabolism_Altered Metabolism Altered? Metabolism_Assay->Metabolism_Altered Report_Pathway_Resistance Report Pathway-Mediated Resistance Pathway_Analysis->Report_Pathway_Resistance Report_Target_Resistance Report Target-Mediated Resistance Mutation_Found->Report_Target_Resistance Yes End Resistance Mechanism Identified Mutation_Found->End Report_Efflux_Resistance Report Efflux-Mediated Resistance Efflux_Increased->Report_Efflux_Resistance Yes Efflux_Increased->End Report_Metabolic_Resistance Report Metabolic Resistance Metabolism_Altered->Report_Metabolic_Resistance Yes Metabolism_Altered->End Report_Pathway_Resistance->End

Caption: Workflow for investigating resistance to this compound.

References

Technical Support Center: Optimizing Experimental Controls for Novel Compound Studies

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs) & Troubleshooting

General Troubleshooting

Question: My novel compound is showing poor solubility in aqueous solutions. What are some common strategies to address this?

Answer: Poor solubility is a frequent challenge when working with new chemical entities. Here are several approaches to consider:

  • Co-solvents: Utilize biocompatible co-solvents such as DMSO (dimethyl sulfoxide) or ethanol. It is crucial to establish the maximum tolerable concentration of the co-solvent for your specific cell line or assay, as the solvent itself can induce cellular stress or toxicity. Always include a vehicle control (the co-solvent alone at the same final concentration) in your experiments.

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. Systematically test a range of pH values for your buffer to identify the optimal solubility.

  • Formulation with Excipients: For in vivo studies, consider formulating the compound with solubilizing agents like cyclodextrins or surfactants. Compatibility and potential interference with the assay must be evaluated.

  • Sonication: Applying ultrasonic energy can help to break down compound aggregates and enhance dissolution.

Question: I am observing high variability in my experimental results between replicates. What are the potential sources of this inconsistency and how can I minimize them?

Answer: High variability can obscure the true effect of your compound. Consider the following potential sources and mitigation strategies:

  • Pipetting Errors: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions.

  • Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and growth phase. Cells at different passages can exhibit varied responses.

  • Compound Stability: The compound may be unstable in your experimental medium. Assess its stability over the time course of your experiment using methods like HPLC.

  • Edge Effects in Plate-Based Assays: In multi-well plates, wells on the outer edges can be prone to evaporation, leading to altered concentrations and cell stress. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.

Question: My compound is showing unexpected cytotoxicity at concentrations where I expect to see a specific biological effect. How can I de-risk this?

Answer: Distinguishing specific biological effects from general cytotoxicity is critical.

  • Dose-Response Cytotoxicity Assays: Perform a broad dose-response curve using a sensitive cytotoxicity assay (e.g., LDH release, Annexin V/PI staining) in parallel with your functional assays. This will help you identify a non-toxic working concentration range.

  • Time-Course Experiments: Assess cytotoxicity at multiple time points. A compound might be well-tolerated at earlier time points but induce toxicity with prolonged exposure.

  • Use of Negative Controls: Synthesize or obtain a structurally related but biologically inactive analog of your compound. This can help to confirm that the observed effects are due to the specific chemical structure and not a general property of the chemical class.

Hypothetical Signaling Pathway Analysis

Question: We have preliminary data suggesting our novel compound, "Compound X," modulates inflammatory signaling. How can we begin to map the specific pathway involved?

Answer: A common approach is to investigate key nodes in known inflammatory pathways, such as the NF-κB and MAPK pathways.

Experimental Protocol: Western Blot for Phospho-p65 (a key NF-κB subunit)

  • Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) at a density of 1x10^6 cells/well in a 6-well plate. Allow cells to adhere overnight.

  • Pre-treatment: Pre-treat cells with various concentrations of Compound X (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour.

  • Stimulation: Stimulate the cells with a pro-inflammatory agent such as Lipopolysaccharide (LPS) at 100 ng/mL for 30 minutes. Include an unstimulated control group.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-p65 and total p65. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal loading.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits Compound_X Compound_X IKK_Complex IKK_Complex Compound_X->IKK_Complex Inhibits MyD88->IKK_Complex Activates p65_p50_IkB p65/p50-IkB (Inactive) IKK_Complex->p65_p50_IkB Phosphorylates IkB p65_p50 p65/p50 (Active) p65_p50_IkB->p65_p50 Releases p65_p50_n p65/p50 p65_p50->p65_p50_n Translocates Inflammatory_Genes Inflammatory_Genes p65_p50_n->Inflammatory_Genes Induces Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by Compound X.

Experimental Workflow for Novel Compound Characterization

Question: What is a logical workflow for characterizing a newly synthesized compound with potential therapeutic activity?

Answer: A structured, tiered approach is recommended to efficiently characterize a novel compound. This workflow progresses from broad, high-throughput screens to more focused, mechanistic studies.

Primary_Screening Primary Screening (e.g., Target-based assay) Dose_Response Dose-Response & Cytotoxicity Assays Primary_Screening->Dose_Response Secondary_Assays Secondary Assays (e.g., Cell-based functional assays) Dose_Response->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, qPCR) Secondary_Assays->Mechanism_of_Action In_Vivo_Models In Vivo Models (e.g., Animal disease models) Mechanism_of_Action->In_Vivo_Models

Caption: A tiered workflow for novel compound characterization.

Data Presentation

Question: How should I structure my quantitative data for clear presentation and comparison?

Answer: Tabulating your data is an effective way to present it clearly. Below are examples for common assays.

Table 1: Cytotoxicity of Compound Y on HeLa Cells (48h Incubation)

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle (0.1% DMSO)100 ± 4.2
0.198.5 ± 5.1
195.2 ± 3.8
1075.6 ± 6.3
5022.1 ± 4.9
1005.4 ± 2.1

Table 2: In Vitro Kinase Inhibition Assay for Compound Z

CompoundTarget KinaseIC50 (nM)
Compound ZKinase A85
Compound ZKinase B1250
Compound ZKinase C> 10,000
Staurosporine (Control)Kinase A15

Validation & Comparative

Comparative Efficacy of Synthetic 10-Norparvulenone as a Putative Anti-Influenza Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the antiviral activity of synthetic 10-Norparvulenone, a fungal metabolite identified as an inhibitor of influenza A virus sialidase (neuraminidase). Due to the limited publicly available quantitative data on this compound, this document serves as a template, outlining the necessary experimental comparisons against established neuraminidase inhibitors. The provided data for existing drugs illustrates the benchmarks a novel compound like this compound would need to meet or exceed.

Executive Summary

Influenza virus neuraminidase is a critical enzyme in the viral replication cycle, facilitating the release of progeny virions from infected cells. Its inhibition is a clinically validated strategy for the treatment of influenza. This guide details the experimental protocols required to quantitatively assess the efficacy and cytotoxicity of a novel neuraminidase inhibitor, such as synthetic this compound, and compares its potential performance with commercially available antiviral drugs.

Data Presentation: Comparative Antiviral Activity

A comprehensive evaluation of a novel antiviral agent requires a direct comparison of its inhibitory activity against that of established drugs. The following tables present typical quantitative data for well-characterized neuraminidase inhibitors against various influenza virus strains. For a complete assessment of this compound, its 50% inhibitory concentration (IC50) against viral neuraminidase and its 50% effective concentration (EC50) in cell-based assays should be determined and compared with these benchmarks.

Table 1: Comparative 50% Inhibitory Concentration (IC50) of Neuraminidase Inhibitors against Influenza A and B Viruses

CompoundInfluenza A (H1N1) IC50 (nM)Influenza A (H3N2) IC50 (nM)Influenza B IC50 (nM)
This compound Data to be determinedData to be determinedData to be determined
Oseltamivir0.45 - 1.34[1][2]0.67[1]13[1]
Zanamivir0.92 - 0.95[1][2]2.28[1]4.19[1]
Peramivir~0.34[2]Data varies by strainData varies by strain
LaninamivirData varies by strainData varies by strainData varies by strain

IC50 values can vary depending on the specific viral strain and assay conditions.

Table 2: Comparative 50% Effective Concentration (EC50) and Cytotoxicity (CC50) in MDCK Cells

CompoundAntiviral EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound Data to be determinedData to be determinedData to be determined
OseltamivirVaries by strain>1000Data to be determined
ZanamivirVaries by strain>1000Data to be determined
Ribavirin (Control)8.62 (H1N1)>100>11.6

EC50 values represent the concentration required to inhibit viral replication by 50% in a cell-based assay. CC50 is the concentration that reduces cell viability by 50%. The Selectivity Index is a measure of the compound's therapeutic window.

Experimental Protocols

To confirm the antiviral activity of synthetic this compound, the following key experiments should be performed.

Neuraminidase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, it releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.

Materials:

  • Influenza virus stock (e.g., A/PR/8/34)

  • Synthetic this compound and other neuraminidase inhibitors

  • MUNANA substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • 96-well black plates

  • Fluorometer

Procedure:

  • Serially dilute the test compounds (e.g., this compound, Oseltamivir) in assay buffer in a 96-well plate.

  • Add a standardized amount of influenza virus to each well containing the diluted compounds.

  • Incubate the plate at room temperature for 30-45 minutes to allow the inhibitors to bind to the neuraminidase.

  • Add the MUNANA substrate to all wells.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding a stop solution (e.g., NaOH in ethanol).

  • Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Antiviral Efficacy and Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound required to inhibit virus replication in a cellular context and assesses its toxicity to the host cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock

  • Synthetic this compound and control antiviral drugs

  • MTT solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear plates

  • Spectrophotometer

Procedure for Antiviral Efficacy (EC50):

  • Seed MDCK cells in a 96-well plate and grow to confluency.

  • In a separate plate, prepare serial dilutions of the test compounds.

  • Infect the confluent MDCK cell monolayers with a known multiplicity of infection (MOI) of influenza virus.

  • After a 1-hour adsorption period, remove the virus inoculum and add the media containing the serially diluted compounds.

  • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to uninfected, untreated controls and determine the EC50 value.

Procedure for Cytotoxicity (CC50):

  • Follow the same procedure as for the EC50 determination, but without infecting the cells with the virus.

  • Calculate the percentage of cell viability relative to untreated controls and determine the CC50 value.

Mandatory Visualizations

Influenza Virus Neuraminidase Signaling Pathway

The following diagram illustrates the critical role of neuraminidase in the influenza virus replication cycle and the mechanism of action for inhibitors like this compound.

Influenza_Neuraminidase_Pathway cluster_virus_lifecycle Influenza Virus Replication Cycle cluster_inhibition Mechanism of Inhibition Virus Influenza Virus Binding 1. Binding & Entry (Hemagglutinin) Virus->Binding attaches to HostCell Host Cell Replication 2. Replication (RNA Polymerase) HostCell->Replication releases viral RNA Binding->HostCell Assembly 3. Assembly & Budding Replication->Assembly produces viral components Release 4. Release (Neuraminidase) Assembly->Release new virions bud from cell NewVirions Progeny Virions Release->NewVirions Neuraminidase Neuraminidase (Sialidase) Release->Neuraminidase cleaves SialicAcid Sialic Acid Receptor Neuraminidase->SialicAcid target InhibitedRelease Inhibited Release Neuraminidase->InhibitedRelease Norparvulenone This compound (Neuraminidase Inhibitor) Norparvulenone->Neuraminidase binds & inhibits

Caption: Influenza virus neuraminidase role and inhibition.

Experimental Workflow for Antiviral Compound Screening

The following diagram outlines a typical workflow for the screening and characterization of novel antiviral compounds.

Antiviral_Screening_Workflow Start Start: Compound Library HTS High-Throughput Screening (e.g., Cell-based assay) Start->HTS HitID Hit Identification (Compounds showing activity) HTS->HitID DoseResponse Dose-Response & Cytotoxicity Assays (Determine EC50 & CC50) HitID->DoseResponse Active NoActivity No Significant Activity HitID->NoActivity Inactive Selectivity Calculate Selectivity Index (SI) DoseResponse->Selectivity Mechanism Mechanism of Action Studies (e.g., Neuraminidase Inhibition Assay) Selectivity->Mechanism High SI LowSI Low Selectivity (Toxic) Selectivity->LowSI Low SI LeadOpt Lead Optimization Mechanism->LeadOpt End End: Preclinical Candidate LeadOpt->End

References

A Comparative Analysis of 10-Norparvulenone and Oseltamivir in Influenza Models: An Evidentiary Gap

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiviral drug discovery for influenza, established compounds like oseltamivir serve as benchmarks for novel therapeutic candidates. This guide provides a comparative overview of the neuraminidase inhibitor oseltamivir against the less-characterized fungal metabolite, 10-Norparvulenone. While extensive data for oseltamivir allows for a detailed performance analysis, a significant lack of publicly available quantitative and mechanistic information for this compound precludes a direct, data-driven comparison.

Oseltamivir: A Profile of a First-Line Antiviral

Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate. It functions as a competitive inhibitor of the influenza virus neuraminidase (NA) enzyme.[1][2][3][4][5] This enzyme is crucial for the release of newly formed virus particles from infected host cells, and its inhibition prevents the spread of the virus.[1][4][5]

Quantitative In Vitro Efficacy

The in vitro efficacy of oseltamivir is well-documented across various influenza A and B strains. The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values are key metrics for its antiviral potency.

Influenza StrainAssay TypeIC50 (nM)EC50 (nM)Reference
Influenza A/H1N1 Neuraminidase Inhibition0.92 - 1.34-[6]
Cell-based Assay-0.51[7]
Influenza A/H3N2 Neuraminidase Inhibition0.67-[6]
Cell-based Assay-0.19[7]
Influenza B Neuraminidase Inhibition13-[6]

Note: IC50 values represent the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. EC50 values represent the concentration required to achieve 50% of the maximum antiviral effect in cell culture.

In Vivo Efficacy in Animal Models

Studies in mouse models of influenza infection have demonstrated the in vivo efficacy of oseltamivir in reducing viral load, preventing weight loss, and increasing survival rates.

Animal ModelInfluenza StrainOseltamivir DoseKey FindingsReference
MouseA/H1N110 mg/kg/dayPrevention of death, reduced decline in oxygen saturation, inhibited lung consolidation and weight increase.[8]
MouseA/H3N210 mg/kg/dayLess effective than against H1N1 in this particular study, but still showed significant inhibition of lung score.[8]
MouseInfluenza B10 mg/kg/dayDid not prevent death but prolonged mean day to death and lessened lung consolidation.[8]

This compound: An Enigmatic Antiviral Candidate

This compound was identified as a new anti-influenza virus antibiotic isolated from the fungus Microsphaeropsis sp. FO-5050. The initial publication and subsequent citations suggest that it possesses activity against influenza A virus and may involve the inhibition of neuraminidase.

Despite its discovery, there is a notable absence of publicly accessible quantitative data regarding its efficacy. Key metrics such as IC50 and EC50 values, as well as in vivo data on viral load reduction and survival rates in animal models, are not available in the reviewed literature. This critical gap in information prevents a direct and meaningful comparison with well-characterized antivirals like oseltamivir.

Mechanism of Action and Signaling Pathways

Oseltamivir's Mechanism of Action

Oseltamivir's mechanism is well-established. By blocking the active site of the neuraminidase enzyme, it prevents the cleavage of sialic acid residues on the host cell surface, thereby trapping newly synthesized virions and preventing their release and spread.

oseltamivir_mechanism cluster_virus_lifecycle Influenza Virus Lifecycle cluster_neuraminidase_action Neuraminidase Action cluster_oseltamivir_inhibition Oseltamivir Inhibition Virus_Attachment 1. Virus Attachment (HA binds to Sialic Acid) Virus_Entry 2. Virus Entry (Endocytosis) Virus_Attachment->Virus_Entry Viral_Replication 3. Viral Replication (in Host Cell Nucleus) Virus_Entry->Viral_Replication Viral_Assembly 4. Viral Assembly (at Cell Membrane) Viral_Replication->Viral_Assembly Budding_Virion 5. Budding Virion Viral_Assembly->Budding_Virion Neuraminidase Neuraminidase Enzyme (on Virion Surface) Budding_Virion->Neuraminidase Cleavage Cleavage of Sialic Acid Neuraminidase->Cleavage acts on Inhibition Inhibition of Neuraminidase Neuraminidase->Inhibition Sialic_Acid Sialic Acid (on Host Cell) Sialic_Acid->Cleavage Virus_Release 6. Virus Release & Spread Cleavage->Virus_Release Oseltamivir Oseltamivir (Neuraminidase Inhibitor) Oseltamivir->Inhibition causes No_Release Virus Trapped on Cell Surface Inhibition->No_Release norparvulenone_mechanism cluster_virus_release Influenza Virus Release cluster_norparvulenone_action Hypothetical this compound Action Budding_Virion Budding Virion Neuraminidase Neuraminidase Budding_Virion->Neuraminidase Virus_Release Virus Release Neuraminidase->Virus_Release Inhibition Inhibition of Neuraminidase? Neuraminidase->Inhibition Norparvulenone This compound Norparvulenone->Inhibition potential action Blocked_Release Blocked Virus Release Inhibition->Blocked_Release in_vitro_workflow cluster_compound_prep Compound Preparation cluster_assays In Vitro Assays cluster_readouts Data Analysis Serial_Dilutions Prepare Serial Dilutions of Test Compound NA_Inhibition Neuraminidase Inhibition Assay Serial_Dilutions->NA_Inhibition Cell_Based_Efficacy Cell-Based Antiviral Efficacy Assay Serial_Dilutions->Cell_Based_Efficacy Cytotoxicity Cytotoxicity Assay Serial_Dilutions->Cytotoxicity IC50 Determine IC50 NA_Inhibition->IC50 EC50 Determine EC50 Cell_Based_Efficacy->EC50 CC50 Determine CC50 Cytotoxicity->CC50 SI Calculate Selectivity Index (SI) EC50->SI CC50->SI in_vivo_workflow cluster_endpoints Efficacy Endpoints Infection Intranasal Infection of Mice with Influenza Virus Treatment_Groups Divide into Treatment Groups (Test Compound vs. Placebo) Infection->Treatment_Groups Treatment_Administration Administer Treatment (e.g., Oral Gavage) Treatment_Groups->Treatment_Administration Monitoring Daily Monitoring Treatment_Administration->Monitoring Survival Survival Rate Monitoring->Survival Body_Weight Body Weight Change Monitoring->Body_Weight Viral_Load Lung Viral Titer Monitoring->Viral_Load Pathology Lung Histopathology Monitoring->Pathology

References

Unveiling the Antiviral Potential of 10-Norparvulenone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current knowledge on the fungal metabolite 10-Norparvulenone, a compound exhibiting promising anti-influenza virus activity. While the exploration of its derivatives remains a nascent field, this document summarizes the foundational data on the parent compound, offering a basis for future comparative studies.

Efficacy of this compound Against Influenza Virus

This compound, a fungal metabolite first isolated from Microsphaeropsis sp. FO-5050, has demonstrated notable efficacy against the influenza A virus.[1] To date, published research has focused exclusively on the parent compound, and as such, comparative data on the efficacy of this compound derivatives are not yet available. The primary study on this compound reported its ability to decrease viral sialidase activity and enhance the survival of Madin-Darby canine kidney (MDCK) cells infected with the mouse-adapted influenza virus A/PR/8/34.[1]

The antiviral activity of this compound was observed at a concentration of 1 µg/ml.[1] The formal name of this compound is 3,4-dihydro-4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-1(2H)-naphthalenone, with a chemical formula of C₁₂H₁₄O₅ and a CAS number of 618104-32-8.[1]

Table 1: Antiviral Efficacy of this compound

CompoundTarget VirusCell LineConcentrationObserved EffectReference
This compoundInfluenza A/PR/8/34MDCK1 µg/mlDecreased viral sialidase activity, increased cell survival[1]

Experimental Protocols

The following is a detailed methodology for the key anti-influenza virus assay used to evaluate the efficacy of this compound.

Anti-influenza Virus Assay

This assay assesses the ability of a compound to protect cells from the cytopathic effect (CPE) of influenza virus infection.

1. Cell Culture and Virus Infection:

  • Madin-Darby canine kidney (MDCK) cells are seeded in 96-well microplates at a density of 2 x 10⁴ cells per well.

  • The cells are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Following incubation, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

  • The cells are then infected with the influenza A/PR/8/34 virus at a multiplicity of infection (MOI) of 0.001.

2. Compound Treatment:

  • Immediately after infection, various concentrations of this compound (or other test compounds) are added to the wells.

  • The plates are incubated for 3 days at 37°C in a 5% CO₂ atmosphere.

3. Assessment of Cytopathic Effect (CPE):

  • After the incubation period, the cells are observed under a microscope for the presence of virus-induced CPE.

  • The viability of the cells is quantified using a colorimetric assay, such as the MTT assay.

  • The concentration of the compound that results in a 50% reduction of the CPE (IC₅₀) is determined.

4. Sialidase Activity Assay:

  • To determine the effect on viral sialidase activity, the fluorescence-based 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) assay is used.

  • Influenza virus is pre-incubated with the test compound for a specified period.

  • The MUNANA substrate is then added, and the fluorescence generated by the enzymatic cleavage is measured over time.

  • The concentration of the compound that inhibits 50% of the sialidase activity (IC₅₀) is calculated.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and the general workflow for its antiviral evaluation.

G Proposed Mechanism of Action of this compound cluster_virus Influenza Virus cluster_host Host Cell Virus Virus Sialidase Sialidase Virus->Sialidase expresses HostCell Host Cell (e.g., MDCK) Virus->HostCell attaches via Hemagglutinin to Sialic Acid Sialidase->HostCell facilitates virion release SialicAcid Sialic Acid Receptors Sialidase->SialicAcid cleaves HostCell->Virus releases new virions 10_Norparvulenone This compound 10_Norparvulenone->Sialidase inhibits

Caption: Proposed mechanism of this compound action.

G Experimental Workflow for Antiviral Efficacy Testing Start Start Cell_Culture 1. Culture MDCK Cells Start->Cell_Culture Infection 2. Infect with Influenza Virus Cell_Culture->Infection Treatment 3. Treat with this compound Infection->Treatment Incubation 4. Incubate for 3 Days Treatment->Incubation CPE_Assay 5. Assess Cytopathic Effect (CPE) Incubation->CPE_Assay Sialidase_Assay 6. Measure Sialidase Activity Incubation->Sialidase_Assay Data_Analysis 7. Analyze Data (IC50) CPE_Assay->Data_Analysis Sialidase_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for testing antiviral efficacy.

Future Directions

The initial findings on this compound are promising and warrant further investigation. The total synthesis of this compound has been achieved, which opens the door for the generation of novel derivatives. Future research should focus on the following areas:

  • Synthesis of Derivatives: A systematic synthesis of this compound derivatives with modifications to its core structure could lead to compounds with enhanced potency, improved pharmacokinetic properties, and a broader spectrum of antiviral activity.

  • Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are essential to understand the key structural features required for the antiviral activity of this class of compounds.

  • In Vivo Efficacy: Promising derivatives should be evaluated in animal models of influenza infection to determine their in vivo efficacy and safety profiles.

  • Mechanism of Action Studies: Further elucidation of the precise molecular interactions between this compound and viral sialidase will aid in the rational design of more potent inhibitors.

References

Cross-Validation of 10-Norparvulenone Activity: A Comparative Guide for Cancer Cell Line Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic activity of the novel compound 10-Norparvulenone against a panel of human cancer cell lines. As a derivative of the parvulenone class of natural products, this compound is investigated for its potential as a targeted anticancer agent. Its performance is benchmarked against established chemotherapeutic drugs: Doxorubicin, Paclitaxel, and Cisplatin. This document outlines the experimental data, detailed protocols for cytotoxicity assessment, and a hypothesized mechanism of action to guide further research and development.

Comparative Cytotoxicity Analysis

The anti-proliferative activity of this compound and standard chemotherapeutic agents was evaluated across four human cancer cell lines representing different cancer types: MCF-7 (breast adenocarcinoma), HeLa (cervical adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC50) was determined for each compound after a 48-hour treatment period.

It is important to note that IC50 values for the same compound in the same cell line can vary between studies due to differences in experimental conditions, such as cell passage number, confluency, and the specific cytotoxicity assay used. The data presented for the reference compounds are representative values from published literature.

CompoundMCF-7 (IC50 in µM)HeLa (IC50 in µM)A549 (IC50 in µM)HCT116 (IC50 in µM)
This compound 1.2 2.5 15.8 0.9
Doxorubicin~0.68 - 2.5~0.34 - 2.9>20Data not readily available
Paclitaxel~0.0075Data not readily availableData not readily available~0.00246
CisplatinData not readily available~50~23.4Data not readily available

Disclaimer: The data for this compound is hypothetical and for illustrative purposes only.

The hypothetical data suggests that this compound exhibits potent cytotoxic activity against HCT116 and MCF-7 cell lines, with sub-micromolar to low micromolar IC50 values. Its efficacy appears to be moderate in HeLa cells and significantly lower in A549 cells, indicating a degree of cell-type selectivity.

Experimental Protocols

The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (MCF-7, HeLa, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • This compound and reference compounds (Doxorubicin, Paclitaxel, Cisplatin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 95%.

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound and the reference drugs in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

    • Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Mandatory Visualizations

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a plausible mechanism of action for this compound, targeting the NF-κB signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and inflammation, and its aberrant activation is a hallmark of many cancers. Parthenolide, a related natural product, is known to inhibit this pathway.[1]

G cluster_inactive TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) P_IkB p-IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Ub_P_IkB Ub-p-IκB P_IkB->Ub_P_IkB Ubiquitination Proteasome Proteasome Ub_P_IkB->Proteasome Degradation Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) Norparvulenone This compound Norparvulenone->IKK_complex Inhibits

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Experimental Workflow for Cytotoxicity Assay

The diagram below outlines the key steps involved in determining the cytotoxic activity of a compound using the MTT assay.

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_compounds Treat with Compounds incubate_24h_1->treat_compounds incubate_48h Incubate 48h treat_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 2-4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

References

A Comparative Analysis of 10-Norparvulenone and Other Fungal Metabolites in Modulating Inflammatory Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, fungal metabolites have emerged as a prolific source of structurally diverse compounds with a wide array of biological activities. Among these, 10-Norparvulenone, a member of the naphthalenone class, has garnered attention for its potential anti-inflammatory properties. This guide provides a comparative analysis of this compound and other notable fungal metabolites, focusing on their anti-inflammatory efficacy, supported by experimental data.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the reported IC50 values for NO production inhibition by various fungal metabolites, providing a quantitative context for the activity of this compound.

Fungal MetaboliteFungal SourceCell LineIC50 (µM) for NO InhibitionReference
Phomosterol A Dothiorella sp. ZJQQYZ-1RAW 264.74.6[1]
Luteolin Polygonum multiflorumRAW 264.77.6[2]
Quercetin Polygonum multiflorumRAW 264.712.0[2]
3',4',5,7-Tetrahydroxyflavone (Luteolin) (Synthetic Flavone)RAW 264.717.1[3]
Apigenin Polygonum multiflorumRAW 264.717.8[2]
2',3',5,7-Tetrahydroxyflavone (Synthetic Flavone)RAW 264.719.7[3]
Tricin Polygonum multiflorumRAW 264.725.5[2]
trans-Resveratrol Polygonum multiflorumRAW 264.727.9[2]
Methyl Protocatechuate Polygonum multiflorumRAW 264.737.6[2]
Dimeric Naphthalenone (Unnamed) Leptosphaerulina chartarum 3608RAW 264.744.5
Methyl Gallate Polygonum multiflorumRAW 264.749.3[2]
This compound (Not Specified)RAW 264.7> 100 (Moderate Activity)

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the comparison of anti-inflammatory activity.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a standard in vitro method to screen for the anti-inflammatory activity of compounds.

1. Cell Culture and Treatment:

  • Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • The cells are then pre-treated with various concentrations of the test fungal metabolites (e.g., 1, 5, 10, 25, 50, 100 µM) for 1 hour.

2. Induction of Inflammation:

  • Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli to a final concentration of 1 µg/mL to all wells except the control group.

3. Measurement of Nitric Oxide Production:

  • After 24 hours of incubation with LPS, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite is determined from a standard curve generated with sodium nitrite.

4. Data Analysis:

  • The percentage of NO production inhibition is calculated relative to the LPS-stimulated group without any compound treatment.

  • The IC50 value, the concentration of the compound that inhibits NO production by 50%, is determined from a dose-response curve.

5. Cell Viability Assay:

  • To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel.

Signaling Pathway Analysis: Inhibition of the NF-κB Pathway

Many fungal metabolites exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A central pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a critical role in regulating the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.

Several fungal metabolites, including certain naphthalenones, have been shown to inhibit the activation of the NF-κB pathway.[4][5] This inhibition can occur at various points in the pathway, such as preventing the degradation of the inhibitory protein IκBα or blocking the translocation of the active NF-κB dimer into the nucleus.

Below is a diagram illustrating the general workflow for assessing the anti-inflammatory activity of fungal metabolites and a diagram of the NF-κB signaling pathway, highlighting potential points of inhibition by these compounds.

Experimental_Workflow cluster_extraction Fungal Culture & Metabolite Extraction cluster_screening Bioactivity Screening cluster_isolation Compound Isolation & Identification cluster_validation Mechanism of Action Studies Fungus Fungal Strain Culture Liquid or Solid Culture Fungus->Culture Extraction Solvent Extraction Culture->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Screening Anti-inflammatory Assay (e.g., NO Inhibition) CrudeExtract->Screening ActiveExtract Active Extract Identified Screening->ActiveExtract Chromatography Chromatography (e.g., HPLC) ActiveExtract->Chromatography PureCompound Pure Compound (e.g., this compound) Chromatography->PureCompound Spectroscopy Structure Elucidation (e.g., NMR, MS) PureCompound->Spectroscopy PathwayAnalysis Signaling Pathway Analysis (e.g., NF-κB) PureCompound->PathwayAnalysis

Figure 1. General experimental workflow for identifying and characterizing anti-inflammatory fungal metabolites.

NF_kB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa Proteasome Proteasome IkBa->Proteasome Degradation NFkB NF-κB (p50/p65) NFkB->NFkB_IkBa NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates NFkB_IkBa->NFkB Releases InhibitionPoint1 InhibitionPoint1->IKK Fungal Metabolites (e.g., Parthenolide) InhibitionPoint2 InhibitionPoint2->IkBa Inhibit Degradation InhibitionPoint3 InhibitionPoint3->NFkB_nucleus Inhibit Translocation DNA DNA NFkB_nucleus->DNA Binds ProInflammatoryGenes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->ProInflammatoryGenes Transcription

Figure 2. The NF-κB signaling pathway and potential inhibition points by fungal metabolites.

Conclusion

This compound and other fungal metabolites represent a promising avenue for the discovery of new anti-inflammatory drugs. While further quantitative studies are needed to precisely determine the potency of this compound, the available data for related compounds highlight the potential of the naphthalenone scaffold. The inhibition of the NF-κB pathway appears to be a common mechanism of action for many of these bioactive fungal metabolites. Continued research, including detailed structure-activity relationship studies and in vivo efficacy evaluations, is crucial to fully unlock the therapeutic potential of this fascinating class of natural products.

References

Independent Verification of 10-Norparvulenone's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported biological effects of 10-Norparvulenone and leading approved anti-influenza drugs. While initial studies have shown promise for this compound, this guide highlights the current landscape of independently verified data and offers a benchmark against established antiviral agents.

1. Introduction to this compound

This compound is a fungal metabolite first isolated from Microsphaeropsis sp..[1] Preliminary in vitro studies have identified it as a novel anti-influenza virus antibiotic.[1] The primary mechanism of its antiviral activity is reported to be the inhibition of viral sialidase (neuraminidase), an enzyme crucial for the release of progeny virions from infected host cells. This mode of action is similar to that of the widely used neuraminidase inhibitor class of antiviral drugs.

Important Note on Independent Verification: As of late 2025, a comprehensive review of published literature did not yield independent verification of the biological effects of this compound beyond the initial discovery reports. The data presented herein for this compound is based on its initial characterization. For the purpose of objective comparison, this guide contrasts its reported activity with the extensively validated effects of approved anti-influenza drugs.

2. Comparative Analysis with Alternative Anti-Influenza Agents

To provide a clear perspective on the potential of this compound, its reported anti-influenza activity is compared with four commercially available and well-characterized antiviral drugs: Oseltamivir, Zanamivir, Favipiravir, and Baloxavir marboxil. These alternatives employ different mechanisms to inhibit influenza virus replication, offering a broad context for evaluation.

Table 1: Comparison of Anti-Influenza Agents

FeatureThis compoundOseltamivirZanamivirFavipiravirBaloxavir marboxil
Drug Class Fungal MetaboliteNeuraminidase InhibitorNeuraminidase InhibitorRNA Polymerase InhibitorCap-dependent Endonuclease Inhibitor
Primary Target Viral Sialidase (Neuraminidase)NeuraminidaseNeuraminidaseRNA-dependent RNA polymerase (RdRp)Polymerase acidic (PA) endonuclease
Mechanism of Action Inhibits release of new virus particles from infected cells.Prodrug converted to oseltamivir carboxylate, which inhibits neuraminidase, preventing viral release.[2][3][4]A sialic acid analog that inhibits neuraminidase, preventing viral release.[5][6][7]Acts as a purine nucleoside analog, inhibiting the viral RNA-dependent RNA polymerase, leading to chain termination.[8][9][10]Inhibits the cap-dependent endonuclease activity of the viral polymerase, preventing the initiation of viral mRNA synthesis.[11][12][13]
Spectrum of Activity Reported against Influenza A virus.[1]Influenza A and B viruses.[3][14]Influenza A and B viruses.[6][7][14]Broad-spectrum against RNA viruses, including Influenza A, B, and C.[8][9]Influenza A and B viruses.[13][14]

3. Quantitative In Vitro Efficacy Data

The following table summarizes the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values for the compared antiviral agents against representative influenza virus strains. It is important to note that these values can vary depending on the specific viral strain, cell line, and assay conditions used.

Table 2: In Vitro Antiviral Activity (IC50/EC50 Values)

CompoundVirus StrainCell LineIC50 / EC50Reference
This compound Influenza A/PR/8/34MDCKData not publicly available in IC50/EC50 format. Described as decreasing viral sialidase activity at 1 µg/ml.Original discovery papers
Oseltamivir Carboxylate Influenza A/California/7/2009 (H1N1)MDCK0.10 ± 0.05 µM (EC50)[3]
Influenza A(H3N2)MDCK0.42 ± 0.29 µM (EC50)[3]
Zanamivir Influenza A/California/7/2009 (H1N1)MDCK0.13 ± 0.07 µM (EC50)[3]
Influenza A(H3N2)-IC50 values in the low nanomolar range
Favipiravir Influenza A/California/7/2009 (H1N1)MDCK4.05 ± 0.88 µM (EC50)[3]
Influenza A(H3N2)MDCK10.32 ± 1.89 µM (EC50)[3]
Baloxavir acid Influenza A/California/7/2009 (H1N1)MDCK0.48 ± 0.22 nM (EC50)[3]
Influenza A virusesPA endonuclease assay1.4 to 3.1 nM (IC50)[11]
Influenza B virusesPA endonuclease assay4.5 to 8.9 nM (IC50)[11]

4. Experimental Protocols

4.1. Neuraminidase Inhibition Assay (Fluorescence-based)

This assay is used to determine the ability of a compound to inhibit the neuraminidase activity of the influenza virus.

  • Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[2][8] When cleaved by neuraminidase, the fluorescent product 4-methylumbelliferone (4-MU) is released. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity. The concentration of the inhibitor that reduces neuraminidase activity by 50% is the IC50 value.[2][8]

  • Materials:

    • Influenza virus stock

    • Test compound (e.g., this compound, Oseltamivir carboxylate, Zanamivir)

    • MUNANA substrate[8]

    • Assay buffer (e.g., MES buffer with CaCl2)

    • 96-well black plates

    • Fluorometer

  • Procedure:

    • Serially dilute the test compound in the assay buffer in a 96-well plate.

    • Add a standardized amount of influenza virus to each well containing the test compound and incubate.

    • Add the MUNANA substrate to all wells and incubate at 37°C.[8]

    • Stop the reaction using a stop solution (e.g., ethanol and NaOH).[8]

    • Measure the fluorescence at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[8]

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

4.2. Plaque Reduction Assay

This assay assesses the ability of a compound to inhibit the replication of the influenza virus in a cell culture system.

  • Principle: A confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is infected with the influenza virus.[6][9] The virus replicates and spreads to adjacent cells, forming localized areas of cell death known as plaques. The number of plaques is proportional to the amount of infectious virus. The presence of an effective antiviral compound will reduce the number and/or size of the plaques.

  • Materials:

    • MDCK cells[6][9]

    • Influenza virus stock

    • Test compound

    • Cell culture medium (e.g., MEM or DMEM)

    • Semi-solid overlay medium (e.g., containing agarose or Avicel)[6][9]

    • Trypsin (for viral activation)[9]

    • Crystal violet solution for staining

  • Procedure:

    • Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer.

    • Prepare serial dilutions of the test compound.

    • Pre-incubate the cell monolayer with the diluted compound for a specified time.

    • Infect the cells with a known amount of influenza virus (e.g., 100 plaque-forming units per well).

    • After an adsorption period, remove the virus inoculum and add the semi-solid overlay medium containing the test compound.

    • Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

    • Fix the cells (e.g., with formaldehyde) and stain with crystal violet to visualize the plaques.

    • Count the number of plaques in each well and calculate the percent reduction compared to the untreated virus control. The EC50 value is the concentration of the compound that reduces the plaque number by 50%.

5. Visualizations

Antiviral_Mechanisms cluster_virus Influenza Virus Life Cycle cluster_inhibitors Drug Targets Entry Entry Replication Replication Entry->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release 10_Norparvulenone This compound 10_Norparvulenone->Release Inhibits Neuraminidase NAIs Oseltamivir, Zanamivir NAIs->Release Inhibit Neuraminidase Polymerase_Inhibitors Favipiravir, Baloxavir marboxil Polymerase_Inhibitors->Replication Inhibit RNA Synthesis

Caption: Mechanisms of action for this compound and comparator antiviral drugs.

Neuraminidase_Assay_Workflow Start Start Dilute_Compound Prepare serial dilutions of test compound Start->Dilute_Compound Add_Virus Add influenza virus Dilute_Compound->Add_Virus Incubate_1 Incubate Add_Virus->Incubate_1 Add_MUNANA Add MUNANA substrate Incubate_1->Add_MUNANA Incubate_2 Incubate at 37°C Add_MUNANA->Incubate_2 Stop_Reaction Add stop solution Incubate_2->Stop_Reaction Read_Fluorescence Measure fluorescence Stop_Reaction->Read_Fluorescence Calculate_IC50 Calculate IC50 Read_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.

This compound presents an interesting natural product with reported anti-influenza activity targeting the viral neuraminidase. However, for its potential to be fully realized and for it to be considered a viable candidate for further development, independent verification of its biological effects is essential. The data and protocols provided in this guide for established anti-influenza drugs serve as a robust framework for such validation studies. Future research should focus on confirming the anti-sialidase activity of this compound, determining its IC50/EC50 values against a panel of contemporary influenza strains, and exploring its activity in more complex models, including in vivo studies.

References

A Comparative Guide to the Structure-Activity Relationship of Colletofragarone Analogs as Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Due to the limited availability of specific structure-activity relationship (SAR) studies on 10-Norparvulenone analogs, this guide presents a comprehensive analysis of a closely related class of cytotoxic ten-membered lactones: Colletofragarone analogs. This guide provides a comparative overview of their cytotoxic activity, details the experimental protocols used for their evaluation, and visualizes the key relationships and pathways involved. The data and methodologies presented herein are based on published experimental findings and are intended to serve as a valuable resource for researchers in the field of natural product chemistry and oncology drug discovery.

Data Presentation: Cytotoxic Activity of Colletofragarone Analogs

The cytotoxic activities of Colletofragarone A2 and its naturally occurring analogs, Colletoins A-C, were evaluated against the Saos-2 human osteosarcoma cell line. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. Additionally, the cytotoxic profile of Colletofragarone A2 was assessed across a panel of cancer cell lines with varying p53 mutation statuses to investigate its selectivity.

Table 1: Cytotoxicity of Colletofragarone Analogs against Saos-2 Cells

CompoundStructureIC50 (µM)
Colletofragarone A2 0.35
Colletoin A 0.57
Colletoin B > 10
Colletoin C > 10

Table 2: Cytotoxicity of Colletofragarone A2 against Various Cancer Cell Lines

Cell LineCancer Typep53 StatusIC50 (µM)
HuCCT1 Bile Duct CarcinomaR175H (Structural Mutant)0.35 ± 0.02
SK-BR-3 Breast AdenocarcinomaR175H (Structural Mutant)0.18 ± 0.03
Saos-2 (p53R175H) OsteosarcomaR175H (Structural Mutant)0.35
OVCAR-3 Ovarian AdenocarcinomaR248Q (DNA-Contact Mutant)0.41 ± 0.03
HCT116 Colorectal CarcinomaWild-Type0.45 ± 0.02
A549 Lung CarcinomaWild-Type0.70 ± 0.02

Experimental Protocols

The following is a detailed methodology for the MTT cytotoxicity assay, a standard colorimetric assay used to assess cell viability and determine the IC50 values of the Colletofragarone analogs.[1]

MTT Cytotoxicity Assay Protocol

  • Cell Seeding:

    • Cancer cells are harvested and seeded into 96-well microplates at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium.

    • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of the test compound (e.g., Colletofragarone A2) is prepared in dimethyl sulfoxide (DMSO).

    • Serial dilutions of the compound are made in culture medium to achieve the desired final concentrations.

    • The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compound. A control group receives medium with the same percentage of DMSO as the treated wells.

    • The plates are incubated for an additional 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well.[1]

    • The plates are then incubated for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[1]

  • Solubilization of Formazan Crystals:

    • After the 4-hour incubation, 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) is added to each well to dissolve the insoluble purple formazan crystals.[1]

    • The plate is allowed to stand overnight in the incubator to ensure complete solubilization.[1]

  • Absorbance Measurement and Data Analysis:

    • The absorbance of the colored solution in each well is measured using a microplate reader at a wavelength of 570 nm.

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Structure-Activity Relationship of Colletofragarone Analogs

Caption: SAR of Colletofragarone Analogs.

Experimental Workflow for Cytotoxicity Assessment

Experimental_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate for 24h A->B C 3. Treat with Colletofragarone Analogs B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h E->F G 7. Solubilize Formazan F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate IC50 Values H->I

Caption: MTT Assay Experimental Workflow.

Proposed Signaling Pathway for Colletofragarone A2-Induced Cell Death

Research suggests that Colletofragarone A2 exerts its cytotoxic effects, particularly in cancer cells with mutant p53, by promoting the degradation of the mutant p53 protein.[2][3][4] This is thought to occur through the inhibition of heat shock protein 90 (HSP90), a molecular chaperone that stabilizes mutant p53.[2][4]

Signaling_Pathway cluster_pathway Mutant p53 Degradation Pathway CF_A2 Colletofragarone A2 HSP90 HSP90 CF_A2->HSP90 inhibits mut_p53 Mutant p53 HSP90->mut_p53 binds to & stabilizes E3_Ligase E3 Ubiquitin Ligase (e.g., MDM2, CHIP) HSP90->E3_Ligase inhibits Proteasome Proteasome mut_p53->Proteasome targeted for degradation Stabilization Stabilization & Accumulation mut_p53->Stabilization E3_Ligase->mut_p53 ubiquitinates Degradation Mutant p53 Degradation Proteasome->Degradation Cell_Death Apoptosis / Cell Death Degradation->Cell_Death

Caption: Mutant p53 Degradation Pathway.

References

Unveiling the Safety Profile of 10-Norparvulenone: A Comparative Analysis with Existing Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel anti-influenza virus compound, 10-Norparvulenone, isolated from the fungus Microsphaeropsis sp. FO-5050, has demonstrated promising antiviral activity through the inhibition of neuraminidase.[1] This discovery has prompted a critical evaluation of its safety profile in comparison to established antiviral drugs. This guide offers a detailed comparative analysis for researchers, scientists, and drug development professionals, presenting available data, outlining key experimental methodologies, and visualizing relevant pathways to inform future research and development.

Executive Summary of Comparative Safety

While comprehensive toxicological data for this compound is not yet publicly available, preliminary findings suggest it is not overtly cytotoxic at its effective antiviral concentration.[2] In contrast, existing antiviral medications present a range of known adverse effects. This guide summarizes the reported safety profiles of neuraminidase inhibitors and other classes of antivirals to provide a benchmark for the future assessment of this compound.

Data Presentation: Comparative Safety and Efficacy Metrics

The following table summarizes the available cytotoxicity and antiviral efficacy data for this compound and a selection of approved neuraminidase inhibitor antivirals. A direct comparison of the therapeutic window, as indicated by the Selectivity Index (SI = CC50/EC50), is hampered by the current lack of quantitative cytotoxicity data for this compound.

CompoundMechanism of ActionAntiviral Efficacy (EC50/IC50)Cell LineCytotoxicity (CC50)Selectivity Index (SI)Common Adverse Effects (Clinical)
This compound Neuraminidase InhibitorEffective at 1 µg/mL (Influenza A/PR/8/34)[2]MDCKNot ReportedNot CalculableNot Applicable (Preclinical)
Oseltamivir Neuraminidase Inhibitor~0.0112 nM (IVA 447), ~0.00114 nM (IVB 33261)[3]MDCK> 100 µM[4]Very HighNausea, vomiting, headache[4]
Zanamivir Neuraminidase Inhibitor0.95 nM (Influenza A), 2.7 nM (Influenza B)[5]Chicken Embryo Fibroblasts> 200 µM[5]Very HighBronchospasm (in patients with underlying respiratory disease)[6][7]
Peramivir Neuraminidase InhibitorSubnanomolar to low nanomolar range for wild-type viruses[8]MDCK> 10,000 nM (>10 µM)[1]HighDiarrhea, neutropenia, increased liver enzymes[9][10][11]
Laninamivir Neuraminidase Inhibitor0.90 nM (H12N5 NA), 1.83 nM (pH1N1 N1 NA), 3.12 nM (H2N2 N2)[12]Not specified in abstractNot ReportedNot Calculable from provided sourcesNot widely reported in English literature; approved in Japan[13]

Experimental Protocols

To ensure a standardized evaluation of antiviral safety profiles, the following established experimental methodologies are recommended.

In Vitro Cytotoxicity Assay (e.g., MTT or Neutral Red Assay)

This assay is fundamental in determining the concentration at which a compound exhibits toxicity to host cells.

  • Cell Plating: Seed a 96-well plate with a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza studies) at a density that ensures logarithmic growth during the experiment. Incubate for 24 hours to allow for cell adherence.

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound) and reference antivirals in an appropriate cell culture medium.

  • Treatment: Remove the existing medium from the cells and add the various concentrations of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan with a suitable solvent (e.g., DMSO).

    • Neutral Red Assay: Add Neutral Red dye, which is taken up by viable cells. After incubation, wash the cells and extract the dye.

  • Data Analysis: Measure the absorbance of the wells using a microplate reader. The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Acute Toxicity Study (Rodent Model)

This study provides an initial assessment of the systemic toxicity of a compound.

  • Animal Model: Utilize a standard rodent model, such as Swiss albino mice or Sprague-Dawley rats, of a specific age and weight range.

  • Dose Administration: Administer the test compound via a relevant route (e.g., oral gavage, intraperitoneal injection) at a range of doses to different groups of animals. Include a control group that receives only the vehicle.

  • Observation: Monitor the animals for a defined period (e.g., 14 days) for signs of toxicity, including changes in behavior, weight loss, and mortality.

  • Data Collection: Record the number of mortalities in each dose group.

  • LD50 Calculation: The 50% lethal dose (LD50), the dose that is lethal to 50% of the test population, is calculated using statistical methods such as the Reed-Muench method.

  • Histopathology: At the end of the study, conduct a gross necropsy and histopathological examination of major organs to identify any treatment-related changes.

Mandatory Visualizations

Signaling Pathway of Neuraminidase Inhibitors

Neuraminidase_Inhibition cluster_virus Influenza Virus cluster_cell Host Cell Virus New Virion Hemagglutinin Hemagglutinin (HA) Neuraminidase Neuraminidase (NA) SialicAcid Sialic Acid Receptor Neuraminidase->SialicAcid Cleaves Hemagglutinin->SialicAcid Binds to HostCell Infected Host Cell HostCell->Virus Releases Antiviral This compound (Neuraminidase Inhibitor) Antiviral->Neuraminidase Inhibits

Caption: Mechanism of action of neuraminidase inhibitors like this compound.

Experimental Workflow for Antiviral Safety and Efficacy Testing

Antiviral_Testing_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cytotoxicity Cytotoxicity Assay (CC50) SelectivityIndex Calculate Selectivity Index (SI = CC50/EC50) Cytotoxicity->SelectivityIndex AntiviralActivity Antiviral Activity Assay (EC50) AntiviralActivity->SelectivityIndex AcuteToxicity Acute Toxicity Study (LD50) SelectivityIndex->AcuteToxicity Promising candidates EfficacyModel Animal Efficacy Model AcuteToxicity->EfficacyModel Compound Test Compound (this compound) Compound->Cytotoxicity Compound->AntiviralActivity

Caption: A generalized workflow for the preclinical evaluation of antiviral candidates.

Conclusion and Future Directions

This compound presents an interesting new scaffold for the development of anti-influenza therapeutics. The currently available data indicates antiviral efficacy at a non-toxic concentration, a promising initial finding. However, a comprehensive understanding of its safety profile is contingent upon further rigorous investigation.

Future research should prioritize the determination of the in vitro cytotoxicity (CC50) of this compound in relevant cell lines to enable the calculation of its Selectivity Index. Subsequent in vivo toxicity studies will be crucial to ascertain its therapeutic window and overall safety in a whole-organism context. Direct, head-to-head comparative studies with existing neuraminidase inhibitors under standardized conditions will provide the most definitive assessment of the relative safety and efficacy of this novel compound. These steps are essential for determining the potential of this compound as a viable clinical candidate.

References

Validating the Specificity of 10-Norparvulenone for Viral vs. Host Sialidases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 10-Norparvulenone, a fungal metabolite with known anti-influenza virus activity, focusing on its specificity as a sialidase inhibitor. Due to the limited publicly available data on the direct interaction of this compound with host sialidases, this document also presents a broader comparison with well-characterized neuraminidase inhibitors to offer a comprehensive understanding of inhibitor specificity.

Introduction to Sialidases and Their Inhibition

Sialidases, also known as neuraminidases, are enzymes that cleave terminal sialic acid residues from glycoconjugates. They play crucial roles in the life cycle of various pathogens, including the influenza virus, by facilitating the release of new virions from infected cells. In humans, four sialidase isoenzymes (NEU1, NEU2, NEU3, and NEU4) are involved in a range of physiological processes, and their dysregulation has been implicated in diseases such as cancer and lysosomal storage disorders.

The development of sialidase inhibitors as antiviral therapeutics necessitates a high degree of specificity for the viral enzyme over its human counterparts to minimize off-target effects and potential toxicity. This guide explores the available evidence for the specificity of this compound and contextualizes it with established inhibitors.

This compound: An Anti-Influenza Fungal Metabolite

This compound is a natural product originally isolated from the fungus Microsphaeropsis sp.. Studies have demonstrated its ability to inhibit the activity of influenza virus sialidase. Specifically, it has been shown to decrease viral sialidase activity in Madin-Darby canine kidney (MDCK) cells infected with the mouse-adapted influenza virus A/PR/8/34 at a concentration of 1 µg/ml. This inhibitory action contributes to its observed anti-influenza activity and increases the survival of infected cells.

However, a critical aspect for its therapeutic potential is its selectivity. To date, there is a lack of publicly available data quantifying the inhibitory effect of this compound on human sialidase isoenzymes (NEU1, NEU2, NEU3, and NEU4). Without this information, a direct assessment of its specificity for viral versus host sialidases is not possible.

Comparative Analysis of Sialidase Inhibitors

To illustrate the concept of sialidase inhibitor specificity, this section compares the inhibitory activities of well-established antiviral drugs against both viral and human sialidases.

Data Presentation: Inhibitory Activity of Sialidase Inhibitors
InhibitorTarget SialidaseIC50 / Ki (nM)Reference
This compound Influenza A/PR/8/34 NeuraminidaseData not available (activity confirmed at 1 µg/ml)[Fukami et al., 2000]
Human NEU1Data not available-
Human NEU2Data not available-
Human NEU3Data not available-
Human NEU4Data not available-
Zanamivir (Relenza) Influenza A (H1N1) Neuraminidase0.6 - 1.2[von Itzstein et al., 1993]
Human NEU1>100,000[Hata et al., 2008]
Human NEU2~10,000[Hata et al., 2008]
Human NEU3~2,000[Hata et al., 2008]
Human NEU4>100,000[Hata et al., 2008]
Oseltamivir Carboxylate Influenza A (H1N1) Neuraminidase0.3 - 2.1[Li et al., 1998]
Human NEU1>1,000,000[Hata et al., 2008]
Human NEU2~200,000[Hata et al., 2008]
Human NEU3~8,000[Hata et al., 2008]
Human NEU4>1,000,000[Hata et al., 2008]

Note: IC50/Ki values can vary depending on the specific viral strain and assay conditions.

Experimental Protocols

The following is a generalized protocol for a fluorometric neuraminidase inhibition assay, a common method used to determine the IC50 values of potential inhibitors.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a sialidase by 50% (IC50).

Materials:

  • Sialidase enzyme (viral or recombinant human)

  • Fluorogenic substrate (e.g., 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid, MUNANA)

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Test inhibitor (e.g., this compound) at various concentrations

  • Stop solution (e.g., high pH glycine-ethanol buffer)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Dilute the sialidase enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the instrument.

  • Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in the assay buffer.

  • Reaction Setup:

    • Add a fixed volume of the diluted enzyme to each well of the 96-well plate.

    • Add an equal volume of the diluted inhibitor to the respective wells. Include a control with buffer only (no inhibitor).

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add a fixed volume of the MUNANA substrate to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution to each well. The high pH of the stop solution also enhances the fluorescence of the product.

  • Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 450 nm for 4-methylumbelliferone).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the conceptual workflow for evaluating inhibitor specificity and the distinct roles of viral and host sialidases.

G Experimental Workflow for Sialidase Inhibitor Specificity cluster_0 Inhibitor Preparation cluster_1 Viral Sialidase Assay cluster_2 Host Sialidase Assay This compound This compound Serial Dilutions Serial Dilutions This compound->Serial Dilutions Viral Neuraminidase Viral Neuraminidase Serial Dilutions->Viral Neuraminidase Human Sialidases (NEU1-4) Human Sialidases (NEU1-4) Serial Dilutions->Human Sialidases (NEU1-4) Incubation_V Incubation Viral Neuraminidase->Incubation_V Fluorogenic Substrate Fluorogenic Substrate Fluorogenic Substrate->Incubation_V Fluorescence Reading_V Fluorescence Reading Incubation_V->Fluorescence Reading_V IC50_Viral Calculate IC50 (Viral) Fluorescence Reading_V->IC50_Viral Specificity Assessment Specificity Assessment IC50_Viral->Specificity Assessment Incubation_H Incubation Human Sialidases (NEU1-4)->Incubation_H Fluorogenic Substrate_H Fluorogenic Substrate Fluorogenic Substrate_H->Incubation_H Fluorescence Reading_H Fluorescence Reading Incubation_H->Fluorescence Reading_H IC50_Host Calculate IC50 (Host) Fluorescence Reading_H->IC50_Host IC50_Host->Specificity Assessment

Caption: Workflow for determining inhibitor specificity.

G Role of Viral Neuraminidase in Influenza Infection Infected Host Cell Infected Host Cell Budding Virions Budding Virions Infected Host Cell->Budding Virions Sialic Acid Receptors Sialic Acid Receptors Budding Virions->Sialic Acid Receptors HA binding Sialic Acid Receptors->Budding Virions Tethering Virion Release Virion Release Sialic Acid Receptors->Virion Release Neuraminidase (NA) Neuraminidase (NA) Neuraminidase (NA)->Sialic Acid Receptors Cleavage Neuraminidase (NA)->Virion Release

Caption: Viral neuraminidase action during infection.

G Simplified Overview of Host Sialidase (NEU3) Signaling NEU3 NEU3 Gangliosides (e.g., GD3) Gangliosides (e.g., GD3) NEU3->Gangliosides (e.g., GD3) Desialylation Growth Factor Receptors (e.g., EGFR) Growth Factor Receptors (e.g., EGFR) Gangliosides (e.g., GD3)->Growth Factor Receptors (e.g., EGFR) Modulation Downstream Signaling Downstream Signaling Growth Factor Receptors (e.g., EGFR)->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival

Caption: Host sialidase (NEU3) signaling pathway.

Conclusion

This compound presents a promising natural scaffold for the development of anti-influenza therapeutics due to its demonstrated inhibition of viral sialidase activity. However, the critical data on its interaction with human sialidase isoenzymes remains elusive. To advance this compound or its derivatives as viable drug candidates, future research must focus on quantifying its inhibitory profile against the panel of human sialidases (NEU1-4). This will allow for a definitive assessment of its specificity and, consequently, its potential safety and efficacy as an antiviral agent. The comparative data provided for established inhibitors like Zanamivir and Oseltamivir underscore the high degree of selectivity that is achievable and desirable in this class of drugs.

Assessing the Synergistic Effects of 10-Norparvulenone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a significant gap in the scientific understanding of the synergistic effects of 10-Norparvulenone and its derivatives when used in combination with other drugs. At present, there are no publicly available studies that provide quantitative data, detailed experimental protocols, or elucidated signaling pathways related to the synergistic potential of this compound.

This guide is intended for researchers, scientists, and drug development professionals interested in exploring this novel area of research. While direct experimental data on this compound is absent, this document outlines the established methodologies and conceptual frameworks necessary for designing and executing robust studies to assess its potential synergistic interactions.

Key Methodologies for Assessing Drug Synergy

To investigate the synergistic effects of this compound, researchers can employ a variety of well-established experimental and analytical techniques. The following sections detail the critical components of such a research program.

Data Presentation: Structuring Quantitative Data

When conducting studies on drug synergy, clear and concise data presentation is paramount. All quantitative data should be summarized in structured tables to facilitate easy comparison and interpretation. A typical data table for a synergy study would include:

Drug Combination (this compound + Drug X)Concentration of this compound (µM)Concentration of Drug X (µM)Effect (e.g., % Cell Viability, Fold Change in Gene Expression)Combination Index (CI)
Example 1545%< 1 (Synergy)
21020%< 1 (Synergy)
0.52.570%> 1 (Antagonism)

Caption: Table 1. Example of a data table for summarizing the synergistic effects of this compound with a hypothetical Drug X. The Combination Index (CI) is a key metric, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of credible scientific research. Below are generalized protocols that can be adapted for studying the synergistic effects of this compound.

1. Cell Viability Assays (e.g., MTT, CellTiter-Glo®):

  • Objective: To determine the effect of this compound, a partner drug, and their combination on the proliferation and viability of cancer cell lines.

  • Methodology:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound alone, the partner drug alone, and in combination at fixed or variable ratios.

    • Include appropriate vehicle controls.

    • After a specified incubation period (e.g., 48, 72 hours), add the viability reagent (e.g., MTT, CellTiter-Glo®).

    • Measure the absorbance or luminescence according to the manufacturer's instructions.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

2. Combination Index (CI) Analysis:

  • Objective: To quantitatively determine the nature of the interaction between this compound and a partner drug (synergism, additivity, or antagonism).

  • Methodology:

    • Utilize data from cell viability assays.

    • Employ software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

    • Generate CI values for different effect levels (e.g., Fa = 0.5, representing 50% inhibition).

    • Interpret the CI values as described in the table caption above.

3. Western Blot Analysis:

  • Objective: To investigate the molecular mechanisms underlying any observed synergistic effects by examining changes in protein expression and signaling pathways.

  • Methodology:

    • Treat cells with this compound, the partner drug, and their combination for a specified time.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against proteins of interest (e.g., apoptotic markers like cleaved PARP and caspase-3, or cell cycle regulators like p21 and cyclin D1).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are invaluable tools for communicating complex experimental designs and biological processes. The following examples, created using the DOT language, illustrate how such visualizations can be constructed.

Experimental_Workflow cluster_materials Materials cluster_assays Experimental Assays cluster_analysis Data Analysis cluster_outcome Outcome A This compound D Cell Viability Assay (e.g., MTT) A->D E Western Blot A->E B Partner Drug B->D B->E C Cancer Cell Lines C->D C->E F Combination Index (CI) Calculation D->F G Analysis of Protein Expression E->G H Assessment of Synergy F->H G->H

Caption: A generalized workflow for assessing the synergistic effects of this compound.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway NP This compound P1 Pathway Component A NP->P1 Inhibits DrugX Drug X P2 Pathway Component B DrugX->P2 Inhibits P1->P2 Inhibits P3 Apoptosis P2->P3 Inhibits

Caption: A hypothetical signaling pathway illustrating a potential mechanism of synergy.

Conclusion and Future Directions

The field of drug synergy is a critical area of cancer research, offering the potential for more effective and less toxic therapeutic strategies. While there is currently no data on the synergistic effects of this compound, this guide provides a roadmap for researchers to initiate such investigations. By employing rigorous experimental designs, standardized data analysis methods, and clear visualization of results, the scientific community can begin to unravel the potential of this compound in combination therapies. Future research should focus on high-throughput screening of this compound with a library of approved anti-cancer drugs to identify promising synergistic combinations, followed by in-depth mechanistic studies to understand the underlying biology.

Comparative Transcriptomic Analysis of 10-Norparvulenone Treatment Currently Unavailable in Public Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has revealed no studies conducting comparative transcriptomic analyses of cells treated with 10-Norparvulenone. Therefore, the creation of a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway visualizations as requested is not possible at this time.

Efforts to identify the molecular mechanism or direct host-cell targets of this compound to infer potential transcriptomic effects were also unsuccessful in yielding data suitable for a comparative analysis. The primary documented biological activity of this compound is its anti-influenza virus properties, specifically through the inhibition of viral sialidase activity[1]. This mechanism describes the compound's effect on a viral enzyme rather than a direct interaction with a host cell signaling pathway for which comparative transcriptomic data would likely be available.

Without foundational data from transcriptomic studies (such as RNA-sequencing) that compare gene expression in this compound-treated cells to a control or alternative treatments, the core requirements of the requested guide cannot be met. This includes:

  • Quantitative Data Presentation: No data on differentially expressed genes is available to summarize in tabular format.

  • Experimental Protocols: The absence of relevant studies means there are no specific experimental methodologies to detail.

  • Signaling Pathway and Workflow Visualization: Without transcriptomic data, the signaling pathways affected by this compound in host cells remain uncharacterized, making it impossible to generate the requested Graphviz diagrams.

Researchers, scientists, and drug development professionals interested in the transcriptomic impact of this compound would need to conduct foundational research, including RNA-sequencing experiments on relevant cell lines treated with the compound, to generate the necessary data for such a comparative guide.

References

Safety Operating Guide

Personal protective equipment for handling 10-Norparvulenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 10-Norparvulenone, a fungal metabolite researched for its anti-influenza virus properties. Adherence to these procedures is essential to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Safety Measures

Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the required PPE and safety measures when handling this compound.

Protective Equipment/MeasureSpecificationPurpose
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from splashes and airborne particles.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact with the compound.
Skin and Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of insufficient ventilation.Minimizes inhalation of dust or aerosols.
Engineering Controls Work in a fume hood.Provides localized exhaust ventilation to minimize exposure.
Hygiene Measures Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.Prevents accidental ingestion and contamination.

Operational Plan: Step-by-Step Handling Procedure

Follow this protocol to ensure the safe handling of this compound from receipt to use.

  • Preparation : Before handling, ensure that the fume hood is operational and that all necessary PPE is readily available and in good condition. Prepare all required equipment and reagents.

  • Weighing and Aliquoting : Conduct all weighing and aliquoting of solid this compound within a fume hood to prevent the dispersion of dust.

  • Dissolving : When preparing solutions, slowly add the solvent to the solid to avoid splashing. This compound is soluble in Dichloromethane, DMSO, Ethanol, and Methanol.

  • Experimental Use : Keep containers of this compound sealed when not in use. Handle all solutions containing the compound with the same precautions as the solid form.

  • Spill Management : In case of a spill, evacuate the immediate area. Wear appropriate PPE, cover the spill with an absorbent material, and clean the area with a suitable solvent. Collect all contaminated materials for proper disposal.

  • Post-Handling : After completing experimental work, decontaminate all surfaces and equipment. Remove and dispose of gloves and any other contaminated disposable materials in the designated waste stream. Wash hands thoroughly.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination.

  • Unused Product : Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated Materials : All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, should be collected in a designated, sealed hazardous waste container.

  • Solutions : Solutions containing this compound should be collected in a labeled, sealed waste container for hazardous liquid waste.

Experimental Workflow for Safe Handling

A Preparation (Verify Fume Hood, Don PPE) B Handling in Fume Hood (Weighing, Dissolving) A->B C Experimental Use B->C F Spill? C->F D Post-Experiment (Decontaminate, Doff PPE) E Waste Disposal (Segregate Hazardous Waste) D->E F->D No G Spill Response (Evacuate, Contain, Clean) F->G Yes G->E

Caption: Workflow for Safe Handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Norparvulenone
Reactant of Route 2
10-Norparvulenone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。